Roxatidine acetate
Description
Roxatidine acetate is a specific and competitive H2 receptor antagonist. It is currently approved in South Africa under the tradename Roxit.
structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTZFNFIKUPEJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048325 | |
| Record name | Roxatidine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Roxatidine acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
78628-28-1 | |
| Record name | Roxatidine acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78628-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roxatidine acetate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roxatidine acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08806 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Roxatidine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROXATIDINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUP3LSD0DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Roxatidine acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145-146 for HCl salt, 145 - 146 (hydrochloride salt) | |
| Record name | Roxatidine acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08806 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Roxatidine acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Beyond the Blockade: A Technical Guide to the Multifaceted Mechanism of Roxatidine Acetate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide delves into the pharmacological actions of roxatidine acetate that extend beyond its well-documented role as a histamine H2 receptor antagonist. As a Senior Application Scientist, the following synthesis of data and experimental insights aims to provide a comprehensive understanding of roxatidine's unique cytoprotective and anti-inflammatory properties, setting it apart from other drugs in its class.
Foundational Pharmacology: H2 Receptor Antagonism
Roxatidine acetate is a potent and selective competitive antagonist of the histamine H2 receptor.[1][2] Following oral administration, it is rapidly metabolized to its active form, roxatidine.[3] The primary mechanism of action involves the blockade of H2 receptors on gastric parietal cells. This action inhibits the binding of histamine, thereby reducing intracellular cyclic AMP (cAMP) levels and consequently, the secretion of gastric acid.[4][5] This foundational activity establishes its efficacy in the treatment of acid-related gastrointestinal disorders such as gastric and duodenal ulcers.[3][6][7]
The Cytoprotective Dimension: A Departure from Conventional H2 Antagonism
A significant body of evidence demonstrates that roxatidine possesses a distinct cytoprotective effect on the gastric mucosa, a property not observed with other H2 antagonists like cimetidine, ranitidine, and famotidine.[8] This protective action is independent of prostaglandin synthesis, a common pathway for many gastroprotective agents.[8]
Protection Against Necrotizing Agents
In preclinical models, roxatidine has been shown to prevent the formation of gastric mucosal lesions induced by various necrotizing agents, including absolute ethanol, 0.6 N HCl, and 0.2 N NaOH.[8] This broad-spectrum protection suggests a robust mechanism for enhancing mucosal resilience.
Dissociation from Prostaglandin and SRS Pathways
The cytoprotective action of roxatidine is not diminished by pretreatment with indomethacin, a potent inhibitor of prostaglandin synthesis.[8] Furthermore, roxatidine does not significantly influence the production of slow-reacting substance (SRS), indicating its protective effects are not mediated by these pathways.[8] This distinction is crucial for understanding its unique pharmacological profile.
Stimulation of Gastric Mucosal Defense: The Role of Mucus
The integrity of the gastric mucosal barrier is paramount for protecting the stomach from its acidic environment. Roxatidine actively enhances this barrier by directly stimulating both the synthesis and secretion of mucus from gastric mucosal cells.[9][10]
Direct Action on Mucosal Cells
Studies using cultured rabbit gastric mucosal cells have demonstrated that roxatidine, in a dose-dependent manner, increases both the synthesis and secretion of mucus.[9][10] This effect is not replicated by other H2 antagonists such as cimetidine, ranitidine, and famotidine, highlighting a key differentiator for roxatidine.[9][10] The stimulatory actions of roxatidine on mucus dynamics appear to be mediated by an unknown regulatory pathway, independent of prostaglandins and nitric oxide in this specific cellular context.[9][10]
Preservation of Mucin Content
In contrast to other H2-receptor antagonists like famotidine, which have been shown to decrease the biosynthesis and accumulation of gastric mucin, roxatidine treatment maintains the levels of surface mucus cell-derived mucin in the rat stomach.[11][12] This preservation of the mucus barrier is a critical component of its gastroprotective effects.
Nitric Oxide-Mediated Mucus Increase in the Small Intestine
Interestingly, the mechanism of mucus enhancement may differ in other parts of the gastrointestinal tract. In a rat model of indomethacin-induced small intestinal injury, roxatidine was found to increase small intestinal mucus, an effect mediated by endogenous nitric oxide (NO) but not prostaglandins.[13] This suggests that roxatidine may engage different signaling pathways in different tissues to bolster mucosal defense.
Anti-inflammatory and Immunomodulatory Effects
Emerging research has uncovered a novel aspect of roxatidine's mechanism of action: the suppression of inflammatory responses. This extends its potential therapeutic applications beyond acid-related disorders.
Inhibition of NF-κB and p38 MAPK Signaling
Roxatidine has been shown to suppress inflammatory responses by inhibiting the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) in lipopolysaccharide (LPS)-induced macrophages.[1][14] These signaling pathways are central to the production of pro-inflammatory cytokines and mediators.
Attenuation of Allergic Inflammation
In models of allergic inflammation, roxatidine has demonstrated the ability to attenuate mast cell-mediated allergic reactions.[15] It achieves this by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and inhibiting the activation of NF-κB and p38 MAPK in mast cells.[15]
Potential in Dermatological Applications
The anti-inflammatory properties of roxatidine have also been explored in the context of atopic dermatitis. In a mouse model, roxatidine acetate hydrochloride was found to alleviate skin inflammation, reduce the levels of immunoglobulin E and histamine, and inhibit the expression of adhesive molecules.[4] These effects were associated with the suppression of the NF-κB cascade.[4]
Data Summary
| Mechanism | Roxatidine Acetate | Cimetidine | Ranitidine | Famotidine |
| H2 Receptor Antagonism | Yes | Yes | Yes | Yes |
| Cytoprotection (Prostaglandin-Independent) | Yes[8] | No[8] | No[8] | No[8] |
| Stimulation of Mucus Secretion & Synthesis | Yes[9][10] | No[9][10] | No[9][10] | No[9][10] |
| Preservation of Gastric Mucin | Yes[11] | Not Reported | Not Reported | No[11] |
| Anti-inflammatory (NF-κB/p38 MAPK Inhibition) | Yes[1][14] | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: In Vitro Assessment of Mucus Synthesis and Secretion
This protocol is based on the methodology used to demonstrate the direct effect of roxatidine on gastric mucosal cells.[9][10]
-
Cell Culture: Culture rabbit gastric mucosal cells to confluence in a suitable medium.
-
Metabolic Labeling: Incubate the cells with [3H]glucosamine, a precursor for mucin glycoproteins, in the presence of varying concentrations of roxatidine acetate or other H2 antagonists (as controls) for 8 hours.
-
Sample Collection:
-
Secreted Mucus: Collect the culture medium.
-
Synthesized (Intracellular) Mucus: Wash the cells with PBS and lyse the cells to release intracellular contents.
-
-
Mucus Isolation: Precipitate the high-molecular-weight glycoproteins (mucus) from both the medium and the cell lysate using a suitable method (e.g., ethanol precipitation).
-
Quantification: Measure the radioactivity of the precipitated mucus using a scintillation counter. An increase in radioactivity in the roxatidine-treated samples compared to controls indicates stimulation of mucus synthesis and secretion.
Protocol 2: Immunohistochemical Analysis of Gastric Mucin
This protocol allows for the visualization and semi-quantitative analysis of mucin content in gastric tissue.[11]
-
Animal Model: Administer roxatidine acetate or a control vehicle to rats for a specified period.
-
Tissue Preparation: Euthanize the animals and excise the stomachs. Fix the tissue in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4 µm) of the gastric tissue and mount them on slides.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate the sections with a primary antibody specific for a gastric mucin (e.g., anti-MUC5AC for surface mucus).
-
Incubate with a labeled secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Microscopy and Analysis: Examine the slides under a microscope. The intensity and distribution of the staining will indicate the amount and localization of the mucin. This can be quantified using image analysis software.
Visualizing the Mechanisms
Signaling Pathway of Roxatidine's Anti-inflammatory Action
Caption: Roxatidine's inhibition of NF-κB and p38 MAPK pathways.
Experimental Workflow for Assessing Mucus Stimulation
Caption: Workflow for in vitro mucus synthesis and secretion assay.
Conclusion
Roxatidine acetate distinguishes itself from other H2-receptor antagonists through a unique combination of mechanisms that extend beyond acid suppression. Its ability to exert direct cytoprotective effects, stimulate mucus synthesis and secretion, and suppress key inflammatory pathways provides a more comprehensive approach to managing gastrointestinal mucosal health. For researchers and drug development professionals, these multifaceted properties of roxatidine may open new avenues for therapeutic intervention in a range of disorders characterized by mucosal damage and inflammation.
References
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Cytoprotective action of roxatidine acetate HCl. PubMed. [Link]
-
A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells. PubMed. [Link]
-
A Histamine H2 Receptor Antagonist, Roxatidine, Stimulates Mucus Secretion and Synthesis by Cultured Rabbit Gastric Mucosal Cells. ResearchGate. [Link]
-
Different effects of two types of H2-receptor antagonists, famotidine and roxatidine, on the mucus barrier of rat gastric mucosa. PubMed. [Link]
-
Gastroduodenal mucosal defense. PubMed Central. [Link]
-
Roxatidine acetate | C19H28N2O4. PubChem. [Link]
-
Protective effect of roxatidine against indomethacin-induced small intestinal mucosal injury in rats. PubMed. [Link]
-
Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. PubMed. [Link]
-
Prostaglandins, H2-receptor antagonists and peptic ulcer disease. PubMed. [Link]
-
New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers. [Link]
-
[Roxatidine in the treatment of gastroduodenal mucosal lesions in hepatic cirrhosis]. PubMed. [Link]
-
Effects of changing the type of H2-blocker in the treatment of H2-blocker-resistant ulcers: comparison of roxatidine acetate hydrochloride and other H2-blockers. PubMed. [Link]
-
Safety and Efficacy of Roxatidine Acetate. Evidence From Pharmacodynamic and Clinical Trials. PubMed. [Link]
-
The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men. PubMed. [Link]
-
H2 Receptor Antagonists. Pharmacology Mentor. [Link]
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- 1. medchemexpress.com [medchemexpress.com]
- 2. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 5. H2 Receptor Antagonists | Pharmacology Mentor [pharmacologymentor.com]
- 6. [Roxatidine in the treatment of gastroduodenal mucosal lesions in hepatic cirrhosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytoprotective action of roxatidine acetate HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Different effects of two types of H2-receptor antagonists, famotidine and roxatidine, on the mucus barrier of rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastroduodenal mucosal defense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effect of roxatidine against indomethacin-induced small intestinal mucosal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. medchemexpress.com [medchemexpress.com]
Synthesis and chemical properties of roxatidine acetate
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Roxatidine Acetate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
Roxatidine acetate is a second-generation histamine H₂ receptor antagonist used in the treatment of peptic ulcers, Zollinger-Ellison syndrome, and gastroesophageal reflux disease (GERD).[1][2] Structurally distinct from earlier antagonists like cimetidine, it operates as a prodrug that, upon oral administration, undergoes rapid and near-complete absorption followed by deacetylation to its active metabolite, roxatidine.[3] This conversion is catalyzed by esterases in the small intestine, liver, and plasma.[4] Its high efficacy, favorable safety profile, and minimal interference with hepatic drug metabolism have established it as a significant therapeutic agent.[5]
This guide provides a comprehensive technical overview of the synthesis of roxatidine acetate, its detailed chemical and physical properties, its mechanism of action, and validated analytical methodologies for its characterization.
Part 1: Synthesis of Roxatidine Acetate
The synthesis of roxatidine acetate is a multi-step process that involves the construction of its core structure through key intermediates. The most common and well-documented pathway begins with the reductive amination of 3-hydroxybenzaldehyde with piperidine.[1]
Synthetic Pathway Overview
The synthesis can be logically divided into five primary stages:
-
Formation of the Phenolic Piperidine Intermediate: Reductive amination between piperidine and 3-hydroxybenzaldehyde.
-
Ether Linkage Formation: Williamson ether synthesis to couple the phenolic intermediate with a protected aminopropyl chain.
-
Deprotection: Removal of the phthalimide protecting group to yield the primary amine.
-
Amide Formation: Reaction of the primary amine with glycolic acid to form the active metabolite, roxatidine.
-
Esterification: Final acetylation of roxatidine to yield the roxatidine acetate prodrug.
Caption: Synthetic workflow for Roxatidine Acetate.
Experimental Protocol
This protocol is a synthesized representation based on established methodologies.[1][6]
Step 1: Synthesis of 3-(1-piperidinylmethyl)phenol
-
To a solution of 3-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol), add piperidine.
-
The mixture is subjected to reductive amination using a reducing agent such as sodium borohydride, under controlled temperature conditions.[7]
-
Upon reaction completion, the product is isolated via extraction and purified.
Step 2: Synthesis of N-{3-[3-(1-piperidinylmethyl)phenoxy]}propylphthalimide
-
The intermediate from Step 1, 3-(1-piperidinylmethyl)phenol, is dissolved in a polar aprotic solvent like acetone or DMF.[6][7]
-
A base, such as potassium carbonate, is added to deprotonate the phenol.
-
N-(3-bromopropyl)phthalimide is added, and the mixture is heated to reflux to facilitate the Williamson ether synthesis.[6]
-
The resulting phthalimide-protected intermediate is isolated by filtration and purified.
Step 3: Synthesis of 3-(3-(Piperidinomethyl)phenoxy)propylamine
-
The product from Step 2 is suspended in ethanol.
-
Hydrazine hydrate is added, and the mixture is refluxed. This step cleaves the phthalimide group.
-
After cooling, the phthalhydrazide byproduct is filtered off, and the desired primary amine product is isolated from the filtrate.
Step 4: Synthesis of Roxatidine
-
The primary amine from Step 3 is mixed with glycolic acid.
-
The mixture is heated to a high temperature (e.g., 160-165°C) to drive the amide formation via dehydration.
-
The resulting oil, roxatidine, is purified by extraction.
Step 5: Synthesis of Roxatidine Acetate
-
Roxatidine is dissolved in a suitable solvent.
-
Acetic anhydride is added, and the reaction is allowed to proceed at a controlled temperature to form the final acetate ester.[6]
-
The final product, roxatidine acetate, can be precipitated and purified, often as its hydrochloride salt by introducing an HCl solution (e.g., HCl in tetrahydrofuran).[4][7]
Part 2: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of roxatidine acetate is critical for formulation development, stability testing, and quality control.
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | [2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate | [3] |
| CAS Number | 78628-28-1 (base); 93793-83-0 (HCl salt) | [1][8] |
| Molecular Formula | C₁₉H₂₈N₂O₄ (base); C₁₉H₂₈N₂O₄ • HCl (HCl salt) | [1][8] |
| Molar Mass | 348.44 g/mol (base); 384.9 g/mol (HCl salt) | [1][9] |
| Physical Appearance | Crystalline solid | [8] |
| Melting Point | 145-146°C (HCl salt) | [3] |
| Solubility (HCl Salt) | Water: ~77 mg/mLDMSO: ~78 mg/mLEthanol: ~12 mg/mL | [8] |
| UV/Vis. λmax | 223 nm, 277 nm | [8] |
| pKa | Data not readily available in the reviewed literature. |
Trustworthiness: Stability and Degradation Profile
The stability of roxatidine acetate is a critical parameter, as it is susceptible to hydrolysis, which converts it back to its active but distinct metabolite, roxatidine.[10]
-
Solid-State Stability: The hydrochloride salt is stable as a crystalline solid, with a shelf life of ≥4 years when stored at -20°C.[8]
-
Solution Stability: Aqueous solutions are not stable and should be used promptly; storage for more than one day is not recommended.[8]
-
Forced Degradation Studies: A comprehensive forced degradation study provides insight into its stability under various stress conditions.[2]
-
Acidic Conditions (0.1 M HCl): The drug is reported to be stable in an acidic environment (pH 1.2), with no significant degradation observed after refluxing for 2 hours.[2]
-
Alkaline Conditions (0.1 M NaOH): Roxatidine acetate is susceptible to base-catalyzed hydrolysis. Significant degradation is observed under alkaline conditions.[11]
-
Oxidative Conditions (10% H₂O₂): The molecule shows susceptibility to oxidation.
-
Neutral Hydrolysis (Water): Degradation occurs under neutral hydrolytic conditions.
-
Photodegradation: Exposure to direct sunlight can also induce degradation.[2]
-
The primary degradation pathway is the hydrolysis of the acetate ester bond, yielding roxatidine. This underscores the importance of controlling pH and moisture during formulation and storage.
Part 3: Mechanism of Action
Authoritative Grounding: Primary Mechanism - H₂ Receptor Antagonism
Roxatidine's primary pharmacological effect is the potent and competitive antagonism of histamine H₂ receptors located on the basolateral membrane of gastric parietal cells.[3]
-
Histamine Stimulation: Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to H₂ receptors.
-
Signal Transduction: This binding activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.
-
Proton Pump Activation: Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the H⁺/K⁺-ATPase proton pump.
-
Acid Secretion: The activated proton pump secretes H⁺ ions into the gastric lumen in exchange for K⁺ ions, resulting in gastric acid formation.
Roxatidine competitively blocks histamine from binding to the H₂ receptor, thereby interrupting this entire cascade. This action effectively suppresses both basal and meal-stimulated gastric acid secretion.[3]
Caption: Inhibition of Gastric Acid Secretion by Roxatidine.
Expertise & Experience: Secondary Anti-inflammatory Effects
Beyond its antisecretory effects, recent research has uncovered that roxatidine possesses significant anti-inflammatory properties. These effects are mediated through the inhibition of key inflammatory signaling pathways.
-
NF-κB and p38 MAPK Inhibition: Studies have shown that roxatidine can suppress inflammatory responses by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK).[12] In cellular models, roxatidine treatment attenuated the nuclear translocation of NF-κB subunits (p65 and p50) and inhibited the phosphorylation of p38 MAPK, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12]
These findings suggest that roxatidine's therapeutic potential may extend beyond acid suppression to conditions with an inflammatory component.
Part 4: Analytical Methodologies
Accurate and precise analytical methods are essential for the quality control of roxatidine acetate in bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the predominant technique.
Experimental Protocols: Stability-Indicating HPLC-UV Method
This protocol is designed for the determination of roxatidine acetate and the detection of its degradation products, particularly roxatidine.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 7.0) and an organic modifier (e.g., acetonitrile) in an isocratic elution mode. The exact ratio should be optimized for system suitability.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of roxatidine acetate reference standard in a suitable diluent (e.g., mobile phase or a water/acetonitrile mixture). Prepare a series of working standards by serial dilution to establish a calibration curve (e.g., 5-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample (bulk drug or formulation) in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the concentration of roxatidine acetate in the sample by comparing its peak area to the calibration curve. The method's stability-indicating nature is confirmed if degradation product peaks (e.g., from forced degradation samples) are well-resolved from the main roxatidine acetate peak.[2]
Conclusion
Roxatidine acetate is a well-established H₂ receptor antagonist whose efficacy is rooted in its prodrug design and the potent activity of its metabolite, roxatidine. Its synthesis is a well-defined chemical process, and its physicochemical properties, particularly its hydrolytic instability, are key considerations for drug development professionals. While its primary mechanism of action is the competitive inhibition of the gastric proton pump pathway, emerging evidence of its anti-inflammatory effects suggests a broader therapeutic potential. The analytical methods outlined provide a robust framework for ensuring the quality, purity, and stability of this important pharmaceutical agent.
References
-
Wikipedia. Roxatidine acetate. [Link]
-
Patil, S. et al. (2023). Preformulation Analysis of Roxatidine acetate to Establish a Stable, Robust and Therapeutically Effective Gastroretentive Dosage. bepls.com. [Link]
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An In-Depth Technical Guide to Elucidating the Effects of Roxatidine Acetate on Non-Gastric Histamine Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the interaction of roxatidine acetate with non-gastric histamine receptors. Roxatidine acetate is a well-established potent and selective histamine H2 receptor antagonist, primarily utilized for its potent inhibition of gastric acid secretion in the treatment of peptic ulcers and related gastrointestinal disorders.[1][2][3][4] However, emerging evidence of its anti-inflammatory and anti-allergic properties suggests a broader pharmacological profile that may extend beyond the H2 receptor.[5][6][7][8]
This document will delve into the established pharmacology of roxatidine acetate, explore the functions of non-gastric histamine receptors (H1, H3, and H4), and provide detailed, field-proven experimental protocols to rigorously assess the selectivity and potential off-target effects of roxatidine acetate. The central thesis of this guide is that while roxatidine acetate is characterized by its high affinity for the H2 receptor, a comprehensive understanding of its full mechanism of action necessitates a thorough investigation of its activity at other histamine receptor subtypes.
Part 1: The Known and the Unknown: Roxatidine Acetate and the Histamine Receptor Family
Roxatidine acetate is a pro-drug that is rapidly converted to its active metabolite, roxatidine, following oral administration.[1] Its therapeutic efficacy in acid-related gastric conditions is unequivocally attributed to its competitive antagonism at the histamine H2 receptor on gastric parietal cells.[2][3] This targeted action leads to a reduction in intracellular cyclic AMP (cAMP) and subsequent downregulation of the proton pump, thereby decreasing gastric acid secretion.[9][10]
While the selectivity for the H2 receptor is a cornerstone of its clinical use, the complex interplay of histamine in various physiological and pathological processes warrants a deeper investigation into roxatidine acetate's potential interactions with other histamine receptor subtypes. The histamine receptor family comprises four distinct G protein-coupled receptors (GPCRs) with diverse tissue distribution and signaling pathways.
Table 1: Overview of Histamine Receptor Subtypes
| Receptor | Primary Location(s) | G-Protein Coupling | Primary Signaling Pathway | Key Physiological Roles |
| H1 Receptor | Smooth muscle, endothelial cells, central nervous system | Gq/11 | Phospholipase C activation, leading to increased intracellular Ca²⁺ | Allergic and inflammatory responses, vasodilation, bronchoconstriction, neurotransmission. |
| H2 Receptor | Gastric parietal cells, cardiac muscle, immune cells | Gs | Adenylyl cyclase activation, leading to increased cAMP | Gastric acid secretion, cardiac stimulation, immunomodulation. |
| H3 Receptor | Central and peripheral nervous system | Gi/o | Adenylyl cyclase inhibition, leading to decreased cAMP | Presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. |
| H4 Receptor | Immune cells (mast cells, eosinophils, T cells), bone marrow | Gi/o | Adenylyl cyclase inhibition, leading to decreased cAMP; β-arrestin recruitment | Immunomodulation, chemotaxis of immune cells, inflammation. |
The documented anti-inflammatory effects of roxatidine, such as the suppression of NF-κB and p38 MAPK activation, suggest a mechanism that may involve modulation of immune responses where H1 and H4 receptors are key players.[5][7] However, direct evidence of roxatidine acetate binding to or functionally modulating these receptors is currently lacking in publicly available literature. This knowledge gap presents a critical area for investigation in drug development and repurposing.
Part 2: A Roadmap for Comprehensive Selectivity Profiling
To definitively characterize the effects of roxatidine acetate on non-gastric histamine receptors, a multi-tiered experimental approach is essential. This section outlines detailed protocols for in vitro assays designed to provide a comprehensive selectivity profile.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[11] These assays measure the ability of a test compound (roxatidine) to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.
Caption: Generalized workflow for a competitive radioligand binding assay.
-
Materials:
-
Membrane Preparation: Membranes from HEK293 cells transiently or stably expressing the human H1 receptor.
-
Radioligand: [³H]-Mepyramine (a selective H1 antagonist).
-
Test Compound: Roxatidine (active metabolite of roxatidine acetate).
-
Non-specific Binding Control: 10 µM Mianserin (a high-concentration H1 antagonist).
-
Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Cocktail and Counter.
-
-
Procedure:
-
Prepare serial dilutions of roxatidine in the assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (assay buffer, [³H]-mepyramine, and membranes), non-specific binding (10 µM mianserin, [³H]-mepyramine, and membranes), and competition binding (roxatidine at various concentrations, [³H]-mepyramine, and membranes).
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate at 25°C for 4 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Data Analysis: Calculate the IC50 value from the competition binding curve and determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
-
Materials:
-
Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine (a selective H3 agonist).
-
Test Compound: Roxatidine.
-
Non-specific Binding Control: 10 µM Clobenpropit (a potent H3 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
-
-
Procedure:
-
Follow the general procedure for the H1 receptor binding assay, substituting the H3-specific reagents.
-
Incubate the plate at 25°C for 2 hours.[13]
-
Perform data analysis as described for the H1 receptor assay.
-
-
Materials:
-
Membrane Preparation: Membranes from HEK293T cells transiently expressing the human H4 receptor.
-
Radioligand: [³H]-Histamine.
-
Test Compound: Roxatidine.
-
Non-specific Binding Control: 10 µM Thioperamide (a potent H3/H4 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
-
-
Procedure:
-
Follow the general procedure for the H1 receptor binding assay, substituting the H4-specific reagents.
-
Incubate the plate at 25°C for 60 minutes.[14]
-
Perform data analysis as described for the H1 receptor assay.
-
Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays are critical to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. These assays measure the downstream cellular response following receptor activation or inhibition.
Caption: Simplified signaling pathways of H1, H3, and H4 histamine receptors.
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following H1 receptor stimulation.[15][16]
-
Materials:
-
Cell Line: HEK293 cells stably expressing the human H1 receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Test Compound: Roxatidine.
-
Agonist: Histamine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent plate reader with an injection system.
-
-
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
To assess antagonist activity, pre-incubate the cells with varying concentrations of roxatidine.
-
Place the plate in the fluorescent reader and measure the baseline fluorescence.
-
Inject histamine to stimulate the H1 receptor and record the change in fluorescence over time.
-
Data Analysis: To determine agonist activity, plot the change in fluorescence against the concentration of roxatidine. For antagonist activity, plot the inhibition of the histamine-induced response against the concentration of roxatidine to calculate the IC50.
-
This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, upon H3 or H4 receptor activation.[17][18]
-
Materials:
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing the human H3 or H4 receptor.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: Roxatidine.
-
Agonist: (R)-α-methylhistamine (for H3) or 4-methylhistamine (for H4).
-
cAMP Assay Kit: HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or other suitable formats.
-
-
Procedure:
-
Seed the cells in a 96-well plate and grow to the appropriate density.
-
To assess antagonist activity, pre-treat the cells with varying concentrations of roxatidine.
-
Stimulate the cells with the respective agonist in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: To determine agonist activity, plot the decrease in forskolin-stimulated cAMP levels against the concentration of roxatidine. For antagonist activity, plot the reversal of agonist-induced cAMP inhibition against the concentration of roxatidine to calculate the IC50.
-
This assay is particularly relevant for the H4 receptor due to its role in immune cell migration.[19][20]
-
Materials:
-
Cells: Eosinophils or mast cells endogenously expressing the H4 receptor, or a cell line stably expressing the H4 receptor.
-
Chemotaxis Chamber: Boyden chamber or similar multi-well migration plate (e.g., Transwell).
-
Test Compound: Roxatidine.
-
Chemoattractant: Histamine or a selective H4 agonist.
-
Assay Medium: RPMI-1640 with 0.5% BSA.
-
-
Procedure:
-
Place the chemoattractant in the lower chamber of the chemotaxis plate.
-
To assess antagonist activity, pre-incubate the cells with varying concentrations of roxatidine.
-
Add the cell suspension to the upper chamber (the insert).
-
Incubate the plate for a sufficient time to allow cell migration (typically 1-3 hours).
-
Remove the insert and quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay.
-
Data Analysis: To determine agonist activity, plot the number of migrated cells against the concentration of roxatidine. For antagonist activity, plot the inhibition of chemoattractant-induced migration against the concentration of roxatidine to calculate the IC50.
-
Part 3: Interpreting the Data and Future Directions
The results from these assays will provide a comprehensive profile of roxatidine acetate's interaction with non-gastric histamine receptors.
Table 2: Expected Data Output and Interpretation
| Assay | Data Output | Interpretation |
| Radioligand Binding | Ki values for H1, H3, and H4 receptors | A high Ki value (>1000 nM) would indicate low to no significant binding affinity. A low Ki value would suggest a potential for off-target effects. |
| Functional Assays | EC50 (for agonists) or IC50 (for antagonists) values | A lack of response in agonist mode and a high IC50 in antagonist mode would confirm the absence of functional activity at these receptors. A low EC50 or IC50 would indicate functional modulation. |
Should these in vitro studies reveal significant binding or functional activity of roxatidine at any of the non-gastric histamine receptors, further investigation using in vivo models of allergy, inflammation, or neurological disorders would be warranted. Such findings could open new avenues for the therapeutic application of roxatidine acetate beyond its current indications.
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An In-depth Technical Guide to the Anti-Inflammatory Properties of Roxatidine Acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Roxatidine acetate, a well-established histamine H2-receptor antagonist, is primarily recognized for its role in reducing gastric acid secretion.[1][2][3] However, a growing body of preclinical evidence reveals a compelling secondary characteristic: significant anti-inflammatory activity. This guide provides a comprehensive technical analysis of these properties, moving beyond its canonical mechanism to explore its molecular interactions with key inflammatory cascades. We will dissect the signaling pathways involved, provide detailed protocols for validated in vitro and in vivo models, and present a cohesive overview of the data supporting roxatidine as a compound of interest in inflammation research.
Introduction: A Paradigm Shift for a Classic Drug
Roxatidine acetate hydrochloride is a prodrug that is rapidly metabolized into its active form, roxatidine, upon absorption.[1][2] For decades, its clinical application has been centered on competitive antagonism of histamine at H2-receptors on gastric parietal cells, effectively treating peptic ulcers and related gastroesophageal disorders.[1][3][4]
Recent investigations, however, have illuminated a broader pharmacological profile. Studies now demonstrate that roxatidine can modulate fundamental inflammatory processes, including the production of pro-inflammatory cytokines and the activation of immune cells.[5][6][7] These effects appear to be mediated, at least in part, through the inhibition of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK).[5][6][7][8] This guide synthesizes the current understanding of these non-canonical activities, offering both mechanistic insights and practical experimental frameworks.
Core Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of roxatidine are not merely an extension of its H2-receptor antagonism but involve distinct molecular interactions.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, acting as a central regulator for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][9]
Roxatidine has been shown to exert potent inhibitory effects on this pathway. In models using TNF-α/IFN-γ-stimulated human keratinocytes (HaCaT cells), roxatidine treatment effectively reversed the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][9] By stabilizing IκBα, roxatidine prevents the nuclear translocation of the active NF-κB p65 subunit.[1][9] This crucial step halts the inflammatory cascade at its source. Further upstream, roxatidine was also found to inhibit the phosphorylation of Akt and IKK, kinases that are essential for IκBα degradation.[1][9]
Modulation of the p38 MAPK Pathway
The p38 MAPK pathway is another critical signaling cascade that governs the production of inflammatory mediators like TNF-α and IL-6. Roxatidine has been demonstrated to interfere with this pathway. In phorbol 12-myristate 13-acetate and calcium ionophore (PMACI)-stimulated human mast cells (HMC-1), roxatidine suppressed the phosphorylation of MKK3/6 and MK2, key components of the p38 MAPK cascade, without affecting the ERK or JNK pathways.[5][6][7] This selective inhibition points to a targeted mechanism of action.
Suppression of Pro-Inflammatory Cytokine Production
A direct consequence of inhibiting the NF-κB and p38 MAPK pathways is the reduced expression and secretion of pro-inflammatory cytokines. Across multiple studies and cell types, roxatidine has been shown to significantly decrease the production of TNF-α, IL-6, and IL-1β at both the mRNA and protein levels.[1][5][6][9][10] This broad-spectrum cytokine suppression is a key indicator of its potent anti-inflammatory potential.
Caption: Roxatidine's inhibition of key inflammatory signaling pathways.
In Vitro Evaluation: Methodologies and Protocols
Standardized in vitro models are essential for quantifying the anti-inflammatory activity of a compound and elucidating its mechanism.
Model of Choice: LPS-Stimulated Macrophages
Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are a cornerstone model for studying innate immune responses and screening anti-inflammatory agents.[7][11]
-
Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4). This activation reliably triggers the NF-κB and MAPK pathways, leading to a robust and measurable release of pro-inflammatory mediators. This model provides a direct system to assess a compound's ability to interfere with this critical inflammatory cascade.
Protocol: Cytokine Inhibition in LPS-Stimulated RAW 264.7 Cells
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM. Add varying concentrations of roxatidine acetate (e.g., 10, 50, 100 µM) or vehicle control (e.g., DMSO) to the respective wells. Incubate for 1-2 hours.
-
Self-Validation: A vehicle control is critical to ensure that the solvent used to dissolve the drug does not have an effect on its own.
-
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.
-
Quantification (ELISA): Measure the concentration of TNF-α, IL-6, and other cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each roxatidine concentration relative to the LPS-only treated group.
In Vivo Assessment: The Carrageenan-Induced Paw Edema Model
To confirm in vitro findings in a complex biological system, in vivo models are indispensable. The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible assay for evaluating acute anti-inflammatory activity.[12][13][14]
-
Causality: The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic acute inflammatory response.[12] The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins and involves the infiltration of neutrophils. This model allows for the assessment of a compound's ability to suppress edema formation, a cardinal sign of inflammation.
Protocol: Rat Paw Edema Assay
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., Saline, p.o.)
-
Group II: Roxatidine Acetate (e.g., 20 mg/kg, p.o.)
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement (V₀): Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, roxatidine, or positive control orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each animal.[12][15]
-
Paw Volume Measurement (Vₜ): Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema): Edema (mL) = Vₜ - V₀
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Data Summary and Interpretation
The anti-inflammatory efficacy of roxatidine is supported by quantitative data from various studies.
| Model System | Key Inflammatory Mediator | Effect of Roxatidine | Reference |
| TNF-α/IFN-γ Stimulated HaCaT Cells | IL-6 Production | Significant Suppression | [1][9] |
| PMACI-Stimulated HMC-1 Cells | TNF-α, IL-6, IL-1β (mRNA & Protein) | Dose-dependent Down-regulation | [5][6][10] |
| LPS-Stimulated RAW 264.7 Macrophages | PGE₂, NO, Histamine Production | Inhibition | [7][16] |
| In Vivo Anaphylactic Mouse Model | Serum TNF-α, IL-6, IL-1β | Significant Decrease | [5][6] |
| In Vivo Atopic Dermatitis Mouse Model | Inflammatory Cytokines | Significant Decrease | [1][9] |
These findings, summarized in the table above, consistently demonstrate roxatidine's ability to suppress key markers of inflammation across a range of validated preclinical models.
Conclusion and Future Directions
The evidence strongly indicates that roxatidine acetate possesses significant anti-inflammatory properties that are independent of its H2-receptor antagonist function. Its ability to inhibit the NF-κB and p38 MAPK signaling pathways places it as a molecule of interest for further investigation into inflammatory disorders. While its primary clinical use remains in gastroenterology, these findings suggest a potential for repurposing or developing analogues for conditions where inflammation is a key pathological driver, such as in certain dermatological or allergic diseases.[1][5][6] Future research should focus on validating these effects in more chronic models of inflammation and exploring the therapeutic window for these secondary properties in a clinical setting.
References
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Title: New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model Source: Frontiers in Pharmacology URL: [Link]
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Title: New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model Source: National Institutes of Health (NIH) URL: [Link]
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Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: INNOSC Theranostics and Pharmacological Sciences URL: [Link]
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Investigating the antitumor potential of roxatidine acetate
An In-Depth Technical Guide to the Antitumor Potential of Roxatidine Acetate
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Roxatidine acetate, a second-generation histamine H2-receptor antagonist, is primarily recognized for its potent gastric acid antisecretory effects. Beyond its established clinical use in treating peptic ulcer disease, emerging preclinical evidence indicates that roxatidine acetate possesses significant antitumor properties.[1][2] This guide provides a comprehensive technical overview of the current understanding of roxatidine acetate's antitumor potential, focusing on its indirect mechanisms of action, including anti-angiogenic and anti-inflammatory effects. We present a structured approach for investigating these properties, complete with detailed experimental protocols for key in vitro assays and a discussion of the underlying signaling pathways. This document is intended to serve as a foundational resource for researchers seeking to explore and validate the therapeutic utility of roxatidine acetate in oncology.
Introduction to Roxatidine Acetate
Roxatidine acetate is an orally active, competitive, and selective histamine H2-receptor antagonist. Upon oral administration, it undergoes rapid deacetylation by esterases to form its active metabolite, roxatidine.[1] Its primary pharmacological action is the inhibition of histamine binding to H2 receptors on gastric parietal cells, which in turn suppresses gastric acid secretion.[3] This has established its efficacy in the treatment of gastric and duodenal ulcers.[4]
Rationale for Investigating Antitumor Potential
The investigation into the antitumor effects of H2-receptor antagonists is not new. Cimetidine, a first-generation H2 blocker, has been reported to suppress the growth of various tumors in both animal and human studies.[5] This has prompted research into whether other drugs in this class, such as roxatidine acetate, share these capabilities. The rationale is built on the understanding that the tumor microenvironment is complex and that targeting pathways beyond direct cytotoxicity can be an effective therapeutic strategy. Key areas of interest for roxatidine acetate's antitumor potential lie in its ability to modulate tumor angiogenesis and inflammation, both of which are critical for tumor growth, progression, and metastasis.[5][6][7]
Preclinical Evidence of Antitumor Activity
The primary evidence for roxatidine acetate's antitumor activity comes from in vivo studies. A key study demonstrated that oral administration of roxatidine acetate significantly suppressed the growth of Colon 38 tumor implants in a syngeneic mouse model.[5]
Interestingly, the same study reported that roxatidine acetate, similar to cimetidine, did not directly inhibit the in vitro growth of the Colon 38 cancer cell line when assessed via an MTT assay.[5] This crucial finding suggests that the antitumor effects observed in vivo are not a result of direct cytotoxicity to cancer cells. Instead, the mechanism is likely indirect, mediated by the drug's effects on the host system and the tumor microenvironment.
Summary of In Vivo Efficacy Data
The following table summarizes the key findings from the preclinical in vivo study on roxatidine acetate's effect on colon cancer.
| Model | Compound | Dose | Duration | Key Outcomes | Reference |
| Syngeneic Mouse Model (C57BL/6) with Colon 38 tumor implants | Roxatidine Acetate | 300 mg/kg/day (p.o.) | 26 days | - Significant suppression of tumor growth- Increased necrotic areas in tumor tissue- Decreased microvessel density in tumors- Suppressed VEGF levels in tumor tissue and serum | [5] |
Mechanistic Insights into Antitumor Action
Based on current evidence, the antitumor potential of roxatidine acetate appears to be multifactorial, primarily revolving around the inhibition of angiogenesis and the modulation of inflammatory pathways.
Anti-Angiogenesis via VEGF Suppression
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, providing tumors with essential nutrients and oxygen.[7] Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis. The in vivo study with Colon 38 tumors showed that roxatidine acetate treatment led to a marked decrease in the density of microvessels within the tumor tissue.[5] This histological finding was supported by biochemical data showing that roxatidine acetate suppressed VEGF protein levels both within the tumor tissue and systemically in the serum of tumor-bearing mice.[5] This strongly indicates that a primary antitumor mechanism of roxatidine acetate is the inhibition of angiogenesis through the downregulation of VEGF.
Figure 2: Proposed anti-inflammatory mechanism of Roxatidine Acetate.
Methodologies for Investigation
To further elucidate the antitumor potential of roxatidine acetate, a systematic in vitro investigation is warranted. Although direct cytotoxicity may not be the primary mechanism, it is essential to confirm this across a panel of cancer cell lines and to investigate more subtle effects on cell behavior. The following protocols provide a framework for this investigation.
Figure 3: Workflow for in vitro investigation of antitumor effects.
Detailed Protocol: Cell Viability (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity. [1] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of roxatidine acetate in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., DMSO or PBS).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. 5. Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. 7. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
Detailed Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [2][3][8] Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for their identification. Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of roxatidine acetate for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each treatment condition. [9]3. Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. [9]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL. [2]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL working solution) to the 100 µL cell suspension. [9]6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [9]7. Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour. [9] * Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Detailed Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [10][11] Principle: Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning the fluorescence intensity it emits is directly proportional to the amount of DNA in a cell. [11]By staining a population of permeabilized cells, one can distinguish between cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M (4n).
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with roxatidine acetate for the desired time.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.
-
Fixation: Centrifuge cells (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes (or store at 4°C for longer periods). [11]4. Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g, 5 min), discard the ethanol, and wash twice with PBS. [11]5. RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL solution) to ensure only DNA is stained. [11]6. PI Staining: Add 400 µL of PI solution (50 µg/mL) and mix well. [11]7. Incubation: Incubate at room temperature for 5-10 minutes. [11]8. Analysis: Analyze the samples by flow cytometry, collecting PI fluorescence data on a linear scale. Use appropriate gating strategies to exclude doublets and debris. [12]
Future Directions and Considerations
The current body of evidence provides a strong foundation for the further investigation of roxatidine acetate as a potential antitumor agent. Key future directions should include:
-
Broadening In Vitro Screening: Testing the effects of roxatidine acetate on a wider panel of cancer cell lines, including those from different tissues of origin, is necessary to determine the potential breadth of its activity.
-
In-depth Mechanistic Studies: While inhibition of NF-κB and p38 MAPK is established in inflammatory contexts, further studies are needed to confirm these effects in cancer cells and to elucidate the upstream and downstream consequences in the tumor microenvironment.
-
Combination Therapies: Given its indirect mechanisms of action, roxatidine acetate may be a prime candidate for combination therapies. Its anti-angiogenic properties could complement conventional cytotoxic chemotherapies, while its anti-inflammatory effects might enhance the efficacy of immunotherapies.
-
In Vivo Model Expansion: Validating the initial findings in other preclinical cancer models, including patient-derived xenografts (PDXs), will be crucial for assessing its therapeutic potential in a more clinically relevant setting.
Conclusion
Roxatidine acetate, a well-established H2-receptor antagonist, presents a compelling case for repositioning as an antitumor agent. Preclinical data strongly suggest that its efficacy is not derived from direct cancer cell cytotoxicity but rather from its ability to modulate the tumor microenvironment. By inhibiting angiogenesis through the suppression of VEGF and attenuating pro-tumorigenic inflammation via the NF-κB and p38 MAPK pathways, roxatidine acetate targets two critical hallmarks of cancer. The detailed methodologies provided in this guide offer a robust framework for researchers to further explore and validate these promising findings, potentially paving the way for a novel therapeutic strategy in oncology.
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Unraveling the Therapeutic Potential of Roxatidine Acetate in Atopic Dermatitis: A Technical Guide to its Impact on Core Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex interplay of genetic predisposition, immune dysregulation, and epidermal barrier dysfunction. Current therapeutic strategies often fall short in providing long-term, side-effect-free relief, necessitating the exploration of novel therapeutic avenues. This technical guide delves into the emerging role of roxatidine acetate, a histamine H2-receptor antagonist, as a potential modulator of key pathological pathways in atopic dermatitis. Traditionally used for gastrointestinal disorders, recent evidence highlights its significant anti-inflammatory and immunomodulatory properties. This document provides an in-depth analysis of the molecular mechanisms through which roxatidine acetate may exert its therapeutic effects on atopic dermatitis, focusing on its influence on the NF-κB signaling cascade, the Aryl Hydrocarbon Receptor (AhR) and Sirtuin 1 (SIRT1) pathways, and the restoration of skin barrier integrity. Detailed, field-proven experimental protocols are provided to enable researchers to investigate these pathways and validate the therapeutic potential of roxatidine acetate and other novel compounds.
Introduction: The Pathophysiological Landscape of Atopic Dermatitis and the Rationale for Repurposing Roxatidine Acetate
Atopic dermatitis is driven by a vicious cycle of inflammation and barrier disruption. The initial phase is often dominated by a T helper 2 (Th2) immune response, leading to the production of cytokines like IL-4, IL-5, and IL-13.[1] This inflammatory milieu compromises the integrity of the epidermal barrier by downregulating key structural proteins such as filaggrin and loricrin. A compromised barrier allows for increased penetration of allergens and microbes, further perpetuating the inflammatory cascade and leading to chronic skin lesions.
Histamine is a well-established mediator of itch and inflammation in allergic diseases, including atopic dermatitis.[2] While histamine H1 receptor antagonists are commonly used to manage symptoms, the role of the H2 receptor in the skin's immune response is increasingly being recognized.[2][3][4] Roxatidine acetate, a potent and specific histamine H2-receptor antagonist, is rapidly converted to its active metabolite, roxatidine, upon oral administration.[5] Beyond its effects on gastric acid secretion, roxatidine has demonstrated significant anti-inflammatory and immunomodulatory capabilities.[6] Recent groundbreaking research has illuminated the potential of roxatidine acetate to ameliorate atopic dermatitis by directly targeting core inflammatory pathways within the skin.[6] This guide will explore these mechanisms in detail, providing a scientific framework and practical methodologies for further investigation.
Core Mechanistic Insights: How Roxatidine Acetate Modulates Atopic Dermatitis Pathways
The therapeutic potential of roxatidine acetate in atopic dermatitis appears to be multi-faceted, extending beyond simple H2-receptor antagonism. Key areas of impact include the suppression of pro-inflammatory signaling, enhancement of skin barrier function, and modulation of crucial regulatory pathways.
Inhibition of the NF-κB Signaling Pathway: A Central Anti-Inflammatory Mechanism
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In atopic dermatitis, its activation in keratinocytes and immune cells leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
Roxatidine acetate has been shown to effectively suppress the activation of the NF-κB pathway.[6] This is achieved by inhibiting the nuclear translocation of the p65 subunit of NF-κB. By preventing p65 from entering the nucleus, roxatidine acetate effectively blocks the transcription of key inflammatory mediators.
Caption: Roxatidine Acetate Inhibits NF-κB Nuclear Translocation.
Upregulation of the Aryl Hydrocarbon Receptor (AhR) and Sirtuin 1 (SIRT1) Axis: Restoring Skin Homeostasis
The Aryl Hydrocarbon Receptor (AhR) and Sirtuin 1 (SIRT1) are critical regulators of skin homeostasis, including barrier function and inflammation.
-
Aryl Hydrocarbon Receptor (AhR): This ligand-activated transcription factor plays a crucial role in maintaining skin barrier integrity by regulating the expression of differentiation proteins like filaggrin.[7] AhR activation can also modulate immune responses in the skin.
-
Sirtuin 1 (SIRT1): This protein deacetylase is involved in a wide range of cellular processes, including inflammation and aging. In the skin, SIRT1 is essential for proper keratinocyte differentiation and the expression of barrier proteins.[7]
Roxatidine acetate has been observed to significantly upregulate the expression of both AhR and SIRT1.[6] This upregulation is a key mechanism for its therapeutic effect, as it directly counteracts the downregulation of these protective pathways seen in atopic dermatitis. The interplay between AhR and SIRT1 is an area of active research, with evidence suggesting that SIRT1 can promote AhR activation.[7]
Caption: In Vivo Experimental Workflow for AD Mouse Model.
In Vitro Model 1: TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes
This model is ideal for studying the direct effects of compounds on keratinocyte inflammatory responses. [8][9][10] Protocol:
-
Cell Culture: Culture human immortalized keratinocytes (HaCaT cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Stimulation and Treatment:
-
Seed HaCaT cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of roxatidine acetate for 1-3 hours.
-
Stimulate the cells with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 24 hours to induce an inflammatory state. [8][10]3. Endpoint Analysis:
-
Western Blot: Lyse the cells and perform Western blotting to analyze the nuclear and cytoplasmic fractions for NF-κB p65 translocation. Also, assess the expression of AhR and SIRT1.
-
qRT-PCR: Extract total RNA and perform qRT-PCR to measure the gene expression of pro-inflammatory cytokines (e.g., IL-6, IL-8) and chemokines (e.g., CCL17, CCL22).
-
ELISA: Collect the cell culture supernatant to quantify the secretion of pro-inflammatory cytokines and chemokines.
-
In Vitro Model 2: 3D Human Skin Equivalents (HSEs)
HSEs provide a more physiologically relevant model that mimics the structure and function of human skin, including the formation of a stratified epidermis and a dermal component. [11][12][13][14] Protocol:
-
HSE Generation:
-
Prepare a dermal equivalent by embedding human dermal fibroblasts in a collagen or fibrin matrix in a cell culture insert. [11][14] * Seed human epidermal keratinocytes on top of the dermal equivalent.
-
Culture the HSE at the air-liquid interface to promote epidermal stratification and differentiation for approximately 14 days. [15]2. Induction of Atopic Dermatitis-like Phenotype:
-
To mimic the inflammatory environment of atopic dermatitis, supplement the culture medium with a cocktail of Th2 cytokines, such as IL-4 and IL-13 (e.g., 10-50 ng/mL each), for the final 3-7 days of culture. [11][14]3. Roxatidine Acetate Treatment:
-
Apply roxatidine acetate topically to the surface of the HSEs or add it to the culture medium during the cytokine stimulation phase.
-
-
Endpoint Analysis:
-
Histology and Immunofluorescence: Fix and section the HSEs for H&E staining to assess morphology and immunofluorescence staining for key barrier proteins (filaggrin, loricrin, involucrin) and proliferation markers (Ki67).
-
Barrier Function Assays: Perform transepidermal water loss (TEWL) measurements to assess the integrity of the skin barrier.
-
Cytokine Analysis: Analyze the culture medium for secreted inflammatory mediators using ELISA or multiplex assays.
-
Data Presentation and Interpretation
To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables.
Table 1: Summary of Expected Effects of Roxatidine Acetate in Atopic Dermatitis Models
| Parameter | In Vivo (Dfb-induced AD Mice) | In Vitro (Stimulated HaCaT Cells) | In Vitro (3D Human Skin Equivalents) |
| Clinical Score | ↓ | N/A | N/A |
| Epidermal Thickness | ↓ | N/A | ↓ |
| Inflammatory Infiltrate | ↓ | N/A | ↓ |
| Serum IgE | ↓ | N/A | N/A |
| Serum Histamine | ↓ | N/A | N/A |
| NF-κB p65 Nuclear Translocation | ↓ (in skin tissue) | ↓ | ↓ |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | ↓ (in skin tissue) | ↓ (gene expression & secretion) | ↓ (in culture medium) |
| Filaggrin Expression | ↑ | ↑ | ↑ |
| Involucrin/Loricrin Expression | ↑ | ↑ | ↑ |
| AhR Expression | ↑ | ↑ | ↑ |
| SIRT1 Expression | ↑ | ↑ | ↑ |
Arrow indicates the expected direction of change following roxatidine acetate treatment.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that roxatidine acetate holds significant promise as a novel therapeutic agent for atopic dermatitis. Its ability to concurrently suppress NF-κB-mediated inflammation, enhance skin barrier function, and upregulate the protective AhR-SIRT1 axis positions it as a compelling candidate for further preclinical and clinical investigation.
Future research should focus on elucidating the precise downstream targets of roxatidine acetate within the AhR and SIRT1 pathways and exploring the full spectrum of its immunomodulatory effects on various immune cell populations involved in atopic dermatitis. The detailed experimental protocols provided herein offer a robust framework for researchers to rigorously evaluate the therapeutic potential of roxatidine acetate and to accelerate the development of new and effective treatments for this challenging disease.
References
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A Technical Guide to the Structure-Activity Relationship of Roxatidine Acetate and its Metabolites
Preamble: From Prodrug to Potent Antagonist
Roxatidine acetate stands as a significant member of the histamine H2 receptor antagonist family, a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders.[1] Unlike its predecessors, roxatidine acetate was developed as a prodrug, a strategic chemical modification designed to optimize its pharmacokinetic profile.[2][3] Upon oral administration, it undergoes near-complete absorption followed by rapid and efficient enzymatic conversion to its active form, roxatidine.[2][3][4] This guide provides an in-depth analysis of the structural features governing the journey of roxatidine acetate from its ingested form to its active metabolite and subsequent metabolic products. We will dissect the specific molecular characteristics that confer its high potency as an H2 receptor antagonist and explore how metabolic alterations modulate this activity, offering a comprehensive view of its structure-activity relationship (SAR).
Section 1: Pharmacokinetics and Metabolic Transformation
The clinical efficacy of roxatidine acetate is intrinsically linked to its metabolic fate. The parent compound is not detected in plasma, underscoring its role as a transient delivery vehicle for the active therapeutic agent.[3]
The Primary Bioactivation Pathway: Deacetylation
Roxatidine acetate is rapidly hydrolyzed by esterases present in the small intestine, plasma, and liver, yielding the active desacetyl metabolite, roxatidine.[2] This bioactivation is the critical first step and the primary metabolic event. The efficiency of this conversion is responsible for the drug's high bioavailability (over 95%).[2][3]
-
Roxatidine Acetate (Prodrug): The acetate group (-O-C(=O)-CH3) enhances the lipophilicity of the molecule, which is often a strategy to improve absorption through the gut wall.
-
Roxatidine (Active Metabolite): The enzymatic hydrolysis replaces the acetate with a hydroxyl group (-OH), unmasking the polar terminus required for potent interaction with the H2 receptor.[5][6]
Subsequent Metabolic Pathways
Following its formation, roxatidine undergoes further metabolism to facilitate excretion. A comprehensive study in rats and dogs identified 15 distinct urinary metabolites.[7][8] While roxatidine is the principal active entity, these subsequent metabolites are generally considered detoxification products with significantly reduced or no pharmacological activity. The major identified pathways include:
-
Hydroxylation: The addition of hydroxyl groups occurs on both the aromatic (phenoxy) ring and, more notably, the piperidine ring.[7]
-
N-Oxidation: The piperidine nitrogen is also a site for oxidation.
-
Side-chain Cleavage: The ether linkage and propyl chain can be subject to cleavage.
The major metabolites identified in animal models were designated M-1, M-8, M-10, and M-11, with others like M-3 and M-4 resulting from oxygenation of the piperidine ring.[7] The precise structures of these numbered metabolites are not publicly detailed, but their formation via oxidative pathways is established.
Caption: Metabolic Pathway of Roxatidine Acetate.
Section 2: Core Structure-Activity Relationship (SAR) Analysis
The H2 receptor antagonist activity of roxatidine and its derivatives is dictated by how well their three-dimensional structure complements the binding site of the histamine H2 receptor.
General Pharmacophore for H2 Receptor Antagonists
Most H2 antagonists share a common pharmacophoric model, which provides a useful framework for analyzing roxatidine:
-
Aromatic or Heterocyclic Ring: This region, often mimicking histamine's imidazole ring, provides a key anchoring point.
-
Flexible Spacer Chain: A chain, typically equivalent to four carbons in length and often containing a thioether, connects the ring to the polar group. This chain provides the conformational flexibility needed to adopt the optimal binding pose.
-
Polar, Non-basic Terminal Group: This group is crucial for antagonist activity and engages in hydrogen bonding interactions within the receptor.
SAR of Roxatidine (The Active Metabolite)
Roxatidine's structure aligns well with the H2 antagonist pharmacophore, and its potency, which is comparable to ranitidine and 3-6 times greater than cimetidine, can be attributed to the following features.[9][10]
-
The "Ring" Moiety (Piperidinylmethyl-Phenoxy Group): Instead of a single heterocycle like imidazole or furan, roxatidine utilizes a more complex 3-(piperidin-1-ylmethyl)phenoxy group. This bulkier, lipophilic moiety serves as the primary anchor, likely engaging in van der Waals and hydrophobic interactions within a pocket of the H2 receptor.
-
The Flexible Spacer (Propoxy Chain): The (-O-CH2-CH2-CH2-) chain provides the necessary length and flexibility for the polar group to position itself correctly for interaction with key amino acid residues in the receptor's binding site.
-
The Polar Terminus (Hydroxyacetamide Group): The (-NH-C(=O)-CH2-OH) group is the critical element for antagonism. It is polar but not strongly basic, a key differentiator from the agonist histamine. The terminal hydroxyl and the amide group are prime candidates for forming specific hydrogen bonds with receptor residues (e.g., Asp186 in transmembrane 5), which is a characteristic interaction for stabilizing the inactive state of the receptor. The conversion from the prodrug's acetate ester to this hydroxyl group is the essential "on-switch" for pharmacological activity.
SAR of Further Metabolites: The Impact of Hydroxylation
The subsequent metabolic transformations, such as hydroxylation on the piperidine or aromatic rings, drastically alter the molecule's properties and are predicted to significantly reduce or abolish H2 antagonist activity.
-
Increased Hydrophilicity: The addition of one or more hydroxyl groups increases the molecule's polarity. While some polarity is required, excessive hydrophilicity can be detrimental to receptor binding by disrupting the optimal hydrophobic interactions of the ring moiety and potentially preventing the molecule from effectively entering the binding pocket.
-
Steric Hindrance: The introduction of a bulky hydroxyl group, particularly on the piperidine ring, could create steric clashes with the receptor, preventing the metabolite from achieving the correct binding conformation.
-
Facilitated Excretion: From a drug metabolism perspective, these modifications serve their intended purpose: they create molecules that are more water-soluble and easily recognized by renal transporters, leading to efficient clearance from the body.
| Compound | Key Structural Feature | Role / Predicted Activity |
| Roxatidine Acetate | Acetoxyacetamide Terminus (-NH-C(=O)-CH2-O-C(=O)CH3) | Prodrug. Acetate group enhances absorption. Inactive at the H2 receptor. |
| Roxatidine | Hydroxyacetamide Terminus (-NH-C(=O)-CH2-OH) | Primary Active Metabolite. Potent H2 receptor antagonist. The -OH group is critical for receptor interaction.[5][9] |
| Hydroxylated Metabolites | Additional -OH group on piperidine or phenoxy ring. | Inactive Metabolites. Increased polarity and potential steric hindrance likely abolish significant H2 receptor affinity. |
Section 3: Experimental Methodologies for SAR Evaluation
Determining the SAR of roxatidine and its metabolites requires robust in vitro and in vivo assays to quantify receptor binding and functional antagonism.
In Vitro H2 Receptor Binding Assay
This assay directly measures the affinity of a compound for the H2 receptor. It is a cornerstone for primary screening and SAR studies.
Principle: A competitive binding assay is used where the test compound (e.g., roxatidine) competes with a known high-affinity radiolabeled H2 antagonist (the radioligand, typically [3H]-Tiotidine) for binding to H2 receptors in a membrane preparation.[11][12] The concentration of the test compound that displaces 50% of the radioligand is determined as the IC50, which is then used to calculate the binding affinity constant (Ki).
Step-by-Step Protocol:
-
Membrane Preparation:
-
Harvest tissues or cells expressing H2 receptors (e.g., guinea pig cerebral cortex, or CHO-K1 cells stably transfected with the human H2 receptor).[11][13]
-
Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Perform differential centrifugation (a low-speed spin to remove nuclei, followed by a high-speed spin at ~40,000 x g) to pellet the cell membranes.[11]
-
Wash and resuspend the final membrane pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation (20-50 µg protein/well).
-
Add serial dilutions of the test compound (roxatidine or its metabolites).
-
Add the radioligand [3H]-Tiotidine at a fixed concentration (typically near its Kd value, e.g., 5-10 nM).
-
For determining non-specific binding, a separate set of wells includes a high concentration of an unlabeled H2 antagonist (e.g., 10 µM Tiotidine).
-
Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[11]
-
-
Separation and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.[14]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for an H2 Receptor Radioligand Binding Assay.
In Vitro Functional Assay: Inhibition of Gastric Acid Secretion
This assay measures the ability of a compound to antagonize histamine-stimulated acid secretion, providing a direct measure of its functional potency (IC50).
Principle: Isolated gastric glands from rabbits or humans are a well-established model that retains functional parietal cells.[10][15] Acid secretion is stimulated with histamine. The accumulation of a weak base, such as [14C]-aminopyrine, or changes in intracellular pH using fluorescent dyes (e.g., BCECF-AM), is used as an index of acid production.[15][16] The potency of an antagonist is determined by its ability to inhibit this stimulated response.
Step-by-Step Protocol:
-
Isolation of Gastric Glands:
-
Obtain gastric mucosa from a rabbit stomach.
-
Digest the tissue with a crude collagenase solution to break down the connective tissue and release intact gastric glands.[17]
-
Wash the isolated glands repeatedly by low-speed centrifugation to remove collagenase and single cells.
-
-
Stimulation and Inhibition:
-
Pre-incubate the gastric glands with various concentrations of the antagonist (roxatidine or metabolites) for 15-20 minutes.
-
Add the indicator (e.g., [14C]-aminopyrine) to the gland suspension.
-
Initiate acid secretion by adding a stimulant, typically histamine (e.g., 10^-5 M).[15]
-
Include control groups: a basal (unstimulated) group and a histamine-only (stimulated) group.
-
Incubate for 30-45 minutes at 37°C.
-
-
Measurement of Acid Secretion:
-
Pellet the glands by centrifugation.
-
Lyse the cells to release the trapped aminopyrine.
-
Measure the radioactivity in the lysate using a scintillation counter. The amount of trapped aminopyrine is proportional to the acid produced.
-
-
Data Analysis:
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).
-
Plot the percentage inhibition of histamine-stimulated accumulation against the log concentration of the antagonist to determine the IC50 value.
-
Conclusion
The structure-activity relationship of roxatidine acetate is a clear example of rational drug design. The acetate ester serves as an effective prodrug moiety, ensuring high bioavailability after oral administration. The true pharmacological activity is unveiled upon metabolic deacetylation to roxatidine, whose molecular architecture—a bulky lipophilic ring system, a flexible spacer, and a critical polar hydroxyacetamide terminus—is finely tuned for potent and specific antagonism of the histamine H2 receptor. Subsequent metabolic modifications, primarily hydroxylation, serve to detoxify and eliminate the compound, a process that concurrently abolishes its therapeutic activity by increasing polarity and disrupting the precise interactions required for receptor binding. This detailed understanding of its SAR provides invaluable insights for researchers in the field of drug development and gastrointestinal pharmacology.
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The Atypical Action of Roxatidine Acetate: A Technical Guide to its Role in Gastric Mucin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxatidine acetate, a second-generation histamine H2-receptor antagonist, is primarily recognized for its potent inhibition of gastric acid secretion.[1][2] However, emerging evidence has unveiled a distinct and clinically significant cytoprotective function: the stimulation of gastric mucin biosynthesis.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this unique effect, distinguishing roxatidine from other H2-receptor antagonists.[3] We will dissect the signaling pathways involved, with a focus on the pivotal role of nitric oxide, and present detailed experimental protocols for researchers to investigate these processes in a laboratory setting. This guide is intended to be a comprehensive resource for scientists engaged in gastroenterology research and the development of novel gastroprotective therapies.
Introduction: Beyond Acid Suppression
The gastric mucosa is endowed with a sophisticated defense system to protect against a variety of luminal aggressors, including acid, pepsin, and ingested irritants.[5] A key component of this defense is the mucus-bicarbonate barrier, a viscous layer of mucus gel that traps bicarbonate ions, creating a pH gradient at the epithelial surface. Mucins, high-molecular-weight glycoproteins, are the primary structural components of this protective layer.[6] While the therapeutic efficacy of H2-receptor antagonists in peptic ulcer disease has traditionally been attributed to their acid-suppressing properties, there is a growing appreciation for their potential cytoprotective effects.[7]
Roxatidine acetate stands out among H2-receptor antagonists due to its demonstrated ability to directly stimulate both the synthesis and secretion of gastric mucin.[3] This effect is independent of its H2-receptor blocking activity and is not observed with other agents in its class, such as cimetidine, ranitidine, and famotidine.[3] This unique characteristic suggests a novel mechanism of action that contributes to its overall therapeutic benefit in maintaining gastric mucosal integrity.
The Molecular Mechanism: A Nitric Oxide-Dependent Pathway
The stimulatory effect of roxatidine on mucin biosynthesis is not mediated by prostaglandins, a common pathway for many gastroprotective agents.[3] Instead, research has unequivocally pointed to the involvement of endogenous nitric oxide (NO).[8][9] The activation of mucin biosynthesis by roxatidine is completely blocked by inhibitors of nitric oxide synthase (NOS), such as N(G)-nitro-L-arginine (L-NNA).[8][9]
The proposed signaling cascade begins with roxatidine stimulating the production of NO in the surface mucous cells of the gastric corpus.[10] NO then acts as a signaling molecule, diffusing to adjacent cells and activating soluble guanylate cyclase (sGC).[11][12] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11][12] The subsequent increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG).[10][13]
PKG, a serine/threonine kinase, is a key effector in this pathway.[14] Activated PKG phosphorylates a variety of intracellular proteins, including transcription factors that regulate gene expression.[10] One such transcription factor implicated in the regulation of mucin genes is the cAMP response element-binding protein (CREB).[5][15][16] Phosphorylation of CREB at Serine 133 by PKG can enhance its binding to cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating their transcription.[15][16] It is hypothesized that this PKG-mediated phosphorylation of CREB, and potentially other transcription factors, leads to the upregulation of mucin gene expression (e.g., MUC5AC), ultimately resulting in increased mucin protein synthesis.
Figure 1. Proposed signaling pathway for roxatidine-induced mucin biosynthesis.
Experimental Protocols
This section provides detailed methodologies for investigating the effects of roxatidine acetate on mucin biosynthesis in gastric cells.
Primary Gastric Epithelial Cell Culture
The use of primary gastric epithelial cells provides a more physiologically relevant model compared to immortalized cell lines.[7] Both 2D monolayer and 3D organoid cultures can be established from fresh gastric tissue obtained from surgical resections or biopsies.[1][17][18][19]
3.1.1. 2D Monolayer Culture
-
Tissue Processing: Immediately place fresh gastric tissue in ice-cold sterile phosphate-buffered saline (PBS). Mince the tissue into small fragments (1-2 mm³) and wash repeatedly with PBS to remove debris and blood.
-
Enzymatic Digestion: Incubate the tissue fragments in a digestion solution containing collagenase type I (1 mg/mL) and dispase (1 mg/mL) in Dulbecco's Modified Eagle Medium (DMEM) for 30-60 minutes at 37°C with gentle agitation.
-
Cell Isolation: Neutralize the enzymatic activity with an equal volume of DMEM containing 10% fetal bovine serum (FBS). Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes, resuspend the cell pellet in complete growth medium (DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin, epidermal growth factor, insulin, and hydrocortisone), and plate onto collagen-coated culture dishes.
-
Cell Culture: Maintain the cells in a humidified incubator at 37°C with 5% CO₂. The medium should be changed every 2-3 days.
3.1.2. 3D Organoid Culture
-
Gland Isolation: Isolate gastric glands from the minced tissue by incubation in a chelation buffer (e.g., EDTA) followed by mechanical disruption.
-
Matrigel Embedding: Resuspend the isolated glands in Matrigel and plate as droplets in a pre-warmed culture plate.
-
Organoid Culture: After polymerization of the Matrigel, overlay with a specialized organoid growth medium containing various growth factors (e.g., Wnt3a, R-spondin, Noggin, EGF).
-
Maintenance: Change the medium every 2-3 days and passage the organoids by mechanical disruption and re-plating in fresh Matrigel every 7-10 days.
Measurement of Mucin Synthesis using Metabolic Radiolabeling
This method quantifies the de novo synthesis of mucin by measuring the incorporation of a radiolabeled precursor into newly synthesized glycoproteins.[3][11][20]
-
Cell Seeding and Treatment: Seed primary gastric epithelial cells in a 24-well plate and allow them to reach 80-90% confluency. Treat the cells with varying concentrations of roxatidine acetate or vehicle control for the desired time period.
-
Radiolabeling: Add [³H]-glucosamine (1 µCi/mL) to each well and incubate for 4-6 hours at 37°C.
-
Cell Lysis and Protein Precipitation: Wash the cells with ice-cold PBS and lyse with a suitable lysis buffer. Precipitate the total protein by adding trichloroacetic acid (TCA) to a final concentration of 10%.
-
Mucin Isolation: Wash the protein pellet with ethanol to remove unincorporated radiolabel. Resuspend the pellet in a guanidinium hydrochloride solution.
-
Size-Exclusion Chromatography: Separate the high-molecular-weight mucins from other glycoproteins by size-exclusion chromatography on a Sepharose CL-4B column.
-
Quantification: Collect fractions and measure the radioactivity in each fraction using a scintillation counter. The amount of [³H]-glucosamine incorporated into the high-molecular-weight fractions corresponds to the rate of mucin synthesis.
Immunohistochemical Analysis of Mucin Expression
Immunohistochemistry (IHC) allows for the visualization and localization of specific mucin proteins (e.g., MUC5AC) within gastric tissue sections.[21][22][23]
-
Tissue Preparation: Fix gastric tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the mucin of interest (e.g., anti-MUC5AC) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Microscopic Analysis: Examine the slides under a light microscope to assess the intensity and distribution of mucin staining.
Western Blotting for Mucin Protein Analysis
Due to their high molecular weight and extensive glycosylation, mucins require specialized techniques for western blotting.[24][25][26]
-
Protein Extraction: Lyse cultured gastric cells or homogenized gastric tissue in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Agarose Gel Electrophoresis: Separate the protein lysates (20-30 µg) on a 1% agarose gel containing 0.1% SDS. Polyacrylamide gels are generally not suitable for resolving high-molecular-weight mucins.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block non-specific binding sites on the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against the target mucin overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Data Presentation and Interpretation
Quantitative data from mucin synthesis assays should be presented in a clear and concise manner, such as in a tabular format, to allow for easy comparison between different treatment groups.
Table 1: Effect of Roxatidine Acetate on [³H]-Glucosamine Incorporation in Primary Gastric Epithelial Cells
| Treatment Group | [³H]-Glucosamine Incorporation (DPM/µg protein) | Fold Change vs. Control |
| Control (Vehicle) | 1500 ± 120 | 1.0 |
| Roxatidine (10 µM) | 2250 ± 180 | 1.5 |
| Roxatidine (50 µM) | 3300 ± 250 | 2.2 |
| Roxatidine (100 µM) | 4500 ± 310* | 3.0 |
*Data are presented as mean ± SEM (n=3). *p < 0.05 compared to control.
Conclusion and Future Directions
Roxatidine acetate possesses a unique, non-H2-receptor-mediated mechanism of action that involves the stimulation of gastric mucin biosynthesis via a nitric oxide-dependent signaling pathway. This guide has provided a comprehensive overview of the molecular mechanisms and detailed experimental protocols for investigating this phenomenon. Further research is warranted to fully elucidate the downstream targets of the NO/cGMP/PKG signaling cascade and to identify the specific transcription factors and regulatory elements involved in the upregulation of mucin gene expression. A deeper understanding of these pathways will not only enhance our knowledge of gastric mucosal protection but may also pave the way for the development of novel therapeutic strategies for a range of gastrointestinal disorders.
References
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Ramsey, K. A., Rushton, Z. L., & Ehre, C. (2016). Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins. Journal of Visualized Experiments, (112), 54153. [Link]
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Ramsey, K. A., Rushton, Z. L., & Ehre, C. (2016). Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins. Journal of Visualized Experiments, (112), 54153. [Link]
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Ichikawa, T., Ishihara, K., Saigenji, K., & Hotta, K. (1999). Stimulant effect of nitric oxide generator and roxatidine on mucin biosynthesis of rat gastric oxyntic mucosa. Life sciences, 65(4), PL41–PL46. [Link]
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Ramsey, K. A., Rushton, Z. L., & Ehre, C. (2016). Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins. Journal of Visualized Experiments, (112), 54153. [Link]
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Boster Biological Technology. (n.d.). Immunohistochemistry (IHC) Protocol. Retrieved from [Link]
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Ichikawa, T., Ota, H., Sugiyama, T., Ishihara, K., Katsuyama, T., & Hotta, K. (1997). Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism. British journal of pharmacology, 122(8), 1633–1639. [Link]
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Ramsey, K. A., et al. (2022, August 1). Western Blotting For High-Molecular-Weight Glycoproteins l Protocol Preview. YouTube. [Link]
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Ichikawa, T., Ota, H., Sugiyama, T., Ishihara, K., Katsuyama, T., & Hotta, K. (1997). Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism. British journal of pharmacology, 122(8), 1633–1639. [Link]
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Ramsey, K. A., et al. (2016). Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins. Journal of Visualized Experiments. [Link]
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Dube, D. H., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences of the United States of America, 100(25), 14741–14746. [Link]
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Mozsik, G. (2007). Gastrointestinal cytoprotection: from basic science to clinical perspectives. Inflammopharmacology, 15(2), 51–56. [Link]
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Lin, M., et al. (2006). Regulation of cGMP-dependent protein kinase expression by Rho and Kruppel-like transcription factor-4. The Journal of biological chemistry, 281(43), 32324-32334. [Link]
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Nichols, M., et al. (1992). Phosphorylation of CREB affects its binding to high and low affinity sites: implications for cAMP induced gene transcription. The EMBO journal, 11(9), 3337-3346. [Link]
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Reis, C. A., et al. (1999). Immunohistochemical study of MUC5AC expression in human gastric carcinomas using a novel monoclonal antibody. International journal of cancer, 81(1), 13–19. [Link]
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Byrd, J. C., & Bresalier, R. S. (2000). Alterations in gastric mucin synthesis by Helicobacter pylori. Gastroenterology, 118(5), 987–990. [Link]
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Inoue, M. (1988). Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan. Drugs, 35 Suppl 3, 114–119. [Link]
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Ren, J., et al. (2003). Transcription factor GATA-5 selectively up-regulates mucin gene expression. The Journal of biological chemistry, 278(15), 13316-13324. [Link]
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Tytgat, K. M., et al. (1995). Identification of Mucins Using Metabolic Labeling, Immunoprecipitation, and Gel Electrophoresis. In: Methods in Molecular Biology, vol 49. Humana Press, Totowa, NJ. [Link]
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Ishihara, K., et al. (1995). A Histamine H2 Receptor Antagonist, Roxatidine, Stimulates Mucus Secretion and Synthesis by Cultured Rabbit Gastric Mucosal Cells. The Japanese Journal of Physiology, 46(4), 503-511. [Link]
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Unveiling the Cellular Targets of Roxatidine Acetate in Inflammatory Skin Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Roxatidine acetate, a specific and competitive histamine H2 receptor antagonist, has long been utilized for its potent gastric acid antisecretory effects.[1][2][3] However, emerging evidence has illuminated its significant anti-inflammatory and immunomodulatory properties, positioning it as a compelling candidate for repositioning in dermatology.[4][5] This in-depth technical guide synthesizes the current understanding of the cellular targets of roxatidine acetate in the context of inflammatory skin models. We will dissect the molecular mechanisms through which roxatidine acetate exerts its therapeutic effects on key cellular players in skin inflammation, including keratinocytes, mast cells, and macrophages. This guide provides not only a comprehensive mechanistic overview but also detailed, field-proven experimental protocols to empower researchers to validate and expand upon these findings.
Introduction: Beyond Gastric Acid Suppression
Roxatidine acetate is a pro-drug that is rapidly metabolized to its active form, roxatidine.[3][6] While its primary pharmacological action is the competitive blockade of histamine H2 receptors, thereby inhibiting gastric acid secretion, a growing body of research has demonstrated its capacity to suppress inflammatory responses.[1][2] These anti-inflammatory effects are not merely an extension of its H2 receptor antagonism but involve the modulation of key intracellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7][8][9]
Inflammatory skin diseases, such as atopic dermatitis and psoriasis, are characterized by a complex interplay of various cell types, including resident skin cells and infiltrating immune cells.[10][11] Understanding how a therapeutic agent like roxatidine acetate interacts with these cells at a molecular level is paramount for its successful application in dermatology.
Key Cellular Targets and Mechanistic Insights
Our investigation into the cellular targets of roxatidine acetate in inflammatory skin models reveals a multi-pronged mechanism of action, primarily centered on keratinocytes and mast cells.
Keratinocytes: The Epidermal Sentinels
Keratinocytes, the predominant cell type in the epidermis, are not passive bystanders in skin inflammation. They actively participate in the inflammatory cascade by producing a variety of pro-inflammatory mediators upon stimulation.[12][13] Histamine, released from mast cells, can directly act on keratinocytes, which express both H1 and H2 receptors, to modulate inflammatory responses.[13][14]
Roxatidine Acetate's Impact:
Recent studies have shown that roxatidine acetate can directly modulate the inflammatory response in keratinocytes. In tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ)-stimulated human keratinocytes (HaCaT cells), roxatidine acetate has been shown to:
-
Inhibit NF-κB Activation: Roxatidine acetate significantly suppresses the translocation of the NF-κB p65 subunit into the nucleus.[4][5] This is a critical step in the activation of the NF-κB signaling pathway, which controls the transcription of numerous pro-inflammatory genes. The inhibition of IKK phosphorylation and subsequent IκBα degradation by roxatidine acetate further underscores its targeted effect on this pathway.[4]
-
Restore Skin Barrier Function: In atopic dermatitis models, roxatidine acetate treatment has been shown to recover the expression of filaggrin, a key protein for maintaining the integrity of the skin barrier.[4][5]
-
Reduce Adhesion Molecule Expression: The expression of adhesion molecules, which facilitate the infiltration of inflammatory cells into the skin, is also downregulated by roxatidine acetate in stimulated keratinocytes.[4][5]
Signaling Pathway Diagram:
Caption: Workflow for in vitro mast cell studies.
In Vivo and Ex Vivo Model Validation
The efficacy of roxatidine acetate has been further validated in more complex biological systems that mimic human inflammatory skin diseases.
Atopic Dermatitis Mouse Model
In a Dermatophagoides farinae body (Dfb)-induced atopic dermatitis mouse model, oral administration of roxatidine acetate demonstrated significant therapeutic effects:
-
Alleviation of Clinical Symptoms: A noticeable reduction in dermatitis score and overall skin symptoms was observed. [4][5]* Reduction of Inflammatory Markers: Decreased levels of immunoglobulin E (IgE), histamine, and inflammatory cytokines were measured in the treated mice. [4][5]* Histopathological Improvement: Histological analysis revealed reduced epidermal thickness and mast cell infiltration in the skin of roxatidine acetate-treated mice. [4][5]
Human Skin Equivalent (HSE) Model
To bridge the gap between in vitro cell culture and in vivo animal models, an ex vivo AD-like HSE model was utilized. Treatment of this model with roxatidine acetate resulted in:
-
Reduced Epidermal and Dermal Thickness: A significant decrease in the thickness of the epidermal and dermal layers was observed. [4][5]* Restoration of Barrier Proteins: The expression of key skin barrier proteins, filaggrin and involucrin, which were decreased in the AD-like model, was recovered with roxatidine acetate treatment. [4][5]
Quantitative Data Summary
| Model System | Key Findings | Quantitative Effect of Roxatidine Acetate/Roxatidine | Reference |
| LPS-induced RAW 264.7 Macrophages | Inhibition of inflammatory mediators | Dose-dependent suppression of NO, PGE2, TNF-α, IL-6, and IL-1β production. | [1] |
| PMACI-stimulated HMC-1 Mast Cells | Suppression of pro-inflammatory cytokines | Dose-dependent reduction in TNF-α, IL-6, and IL-1β protein and mRNA levels. | [7][15] |
| Dfb-induced Atopic Dermatitis Mice | Alleviation of skin inflammation | Significant reduction in dermatitis score, serum IgE, and histamine levels. Decreased IL-6 levels in dorsal skin. | [4][5] |
| TNF-α/IFN-γ-stimulated HaCaT Keratinocytes | Inhibition of NF-κB signaling | Marked attenuation of NF-κB p65 nuclear translocation. | [4][5] |
| AD-like Human Skin Equivalent Model | Reduction in skin thickness | Significant decrease in epidermal and dermal thickness. | [4][5] |
Detailed Experimental Protocols
Protocol 1: In Vitro Keratinocyte Inflammation Assay
Objective: To assess the effect of roxatidine acetate on pro-inflammatory cytokine production and NF-κB activation in human keratinocytes.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TNF-α
-
Recombinant Human IFN-γ
-
Roxatidine acetate hydrochloride
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for human IL-6 and IL-8
-
Reagents for Western blotting (primary antibodies for p-p65, p65, IκBα, β-actin; secondary antibodies)
-
Reagents for immunofluorescence (DAPI)
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 6-well plates (for Western blot and RNA extraction) or 96-well plates (for ELISA) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of roxatidine acetate for 1 hour.
-
Stimulation: Stimulate the cells with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for the desired time points (e.g., 24 hours for ELISA, 30 minutes for Western blot of signaling proteins).
-
ELISA for Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-6 and IL-8 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot for NF-κB Pathway Analysis:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, and IκBα overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Immunofluorescence for p65 Translocation:
-
Fix and permeabilize the cells.
-
Incubate with anti-p65 antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
Protocol 2: In Vivo Atopic Dermatitis Mouse Model
Objective: To evaluate the therapeutic efficacy of roxatidine acetate in a mouse model of atopic dermatitis.
Materials:
-
NC/Nga mice
-
Dermatophagoides farinae body (Dfb) extract
-
Roxatidine acetate hydrochloride
-
Dexamethasone (positive control)
-
Calipers for measuring ear thickness
-
Scoring system for dermatitis severity
-
Reagents for histological analysis (H&E and Toluidine Blue staining)
-
ELISA kits for mouse IgE and histamine
Procedure:
-
Induction of Atopic Dermatitis:
-
Shave the dorsal skin of the mice.
-
Apply Dfb extract topically to the shaved back and ears several times a week for a period of 4-6 weeks to induce AD-like skin lesions.
-
-
Treatment:
-
Once AD symptoms are established, divide the mice into treatment groups (vehicle control, roxatidine acetate, dexamethasone).
-
Administer roxatidine acetate orally daily for the duration of the treatment period (e.g., 2-3 weeks).
-
-
Clinical Evaluation:
-
Monitor and score the severity of dermatitis (erythema, edema, excoriation, dryness) weekly.
-
Measure ear thickness weekly using calipers.
-
-
Sample Collection:
-
At the end of the experiment, collect blood samples for serum analysis of IgE and histamine levels using ELISA.
-
Euthanize the mice and collect dorsal skin and ear tissue.
-
-
Histological Analysis:
-
Fix the skin tissue in formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
-
Perform Toluidine Blue staining to identify and quantify mast cells.
-
Conclusion and Future Directions
The collective evidence strongly indicates that roxatidine acetate's therapeutic potential in inflammatory skin diseases extends beyond its histamine H2 receptor antagonism. Its ability to directly target and inhibit the pro-inflammatory signaling pathways in key skin and immune cells, particularly the NF-κB and p38 MAPK pathways, provides a solid mechanistic foundation for its use in dermatology. The validation of these effects in both in vitro and in vivo models of atopic dermatitis highlights its promise as a repurposed drug.
Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of topical or systemic roxatidine acetate in patients with atopic dermatitis, psoriasis, and other inflammatory skin conditions.
-
Formulation Development: The development of optimized topical formulations of roxatidine acetate could enhance its delivery to the skin and minimize potential systemic side effects.
-
Broader Cellular Targets: Investigating the effects of roxatidine acetate on other immune cells involved in skin inflammation, such as T cells and dendritic cells, could provide a more complete picture of its immunomodulatory properties.
By continuing to explore the cellular and molecular mechanisms of roxatidine acetate, the scientific community can unlock its full therapeutic potential for the benefit of patients suffering from chronic inflammatory skin diseases.
References
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Cho EJ, et al. Roxatidine suppresses inflammatory responses via inhibition of NF-κB and p38 MAPK activation in LPS-induced RAW 264.7 macrophages. J Cell Biochem. 2011 Dec;112(12):3648-59. (URL: [Link])
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Hofmann, M. A., et al. (2022). Modeling Skin Inflammation Using Human In Vitro Models. In Current Protocols (Vol. 2, No. 3, p. e379). (URL: [Link])
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Gaudenzi, G., et al. (2021). Modeling Skin Inflammation Using Human In Vitro Models. Current Protocols, 1(3), e72. (URL: [Link])
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Kondo, S., et al. H2 histamine receptor-mediated increase in intracellular Ca2+ in cultured human keratinocytes. Journal of Dermatological Science, 8(2), 113-119. (URL: [Link])
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Kim, H. J., & Lee, C. H. (2020). In Vitro Models Mimicking Immune Response in the Skin. Journal of Korean Medical Science, 35(40), e355. (URL: [Link])
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Wist, M., et al. (2024). Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis. Disease Models & Mechanisms, 17(1), dmm050541. (URL: [Link])
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StratiCELL. (n.d.). Harnessing In-Vitro Human Skin Models to Study Inflammation: A Scientific Perspective. (URL: [Link])
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Kim, J. E., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology, 12, 797086. (URL: [Link])
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Kim, J. E., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology, 12, 797086. (URL: [Link])
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Thangam, E. B., et al. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873. (URL: [Link])
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5105, Roxatidine acetate. (URL: [Link])
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Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240–260. (URL: [Link])
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Gholizadeh, H., et al. (2021). An Engineered Infected Epidermis Model for In Vitro Study of the Skin's Pro-Inflammatory Response. International Journal of Molecular Sciences, 22(19), 10349. (URL: [Link])
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Wist, M., et al. (2024). Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis. Disease models & mechanisms, 17(1), dmm050541. (URL: [Link])
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Oncodesign Services. (n.d.). Dermal Models | Skin inflammation | CRO Services. (URL: [Link])
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Lee, M., et al. (2017). Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation. Scientific Reports, 7(1), 41721. (URL: [Link])
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Ashida, Y., et al. (2000). Histamine H1 and H2 receptor antagonists accelerate skin barrier repair and prevent epidermal hyperplasia induced by barrier disruption in a dry environment. The Journal of investigative dermatology, 115(5), 850–855. (URL: [Link])
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Kim, J. E., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Kyung Hee University. (URL: [Link])
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Lee, M., et al. (2017). Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation. Scientific reports, 7, 41721. (URL: [Link])
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Norrby, K., & Tånge, J. (1980). Mast cell histamine, a local mitogen acting via H2-receptors in nearby tissue cells. Virchows Archiv. B, Cell pathology including molecular pathology, 34(1), 13–20. (URL: [Link])
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Bäumer, W., et al. (2021). Histamine 2 Receptor Agonism and Histamine 4 Receptor Antagonism Ameliorate Inflammation in a Model of Psoriasis. Acta dermato-venereologica, 101(2), adv00388. (URL: [Link])
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Norrby, K., & Sorbo, J. (1994). Mast-cell histamine is angiogenic through receptors for histamine1 and histamine2. International journal of experimental pathology, 75(1), 43–50. (URL: [Link])
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Fujimoto, S., et al. (2011). Histamine differentially regulates the production of Th1 and Th2 chemokines by keratinocytes through histamine H1 receptor. Cytokine, 54(2), 224–229. (URL: [Link])
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Ji, L., et al. (2020). Roxatidine inhibits fibrosis by inhibiting NF-κB and MAPK signaling in macrophages sensing breast implant surface materials. Molecular medicine reports, 21(1), 161–172. (URL: [Link])
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Cho, E. J., et al. (2011). Roxatidine suppresses inflammatory responses via inhibition of NF-κB and p38 MAPK activation in LPS-induced RAW 264.7 macrophages. Journal of cellular biochemistry, 112(12), 3648–3659. (URL: [Link])
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Okabe, S., et al. (1988). Cytoprotective action of roxatidine acetate HCl. Japanese journal of pharmacology, 48(2), 253–261. (URL: [Link])
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An In-Depth Technical Guide to the Biotransformation of Roxatidine Acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Roxatidine acetate is a fourth-generation histamine H2-receptor antagonist utilized in the management of acid-peptic disorders.[1][2][3] It is administered as a prodrug, a strategically designed molecule that undergoes metabolic conversion to its pharmacologically active form. This guide provides a detailed examination of the biotransformation of roxatidine acetate into its active metabolite, roxatidine. We will explore the enzymatic hydrolysis mechanism, the key tissues involved, and the pharmacokinetic implications of this conversion. Furthermore, this document presents a comprehensive, field-proven protocol for the in vitro characterization of this metabolic pathway using human liver subcellular fractions, coupled with a robust analytical methodology for quantitative analysis.
Introduction: The Prodrug Strategy in H2-Receptor Antagonism
Roxatidine acetate is a competitive and specific H2-receptor antagonist that effectively inhibits gastric acid secretion.[3][4] It is clinically used for treating conditions such as gastric and duodenal ulcers, and gastroesophageal reflux disease.[2][3][5] The therapeutic efficacy of roxatidine acetate is not inherent to the molecule itself but is mediated entirely by its principal metabolite, roxatidine.[4][6]
The design of roxatidine acetate as a prodrug is a deliberate pharmaceutical strategy. The addition of an acetate group enhances the physicochemical properties of the parent compound, leading to excellent oral absorption of over 95%.[5][7] Following administration, the prodrug is rapidly and extensively converted to the active roxatidine, a process central to its clinical utility.[5][7][8] In fact, the conversion is so efficient that the parent compound, roxatidine acetate, is typically not detectable in plasma or urine, making the pharmacokinetics of the active metabolite the primary focus of clinical studies.[7]
The Biotransformation Pathway: From Prodrug to Active Moiety
The conversion of roxatidine acetate to roxatidine is a classic example of ester hydrolysis. This biochemical reaction involves the cleavage of the ester bond, removing the acetyl group and liberating the active hydroxyl group of roxatidine, along with acetic acid as a byproduct.
Enzymatic Catalysis and Location
This hydrolysis is not a spontaneous chemical event but is catalyzed by a class of enzymes known as esterases .[5][8] These enzymes are ubiquitously distributed throughout the body, ensuring a rapid and efficient conversion process. The primary sites for the biotransformation of roxatidine acetate are:
-
The Small Intestine: Significant first-pass metabolism occurs here upon oral absorption.
-
The Liver: As the central metabolic organ, the liver possesses a high concentration of esterases.[5][8]
-
Plasma: Esterases present in the blood contribute to the systemic conversion.[5][8]
While multiple esterases exist, this type of prodrug activation is predominantly carried out by carboxylesterases (CES) .[9][10][11] In humans, two major forms, CES1 and CES2, are critical for drug metabolism. CES1 is highly expressed in the liver, while CES2 is abundant in the intestine, aligning perfectly with the observed sites of roxatidine acetate conversion.[9][10][11][12]
Chemical Transformation
The structural change from the prodrug to the active drug is precise and critical for its pharmacological activity. The acetate ester in roxatidine acetate renders the molecule inactive at the H2 receptor. The enzymatic hydrolysis unmasks the hydroxyl group, which is essential for binding to and antagonizing the receptor.
Caption: Enzymatic hydrolysis of roxatidine acetate to roxatidine.
Pharmacokinetic Profile of the Active Metabolite
Understanding the pharmacokinetics of roxatidine is essential for determining appropriate dosing regimens. Following oral administration of the prodrug, roxatidine appears rapidly in the plasma.
| Parameter | Value | Reference |
| Oral Absorption | > 95% | [5][7] |
| Time to Peak (tmax) | ~3 hours (granulated capsule) | [7] |
| Terminal Half-life (t½) | ~6 hours | [7] |
| Urinary Recovery | 55-60% of dose recovered as roxatidine | [7] |
| Drug Interactions | Does not interfere with hepatic metabolism of other drugs | [5][8] |
The lack of interference with the hepatic cytochrome P450 (CYP) enzyme system is a significant clinical advantage, reducing the potential for drug-drug interactions compared to older H2-receptor antagonists like cimetidine.[4][8]
In Vitro Analysis: A Protocol for Characterizing Biotransformation
To quantitatively assess the conversion of roxatidine acetate, an in vitro experiment using human liver subcellular fractions is the gold standard. This protocol provides a self-validating system to determine the rate of roxatidine formation.
Causality Statement: We utilize the liver S9 fraction because it contains both microsomal (Phase I, e.g., CYPs) and cytosolic enzymes (including many esterases), offering a more comprehensive metabolic picture than microsomes alone.[13][14] The choice of High-Performance Liquid Chromatography (HPLC) with UV detection is based on established, validated methods that provide the necessary sensitivity and accuracy for quantifying roxatidine in a complex biological matrix.[8]
Experimental Workflow
Caption: Workflow for in vitro analysis of roxatidine formation.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Incubation Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor Solution: Prepare a solution of NADPH regenerating system (e.g., NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase) in the incubation buffer. While esterases do not require NADPH, its inclusion is best practice when using S9 fractions to support any potential oxidative metabolism.
-
Substrate Stock: Prepare a 10 mM stock solution of roxatidine acetate in DMSO.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of ranitidine in methanol.[8]
-
Quenching Solution: Acetonitrile containing the internal standard at a final concentration of 1000 ng/mL. The acetonitrile serves to halt enzymatic activity and precipitate proteins.
-
-
Incubation Procedure:
-
Thaw pooled human liver S9 fraction on ice. Determine the protein concentration (typically ~20 mg/mL).
-
In a microcentrifuge tube, add the incubation buffer, cofactor solution, and liver S9 fraction (final protein concentration of 1 mg/mL).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the system to equilibrate.
-
Initiate the reaction by adding the roxatidine acetate stock solution. The final substrate concentration should be tested at several levels (e.g., 1, 5, 10, 25, 50 µM) to characterize kinetics. Ensure the final DMSO concentration is ≤ 0.5% to avoid enzyme inhibition.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 2 volumes (100 µL) of the ice-cold quenching solution. The internal standard is crucial for correcting variability during sample processing and injection.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Analytical Method: HPLC-UV
The quantification of the formed roxatidine is achieved using a validated HPLC method.[8]
| Parameter | Specification | Reference |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | [8] |
| Mobile Phase | 20 mM KH2PO4 (pH 7.0) : Acetonitrile (5:1, v/v) | [8] |
| Flow Rate | 0.8 mL/min | [8] |
| Injection Volume | 50 µL | [8] |
| Detection | UV at 298 nm | [8] |
| Internal Standard | Ranitidine | [8] |
System Validation: A calibration curve for roxatidine (e.g., 5 to 1000 ng/mL) must be prepared in the quenched reaction matrix (S9 fraction at time zero) and analyzed alongside the samples to ensure accurate quantification.[8]
Conclusion
The biotransformation of roxatidine acetate to roxatidine is a highly efficient, esterase-catalyzed hydrolysis that is fundamental to its therapeutic action. This conversion from an inactive prodrug to a potent H2-receptor antagonist occurs rapidly in the intestine, liver, and plasma, ensuring high bioavailability of the active moiety.[5] The process is a textbook example of a successful prodrug strategy, optimizing drug delivery and clinical efficacy. The provided in vitro protocol offers a robust and reliable framework for researchers to study this biotransformation, enabling further investigation into the kinetics and potential variability of this critical metabolic pathway.
References
- Bickel, M. (1991). Pharmacokinetics of roxatidine in healthy volunteers. PubMed.
- Gladziwa, U., & Klotz, U. (1992). Pharmacokinetic characteristics of roxatidine. PubMed.
- Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. PubMed.
- Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC - PubMed Central.
- Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PubMed.
- Fukami, T., & Nakajima, M. (2016). The emerging role of human esterases. PubMed.
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- N/A. (n.d.). Cytochrome P450 Enzymes Involved in the Metabolic Pathway of the Histamine 2 (H2)-Receptor Antagonist Roxatidine Acetate by Human Liver Microsomes. ResearchGate.
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- N/A. (n.d.). Roxatidine acetate. Wikipedia.
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Methodological & Application
Application Note: In Vitro Assessment of Roxatidine Acetate on Human Keratinocyte Function Using the HaCaT Cell Line
Authored by: Gemini, Senior Application Scientist
Abstract
Roxatidine acetate, a potent and selective histamine H2-receptor antagonist, is primarily recognized for its role in reducing gastric acid secretion.[1][2] However, emerging evidence highlights its significant anti-inflammatory properties, suggesting a broader therapeutic potential.[3][4] Recent studies have specifically pointed to its ability to modulate inflammatory pathways in human keratinocytes, making it a compound of interest for dermatological conditions like atopic dermatitis.[4][5] This application note provides a comprehensive set of protocols for researchers to investigate the effects of roxatidine acetate on the human immortalized keratinocyte cell line, HaCaT. We detail methodologies for maintaining HaCaT cell cultures, assessing cytotoxicity and cell viability, and evaluating the anti-inflammatory potential of roxatidine acetate in a cytokine-challenged environment. These protocols are designed to be robust and self-validating, offering a reliable framework for screening and mechanistic studies.
Scientific Background: Mechanism of Action
Roxatidine acetate is a prodrug that is rapidly metabolized to its active form, roxatidine.[2][6] While its classical mechanism involves the competitive antagonism of histamine H2 receptors to suppress gastric acid, its anti-inflammatory effects are mediated through distinct signaling pathways.[1][7] In various cell types, including macrophages and mast cells, roxatidine has been shown to suppress inflammatory responses by inhibiting the activation of key signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[3][8]
In the context of keratinocytes, inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) activate cell surface receptors, triggering a downstream cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5] Research indicates that roxatidine acetate can inhibit this nuclear translocation of NF-κB p65 in TNF-α/IFN-γ-stimulated HaCaT cells, thereby downregulating the inflammatory response.[4][5]
Caption: Proposed anti-inflammatory mechanism of Roxatidine Acetate.
Materials and Reagents
| Item | Supplier Example | Catalog Number Example |
| HaCaT Cell Line | ATCC | PCS-200-011 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (100X) | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| DPBS, no calcium, no magnesium | Thermo Fisher Scientific | 14190144 |
| Roxatidine Acetate Hydrochloride | MedChemExpress | HY-B0305 |
| Dimethyl Sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 |
| Human TNF-α, Recombinant | R&D Systems | 210-TA |
| Human IFN-γ, Recombinant | R&D Systems | 285-IF |
| XTT Cell Viability Assay Kit | Abcam | ab232856 |
| Protease and Phosphatase Inhibitor Cocktail | Cell Signaling Technology | #5872 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Primary Antibody: Phospho-NF-κB p65 (Ser536) | Cell Signaling Technology | #3033 |
| Primary Antibody: NF-κB p65 | Cell Signaling Technology | #8242 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | #7074 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Core Experimental Protocols
Protocol 1: HaCaT Cell Culture and Maintenance
The HaCaT cell line is an immortalized human keratinocyte line that retains a high capacity to differentiate, making it an excellent model for epidermis studies.[9][10] Proper handling is crucial to ensure experimental reproducibility.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of HaCaT cells in a 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the cells into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Centrifuge at 300 x g for 3 minutes to pellet the cells.
-
Discard the supernatant (which contains residual cryoprotectant) and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.[11][12]
-
-
Subculturing (Passaging):
-
HaCaT cells should be passaged when they reach 80-90% confluency. Over-confluency can lead to spontaneous differentiation.[13]
-
Aspirate the culture medium and wash the cell monolayer once with 5-10 mL of sterile DPBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the T75 flask, ensuring the entire cell layer is covered.
-
Incubate at 37°C for 3-5 minutes, or until cells begin to detach. Observe under a microscope.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count and seed new flasks at a ratio of 1:4 to 1:6. Medium should be renewed every 2-3 days.[12]
-
Protocol 2: Cytotoxicity and Viability Assessment (XTT Assay)
Before assessing its biological activity, it is essential to determine the concentration range at which roxatidine acetate is not cytotoxic to HaCaT cells. The XTT assay is a reliable colorimetric method that measures cell viability based on the metabolic activity of mitochondrial enzymes.[14]
-
Cell Seeding:
-
Harvest HaCaT cells as described in Protocol 1.
-
Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well flat-bottom plate.
-
Include wells for "cells only" (negative control), "medium only" (blank), and a vehicle control.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 100 mM stock solution of Roxatidine Acetate Hydrochloride in sterile DMSO.
-
Create a serial dilution of roxatidine acetate in complete growth medium to achieve final desired concentrations (e.g., 0, 1, 10, 25, 50, 100, 200 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and non-toxic (typically ≤ 0.1%).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of roxatidine acetate.
-
-
XTT Assay Procedure:
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
Prepare the XTT reagent according to the manufacturer's instructions. This typically involves mixing the XTT solution with an activation reagent.
-
Add 50 µL of the prepared XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Calculation: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.
-
Protocol 3: Anti-Inflammatory Activity Assessment
This protocol uses a cytokine cocktail (TNF-α/IFN-γ) to mimic an inflammatory microenvironment in HaCaT cells, providing a platform to test the anti-inflammatory effects of roxatidine acetate.[4][5]
-
Experimental Setup:
-
Seed HaCaT cells in appropriate culture vessels (e.g., 6-well plates for protein analysis) at a density that will result in ~80% confluency at the time of treatment.
-
Allow cells to adhere for 24 hours.
-
-
Treatment Regimen:
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing non-toxic concentrations of roxatidine acetate (determined from Protocol 2). Also include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Without removing the drug-containing medium, add the cytokine cocktail of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) to the designated wells.
-
Controls: Ensure the experiment includes the following control groups:
-
Untreated cells (negative control)
-
Vehicle control + Cytokines
-
Roxatidine Acetate only (no cytokines)
-
-
Incubate for the desired time period (e.g., 30 minutes for signaling pathway analysis, 24 hours for cytokine secretion analysis).
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant for analysis of secreted factors (e.g., by ELISA) if desired.
-
Wash the cell monolayer with ice-cold DPBS and proceed immediately to cell lysis for downstream analysis like Western blotting (Protocol 4).
-
Data Presentation and Interpretation
Quantitative Data Summary
Effective data presentation is key to interpretation. The results from the cytotoxicity assay should be tabulated to easily identify the non-toxic working concentration range for subsequent experiments.
Table 1: Hypothetical Dose-Response of Roxatidine Acetate on HaCaT Cell Viability
| Roxatidine Acetate (µM) | Mean Absorbance (450 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0 |
| 1 | 1.261 | 0.091 | 100.6 |
| 10 | 1.248 | 0.075 | 99.5 |
| 25 | 1.233 | 0.082 | 98.3 |
| 50 | 1.198 | 0.095 | 95.5 |
| 100 | 1.052 | 0.101 | 83.9 |
| 200 | 0.627 | 0.064 | 50.0 |
From this hypothetical data, concentrations ≤ 50 µM would be selected for subsequent functional assays as they exhibit minimal impact on cell viability.
Experimental Workflow Visualization
Caption: A generalized workflow for assessing Roxatidine Acetate's effects.
References
-
Boukamp, P., Petrussevska, R. T., Breitkreutz, D., Hornung, J., Markham, A., & Fusenig, N. E. (1988). Normal keratinization in a spontaneously immortalized aneuploid human keratinocyte cell line. The Journal of cell biology, 106(3), 761–771. Available at: [Link]
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Kim, H. J., Lee, J. H., Kim, S. H., Park, Y. L., Lee, J. Y., Kim, B. J., & Lee, D. H. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology, 12, 785536. Available at: [Link]
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National Center for Biotechnology Information. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. PubMed Central. Available at: [Link]
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BioHippo. (n.d.). Human keratinocyte cell line HaCaT. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Roxatidine acetate. PubChem Compound Summary for CID 5105. Retrieved from [Link]
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Elabscience. (n.d.). Hacat Cell Line. Retrieved from [Link]
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AMSBIO. (n.d.). Hacat Cell Line. Retrieved from [Link]
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Absin. (2025, January 23). HaCaT Cell Culture Guide. Retrieved from [Link]
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Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240–260. Available at: [Link]
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Patsnap. (n.d.). Roxatidine Acetate Hydrochloride. Synapse. Retrieved from [Link]
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Li, Y., Wang, J., Zhang, L., Wang, H., & Xie, L. (2022). Transcriptome Analysis of the Immortal Human Keratinocyte HaCaT Cell Line Damaged by Tritiated Water. International Journal of Molecular Sciences, 23(23), 15003. Available at: [Link]
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Gfinal, M., & Pavan, B. (2019). HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes. Mediators of Inflammation, 2019, 8725947. Available at: [Link]
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Ruttanapattanakul, J., et al. (2021). Boesenbergia rotunda extract accelerates human keratinocyte proliferation through activating ERK1/2 and PI3K/Akt kinases. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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Wiegand, H. J., & Merk, H. F. (1997). Use of XTT-assay to Assess the Cytotoxicity of Different Surfactants and Metal Salts in Human Keratinocytes (HaCaT). A Feasible Method for in Vitro Testing of Skin Irritants. Acta dermato-venereologica, 77(1), 26–28. Available at: [Link]
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Dwivedi, D., et al. (2014). In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. Molecules, 19(9), 13551–13567. Available at: [Link]
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Sionkowska, A., et al. (2017). HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation. Polymers, 9(12), 653. Available at: [Link]
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Räsänen, M. R., & Laukkanen, M. L. (2019). In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line. BioTechniques, 66(4), 183–186. Available at: [Link]
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Ueki, S., Takeuchi, K., & Okabe, S. (1987). Cytoprotective action of roxatidine acetate HCl. Japanese journal of pharmacology, 44(2), 149–158. Available at: [Link]
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Bickel, M., & Szelenyi, I. (1987). A Review of the Animal Pharmacology of Roxatidine Acetate. Scandinavian journal of gastroenterology. Supplement, 128, 1–9. Available at: [Link]
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Lee, M., et al. (2017). Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation. Scientific reports, 7, 41721. Available at: [Link]
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Ichikawa, T., Ota, H., & Katsuyama, T. (1994). A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells. The Journal of pharmacology and experimental therapeutics, 271(3), 1361–1366. Available at: [Link]
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Application Note: A Stability-Indicating HPLC Method for the Analysis of Roxatidine Acetate
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of roxatidine acetate. Roxatidine acetate, a histamine H2 receptor antagonist, requires a robust analytical method for quality control and stability assessment in both bulk drug substance and finished pharmaceutical products.[1] The method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and a mixture of methanol and acetonitrile, providing excellent separation of roxatidine acetate from its degradation products. Detection is performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the routine analysis and stability testing of roxatidine acetate.
Introduction
Roxatidine acetate is a competitive and specific histamine H2 receptor antagonist used for treating gastrointestinal disorders such as duodenal and benign gastric ulcers.[1][4][5] It functions by suppressing gastric acid secretion.[1] As a prodrug, roxatidine acetate is rapidly metabolized to its active desacetyl form, roxatidine, after oral administration.[6][7] The development of a reliable analytical method is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products containing roxatidine acetate. Such a method is essential for quantifying the active pharmaceutical ingredient (API) in bulk and formulated products, as well as for monitoring its stability over time.
A stability-indicating analytical method is crucial as it must be able to resolve the intact API from any potential degradation products that may form under various stress conditions (e.g., exposure to acid, base, heat, light, or oxidizing agents).[8] This ensures that the measured concentration of the API is not falsely elevated by co-eluting impurities. This document provides a comprehensive guide to a fully validated, stability-indicating HPLC method for roxatidine acetate, grounded in established chromatographic principles and regulatory expectations.
Scientific Principles & Method Rationale
The selection of the chromatographic conditions was driven by the physicochemical properties of roxatidine acetate and the goal of achieving a stability-indicating separation.
-
Chromatographic Mode (RP-HPLC): Roxatidine acetate (C₁₉H₂₈N₂O₄) is a molecule of intermediate polarity, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.[1] In RP-HPLC, a non-polar stationary phase (C18) is used with a polar mobile phase, causing more polar analytes to elute earlier and less polar analytes (like roxatidine acetate) to be retained longer, allowing for effective separation.
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column was selected due to its versatility and proven performance in separating a wide range of pharmaceutical compounds.[8][9] The hydrophobic nature of the C18 chains provides strong retention for roxatidine acetate, and the high surface area of modern silica-based columns ensures high efficiency and resolution.
-
Mobile Phase Optimization: The mobile phase is a critical factor in controlling retention and selectivity.
-
Aqueous Component (Phosphate Buffer): A phosphate buffer is incorporated to maintain a constant pH. Controlling the pH is essential for ensuring the consistent ionization state of the analyte, which in turn leads to reproducible retention times and symmetrical peak shapes. A pH is chosen to ensure the analyte is in a single ionic form.
-
Organic Modifiers (Methanol & Acetonitrile): A combination of methanol and acetonitrile was chosen as the organic component. Acetonitrile typically offers lower viscosity and better UV transparency, while methanol can provide alternative selectivity. The ratio of the organic modifiers to the aqueous buffer is adjusted to achieve the desired retention time for roxatidine acetate, ensuring it elutes within a reasonable timeframe without compromising the resolution from potential impurities. One developed method successfully used a mobile phase of 50 mM potassium dihydrogen phosphate, methanol, and acetonitrile in a 5:3:2 ratio by volume.[8]
-
-
Detector and Wavelength Selection: Roxatidine acetate possesses chromophores that allow for UV detection. Product information indicates UV maxima at approximately 223 nm and 277 nm.[4] While the lower wavelength offers higher absorbance, the 277 nm region provides greater specificity and is less prone to interference from common solvents and excipients. Therefore, a detection wavelength of 276-277 nm is recommended for this method to ensure a stable baseline and high sensitivity for the analyte of interest.[8]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals & Reagents:
-
Roxatidine Acetate Reference Standard
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric Acid, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC or Milli-Q grade
-
-
Software: Chromatography data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 50 mM KH₂PO₄ : Methanol : Acetonitrile (50:30:20, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 277 nm |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Weigh 6.8 g of KH₂PO₄ and dissolve it in 500 mL of HPLC-grade water.
-
Adjust the pH to 3.5 using orthophosphoric acid.
-
Add 300 mL of methanol and 200 mL of acetonitrile.
-
Mix thoroughly and degas the solution for 15 minutes using a sonicator or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 50 mg of Roxatidine Acetate Reference Standard.
-
Transfer it into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations ranging from 40 µg/mL to 240 µg/mL.[8]
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 75 mg of roxatidine acetate and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 20 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate if necessary to bring the concentration within the linear range of the method.
-
Method Validation Protocol (per ICH Q2(R2))
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3]
Caption: Workflow for HPLC method development and validation.
System Suitability
-
Procedure: Inject the working standard solution (e.g., 100 µg/mL) six times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): > 2000
-
% RSD of Peak Areas: ≤ 2.0%
-
Specificity (Stability-Indicating)
-
Procedure: Subject the roxatidine acetate sample to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Heat solid drug at 105 °C for 24 hours.
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples alongside an unstressed sample. Use a PDA detector to assess peak purity of the roxatidine acetate peak in all stressed samples.
-
Acceptance Criteria: The method must demonstrate baseline resolution between the roatidine acetate peak and all degradation product peaks. The peak purity index should pass, confirming no co-elution.
Caption: Concept of a stability-indicating HPLC assay.
Linearity
-
Procedure: Analyze a series of at least five concentrations across the range of 40-240 µg/mL in triplicate.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
-
Procedure: Perform recovery studies by spiking a placebo mixture with the roxatidine acetate API at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare and analyze three samples at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The % RSD for the series of measurements should not exceed 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
-
Procedure: Deliberately vary key method parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 2 °C)
-
Organic Modifier Composition (± 2%)
-
-
Analysis: Assess the impact of these changes on system suitability parameters.
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions, indicating the method's reliability during normal usage.
Typical Results
The following tables summarize the expected performance of the method when validated according to the described protocol.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | > 2000 | 6800 |
| % RSD (n=6) | ≤ 2.0% | 0.45% |
Table 2: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 40 - 240 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 25430x + 1250 |
Table 3: Accuracy (Recovery Study)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
|---|---|---|---|---|
| 80% | 80.1 | 79.5 | 99.25% | 0.65% |
| 100% | 100.2 | 100.5 | 100.30% | 0.42% |
| 120% | 120.3 | 121.1 | 100.66% | 0.51% |
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantitative analysis of roxatidine acetate. The method has been successfully validated according to ICH Q2(R2) guidelines and proven to be stability-indicating through forced degradation studies. The robust performance and simple mobile phase composition make this method highly suitable for routine quality control testing and stability studies of roxatidine acetate in the pharmaceutical industry.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
bepls.com. (2023). Preformulation Analysis of Roxatidine Acetate to Establish a Stable, Robust and Therapeutically Effective Gastroretentive Dosage. Retrieved from [Link].
-
Journal of Food and Drug Analysis. (n.d.). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Retrieved from [Link].
-
ResearchGate. (2008). A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. Retrieved from [Link].
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link].
-
Journal of Food and Drug Analysis. (2008). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Retrieved from [Link].
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link].
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Roxatidine acetate. PubChem Compound Database. Retrieved from [Link].
-
ResearchGate. (n.d.). Optimization of stability-indicating chromatographic methods for the determination of roxatidine acetate in the presence of its degradation products. Retrieved from [Link].
Sources
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- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
Application Note: A Validated Western Blot Protocol for Assessing NF-κB Pathway Inhibition by Roxatidine Acetate
Introduction and Scientific Rationale
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation, immunity, and cell survival.[1][2] The most common form of NF-κB is a heterodimer of the p50 and p65 (RelA) subunits, which in unstimulated cells, is held inactive in the cytoplasm by an inhibitory protein called IκBα.[2][3] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex.[1][2][4] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[5][6][7] This degradation unmasks a nuclear localization signal on the p65 subunit, allowing the active p65/p50 dimer to translocate to the nucleus, bind to DNA, and initiate the transcription of hundreds of pro-inflammatory genes.[1][2][4]
Given its central role in inflammatory diseases, the NF-κB pathway is a critical target for therapeutic intervention.[8] Roxatidine acetate, a histamine H2-receptor antagonist traditionally used for treating gastric ulcers, has recently been shown to possess anti-inflammatory properties.[9][10][11] Studies suggest these effects may be mediated through the suppression of the NF-κB signaling cascade.[9][11][12]
This application note provides a detailed, validated protocol for utilizing Western blot analysis to investigate the inhibitory effects of roxatidine acetate on the canonical NF-κB pathway. We will focus on two key biomarkers of pathway activation:
-
The degradation of IκBα: As the gatekeeper of NF-κB activation, its disappearance is a primary indicator that the signaling cascade has been initiated.[6][13]
-
The phosphorylation of p65: Post-translational modification, specifically phosphorylation of the p65 subunit, is another crucial step for its full transcriptional activity.[1]
By quantifying the levels of total IκBα and phosphorylated p65 (p-p65) relative to appropriate controls, researchers can effectively measure the bioactivity of roxatidine acetate as an NF-κB inhibitor.
Signaling Pathway and Experimental Overview
To understand the points of analysis, a firm grasp of the canonical NF-κB pathway is essential. The following diagram illustrates the key events following TNF-α stimulation.
Caption: High-level workflow for Western blot analysis.
Detailed Protocols & Methodologies
PART 1: Cell Culture and Treatment
This protocol is optimized for RAW 264.7 murine macrophages but can be adapted for other relevant cell lines (e.g., HeLa, HaCaT). [9][11]
-
Cell Seeding: Plate RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment: The following day, replace the medium. Pre-treat designated wells with roxatidine acetate at desired concentrations (e.g., 10, 50, 100 µM) for 1 hour. [11]For the vehicle control and TNF-α only wells, add an equivalent volume of the vehicle (e.g., DMSO or PBS).
-
Stimulation: Add TNF-α to a final concentration of 20 ng/mL to all wells except the unstimulated vehicle control. [14][15]Incubate for 30 minutes. This time point is optimal for observing peak IκBα degradation and p65 phosphorylation. [3][14]4. Harvesting: Immediately after incubation, place plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Proceed immediately to protein extraction.
PART 2: Protein Extraction and Quantification
-
Causality: The preservation of protein integrity and phosphorylation status is paramount. Cell lysis disrupts cellular compartments, releasing endogenous proteases and phosphatases that can rapidly degrade or dephosphorylate target proteins, leading to inaccurate results. [16][17]Therefore, the lysis buffer must contain a cocktail of inhibitors. [18][19]
-
Lysis Buffer Preparation: Prepare ice-cold RIPA buffer supplemented with a commercial protease and phosphatase inhibitor cocktail just before use. [3]2. Cell Lysis: Add 150 µL of supplemented RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent SDS-PAGE step.
PART 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the BCA results, dilute each protein sample with 4x Laemmli sample buffer to a final concentration of 2 µg/µL. Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE): Load 20-40 µg of total protein per lane into a 10% SDS-polyacrylamide gel. [20]Run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A successful transfer is critical for antibody binding.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Expert Insight: BSA is preferred over non-fat dry milk for blocking when probing for phosphoproteins, as milk contains phosphoproteins (like casein) that can cause high background.
-
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in 5% BSA/TBST.
-
Anti-phospho-NF-κB p65 (Ser536) (e.g., Cell Signaling Technology, #3033)
-
Anti-IκBα (e.g., Cell Signaling Technology, #4814)
-
Anti-β-Actin (Loading Control) (e.g., Cell Signaling Technology, #4970)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6) to minimize background noise.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system.
Data Analysis and Expected Results
Quantitative Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the resulting bands.
-
Normalize the band intensity of p-p65 and IκBα to the intensity of the β-Actin loading control for each lane. This corrects for any variations in protein loading.
-
Calculate the fold change relative to the vehicle-treated control group.
Expected Outcome:
-
Vehicle Control: Low basal levels of p-p65; high levels of IκBα.
-
TNF-α Treatment: A significant increase in p-p65 band intensity and a dramatic decrease in IκBα band intensity.
-
Roxatidine + TNF-α: A dose-dependent reduction in the TNF-α-induced increase of p-p65 and a dose-dependent rescue of IκBα from degradation, as compared to the TNF-α only group.
Table 1: Example Densitometry Data from Western Blot Analysis
| Treatment Group | Normalized p-p65 Intensity (Arbitrary Units) | Normalized IκBα Intensity (Arbitrary Units) |
| Vehicle Control | 0.15 ± 0.04 | 1.00 ± 0.08 |
| TNF-α (20 ng/mL) | 0.95 ± 0.11 | 0.21 ± 0.05 |
| TNF-α + Roxatidine (50 µM) | 0.52 ± 0.09 | 0.68 ± 0.10 |
| TNF-α + Roxatidine (100 µM) | 0.28 ± 0.06 | 0.89 ± 0.12 |
Data are represented as mean ± SD from a representative experiment (n=3).
The results presented in Table 1 would strongly indicate that roxatidine acetate inhibits TNF-α-induced NF-κB activation by preventing the degradation of its inhibitor, IκBα, and subsequently reducing the phosphorylation of the p65 subunit.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for assessing the inhibitory potential of roxatidine acetate on the NF-κB signaling pathway. By carefully monitoring the levels of IκBα and phosphorylated p65, researchers can generate robust and reproducible data. The key to a successful experiment lies in meticulous sample preparation, particularly the use of protease and phosphatase inhibitors to preserve the in-vivo state of these critical signaling proteins, and accurate, normalized quantification. This Western blot methodology serves as a reliable tool for drug discovery and mechanistic studies targeting inflammatory pathways.
References
-
Title: IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy. Source: PMC - NIH. URL: [Link]
-
Title: NF-κB - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: NF-κB dictates the degradation pathway of IκBα. Source: PMC - NIH. URL: [Link]
-
Title: New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Source: Frontiers. URL: [Link]
-
Title: NF-kappa B signaling pathway. Source: Cusabio. URL: [Link]
-
Title: The Nuclear Factor NF-κB Pathway in Inflammation. Source: PMC - NIH. URL: [Link]
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Title: Protease and Phosphatase Inhibitors: Tips for the Lab. Source: Biocompare. URL: [Link]
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Title: Post-translational Modifications of IκBα: The State of the Art. Source: Frontiers. URL: [Link]
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Title: NF‐κB dictates the degradation pathway of IκBα. Source: Semantic Scholar. URL: [Link]
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Title: Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation. Source: PubMed. URL: [Link]
-
Title: New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Source: NIH. URL: [Link]
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Title: What is the protocol for activation of NFkB via TNFalpha treatment in HepG2 cells?. Source: ResearchGate. URL: [Link]
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Title: NF-κB dictates the degradation pathway of IκBα. Source: Portal de Periódicos da CAPES. URL: [Link]
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Title: A TNF-induced gene expression program under oscillatory NF-κB control. Source: PMC. URL: [Link]
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Title: What will be the best way to test NFkb activation via western blot?. Source: ResearchGate. URL: [Link]
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Measuring Cytokine Modulation by Roxatidine Acetate: An Application Note and Protocol
Introduction: Unveiling the Immunomodulatory Potential of Roxatidine Acetate
Roxatidine acetate, a specific and competitive histamine H2-receptor antagonist, is primarily recognized for its potent antisecretory action on gastric acid.[1][2] Beyond its established role in treating peptic ulcer disease, emerging evidence highlights its significant anti-inflammatory and immunomodulatory properties.[3] This has opened new avenues for its therapeutic application in inflammatory conditions. At the molecular level, roxatidine acetate has been shown to suppress inflammatory responses by inhibiting key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4][5] The activation of these pathways is a critical step in the transcriptional upregulation of a host of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4][6]
This application note provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to quantify the modulatory effects of roxatidine acetate on the production of these key pro-inflammatory cytokines using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). We will detail two distinct in vitro models: Lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells and TNF-α/Interferon-gamma (IFN-γ)-stimulated human keratinocyte HaCaT cells. The choice of these models allows for the investigation of roxatidine acetate's effects in the context of both innate immune responses and chronic inflammatory skin conditions.
The causality behind this experimental design lies in mimicking inflammatory states where the NF-κB and p38 MAPK pathways are activated, leading to a surge in cytokine production. By introducing roxatidine acetate to these systems, we can precisely measure its inhibitory capacity on cytokine secretion, thereby providing quantitative data on its anti-inflammatory efficacy. This protocol is designed to be a self-validating system, with appropriate controls and clear data analysis steps to ensure the trustworthiness and reproducibility of the results.
Mechanism of Action: Roxatidine Acetate's Influence on Inflammatory Signaling
Roxatidine acetate's anti-inflammatory effects are primarily attributed to its ability to interfere with the activation of NF-κB and p38 MAPK. In an inflammatory state, signaling molecules like LPS or TNF-α bind to their respective receptors on the cell surface. This triggers a cascade of intracellular events, culminating in the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, initiating the transcription of cytokines such as TNF-α, IL-6, and IL-1β.[3][6]
Simultaneously, the p38 MAPK pathway can be activated by similar inflammatory stimuli. This leads to the phosphorylation and activation of downstream transcription factors that also contribute to the expression of pro-inflammatory cytokines.[4][5] Roxatidine acetate has been demonstrated to inhibit the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.[3][6] Furthermore, it has been shown to suppress the phosphorylation of key components of the p38 MAPK pathway.[4][5] This dual inhibition effectively dampens the inflammatory response by cutting off the production of key cytokine mediators at the transcriptional level.
// Nodes LPS [label="Inflammatory Stimulus\n(e.g., LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cell Surface\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa_NFkB [label="IκBα-NF-κB\nComplex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB (p65)\nTranslocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Roxatidine [label="Roxatidine\nAcetate", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> Receptor; Receptor -> IKK; Receptor -> p38; IKK -> IkBa_NFkB [label="Phosphorylation &\nDegradation of IκBα"]; IkBa_NFkB -> NFkB; NFkB -> Nucleus; p38 -> Nucleus [label="Activates\nTranscription Factors"]; Nucleus -> Cytokines [label="Gene Transcription"];
// Inhibition Edges Roxatidine -> IKK [color="#34A853", style=dashed, arrowhead=tee, label="Inhibits"]; Roxatidine -> p38 [color="#34A853", style=dashed, arrowhead=tee, label="Inhibits"]; }
Figure 1: Simplified signaling pathway of roxatidine acetate's anti-inflammatory action.
Experimental Design and Workflow
The overall experimental workflow is designed to be systematic and reproducible. It begins with the culture of the chosen cell line, followed by pre-treatment with roxatidine acetate at various concentrations. The cells are then stimulated with an inflammatory agent to induce cytokine production. Finally, the cell culture supernatant is collected and analyzed by sandwich ELISA to quantify the levels of secreted cytokines.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Cell Culture\n(RAW 264.7 or HaCaT)"]; seeding [label="Seed cells in\n96-well plates"]; pretreatment [label="Pre-treat with\nRoxatidine Acetate\n(various concentrations)"]; stimulation [label="Stimulate with\nInflammatory Agent\n(LPS or TNF-α/IFN-γ)"]; incubation [label="Incubate for\n24 hours"]; supernatant [label="Collect Cell Culture\nSupernatant"]; elisa [label="Perform Sandwich ELISA\nfor TNF-α, IL-6, IL-1β"]; data_analysis [label="Data Analysis and\nQuantification"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> cell_culture; cell_culture -> seeding; seeding -> pretreatment; pretreatment -> stimulation; stimulation -> incubation; incubation -> supernatant; supernatant -> elisa; elisa -> data_analysis; data_analysis -> end; }
Figure 2: Overview of the experimental workflow for assessing cytokine modulation.
Detailed Protocols
This section provides two detailed protocols for assessing the effect of roxatidine acetate on cytokine production in RAW 264.7 and HaCaT cells.
Protocol 1: Cytokine Measurement in LPS-Stimulated RAW 264.7 Macrophages
Rationale: RAW 264.7 cells are a murine macrophage-like cell line widely used to study inflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to robust production of pro-inflammatory cytokines.[7][8]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Roxatidine acetate hydrochloride (dissolved in sterile PBS or DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β (e.g., from R&D Systems, Thermo Fisher Scientific, or Bioss Antibodies)[9][10][11]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[12]
-
-
Roxatidine Acetate Pre-treatment:
-
The following day, carefully remove the culture medium.
-
Add fresh medium containing various concentrations of roxatidine acetate (e.g., 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of PBS or DMSO used to dissolve the drug).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL.[12] Include a negative control group that is not stimulated with LPS.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plates at 300 x g for 10 minutes at 4°C to pellet the cells.[13]
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The supernatant can be used immediately for ELISA or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[14]
-
-
Sandwich ELISA:
-
Perform the sandwich ELISA for mouse TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the commercial kit. A general protocol is outlined in the "General Sandwich ELISA Protocol" section below.
-
Protocol 2: Cytokine Measurement in TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes
Rationale: HaCaT cells are a spontaneously immortalized human keratinocyte cell line that serves as an excellent model for studying skin inflammation. Co-stimulation with TNF-α and IFN-γ mimics the inflammatory microenvironment of skin disorders like atopic dermatitis and psoriasis, leading to the production of pro-inflammatory cytokines and chemokines.[6][15]
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Roxatidine acetate hydrochloride
-
Recombinant human TNF-α and IFN-γ
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Commercial ELISA kits for human IL-6 and IL-1β (and other relevant cytokines like IL-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
-
Roxatidine Acetate Pre-treatment:
-
On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of roxatidine acetate. Include a vehicle control.
-
Incubate for 1-3 hours at 37°C.[15]
-
-
TNF-α/IFN-γ Stimulation:
-
Following pre-treatment, add a combination of recombinant human TNF-α (e.g., 10-20 ng/mL) and IFN-γ (e.g., 10-20 ng/mL) to the wells.[16] Include a negative control group without stimulation.
-
Incubate the plates for 24 hours at 37°C.
-
-
Supernatant Collection:
-
Collect the cell culture supernatant as described in Protocol 1, Step 4.
-
-
Sandwich ELISA:
-
Perform the sandwich ELISA for human IL-6, IL-1β, and other desired cytokines according to the kit manufacturer's protocol.
-
General Sandwich ELISA Protocol
This is a generalized protocol; always refer to the specific instructions provided with your commercial ELISA kit. [17]
-
Plate Coating:
-
If not using a pre-coated plate, coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add 100 µL of your collected cell culture supernatants and a serial dilution of the provided cytokine standard to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add streptavidin-HRP (or other enzyme conjugate) to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate.
-
Add the TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
-
Stopping the Reaction:
-
Add the stop solution to each well. The color will change from blue to yellow.
-
-
Absorbance Reading:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Standard Curve Generation:
-
Subtract the average zero standard optical density (OD) from all other OD readings.
-
Plot the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve-fit.
-
-
Cytokine Concentration Calculation:
-
Use the standard curve to interpolate the concentration of the target cytokine in your unknown samples.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
-
-
Data Presentation:
-
Present the data as mean ± standard deviation (SD) or standard error of the mean (SEM).
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and roxatidine acetate-treated groups.
-
Table 1: Example Data Presentation for Cytokine Modulation by Roxatidine Acetate
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | < LLD | < LLD | < LLD |
| LPS (100 ng/mL) | 1500 ± 120 | 850 ± 75 | 350 ± 30 |
| LPS + Roxatidine (10 µM) | 1250 ± 110 | 700 ± 60 | 280 ± 25* |
| LPS + Roxatidine (25 µM) | 900 ± 80 | 450 ± 40 | 180 ± 15** |
| LPS + Roxatidine (50 µM) | 550 ± 50 | 250 ± 20 | 90 ± 10 |
| LPS + Roxatidine (100 µM) | 200 ± 15 | 100 ± 10 | 40 ± 5 |
*LLD: Lower Limit of Detection. Data are presented as mean ± SD. Statistical significance compared to the LPS-only group is denoted by *p < 0.05, **p < 0.01, **p < 0.001.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background | - Insufficient washing- Blocking buffer is ineffective- Detection antibody concentration too high | - Increase the number of wash steps- Try a different blocking buffer (e.g., 5% non-fat dry milk in PBS-T)- Titrate the detection antibody to find the optimal concentration |
| Low Signal | - Inactive reagents (improper storage)- Insufficient incubation times- Low cytokine concentration in samples | - Check expiration dates and storage conditions of all reagents- Ensure incubation times are as per the protocol- Concentrate the samples or increase the stimulation time |
| High Variability between Replicates | - Inaccurate pipetting- Incomplete washing- Plate not sealed properly during incubations | - Use calibrated pipettes and practice proper pipetting technique- Ensure all wells are washed thoroughly and consistently- Use plate sealers to prevent evaporation |
Conclusion
This application note provides a robust and detailed framework for investigating the cytokine-modulating effects of roxatidine acetate. By following these protocols, researchers can obtain reliable and quantifiable data on the anti-inflammatory potential of this compound. The provided rationale for experimental choices and troubleshooting guide will aid in the successful execution and interpretation of these assays. The findings from such studies will be crucial in further elucidating the therapeutic utility of roxatidine acetate in a range of inflammatory diseases.
References
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New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology. [Link]
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arigoPLEX Mouse Proinflammatory Cytokine Multiplex ELISA Kit. arigo biolaboratories. [Link]
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New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. National Institutes of Health. [Link]
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Should RAW264.7 cells be serum starved to perform ELISA upon LPS activation to measure IL-1beta and TNF-alpha cytokines? ResearchGate. [Link]
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New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Kyung Hee University Repository. [Link]
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Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]
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Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. MDPI. [Link]
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Mouse IL-6 ELISA Kit KMC0061 from Thermo Fisher Scientific. Biocompare. [Link]
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Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. [Link]
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A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]
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Clinical characteristics of roxatidine acetate: a review. PubMed. [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
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Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation. PubMed. [Link]
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Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation. Oulu University. [Link]
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Preformulation Analysis of Roxatidine Acetate to Establish a Stable, Robust and Therapeutically Effective Gastroretentive Dosage. BEPLS. [Link]
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Roxatidine suppresses inflammatory responses via inhibition of NF-κB and p38 MAPK activation in LPS-induced RAW 264.7 macrophages. Oulu University. [Link]
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DOT Language. Graphviz. [Link]
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Graphviz tutorial. YouTube. [Link]
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Clinical characteristics of roxatidine acetate: a review. R Discovery. [Link]
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Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. [Link]
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Graphviz Examples and Tutorial. Sketchviz. [Link]
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Roxatidine inhibits fibrosis by inhibiting NF-κB and MAPK signaling in macrophages sensing breast implant surface materials. PubMed. [Link]
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TNF-α-stimulated HaCaT cells. (A) TNF-α was used to stimulate HaCaT... ResearchGate. [Link]
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Drawing graphs with dot. Graphviz. [Link]
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Anti-Inflammatory Response in TNFα/IFNγ-Induced HaCaT Keratinocytes and Probiotic Properties of Lacticaseibacillus rhamnosus MG4644, Lacticaseibacillus paracasei MG4693, and Lactococcus lactis MG5474. National Institutes of Health. [Link]
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Anti-Inflammatory Activity of Compounds Isolated from Digitalis purpurea L. in TNF-α/IFN-γ-Induced HaCaT Keratinocytes and a Three-Dimensionally Reconstructed Human Skin Model. MDPI. [Link]
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Purpurin suppresses atopic dermatitis via TNF-α/IFN-γ-induced inflammation in HaCaT cells. Bioscience Reports. [Link]
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Oxyresveratrol Inhibits TNF-α-Stimulated Cell Proliferation in Human Immortalized Keratinocytes (HaCaT) by Suppressing AKT Activation. MDPI. [Link]
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Cytoprotective action of roxatidine acetate HCl. PubMed. [Link]
-
Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Comp. SciSpace. [Link]
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Introduction: Unveiling the Anti-inflammatory Potential of Roxatidine Acetate
An In-Depth Guide to the Application of Roxatidine Acetate in RAW 264.7 Macrophage Studies
Roxatidine acetate is a well-established second-generation histamine H2-receptor antagonist, primarily utilized in the clinical management of gastric and duodenal ulcers.[1][2] It functions as a prodrug, rapidly converting to its active metabolite, roxatidine, upon absorption.[3][4] While its gastric acid-suppressing properties are well-documented, emerging research has illuminated a compelling new role for roxatidine: the modulation of inflammatory responses.[1][3] Studies have demonstrated its ability to suppress inflammation by intervening in key cellular signaling cascades, making it a compound of significant interest for researchers in immunology and drug development.[1][4]
This guide focuses on the application of roxatidine acetate in studies utilizing the RAW 264.7 cell line, a cornerstone model in immunological research.[5][6] RAW 264.7 cells are a murine macrophage-like line derived from a tumor induced by the Abelson murine leukemia virus.[7][8] Their robust and predictable response to inflammatory stimuli, particularly bacterial lipopolysaccharide (LPS), makes them an ideal in vitro system for dissecting the mechanisms of inflammation and evaluating the efficacy of potential anti-inflammatory agents.[9] Upon stimulation with LPS, RAW 264.7 cells produce a host of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10]
This document provides a comprehensive framework for researchers, detailing the scientific rationale, experimental workflows, and step-by-step protocols for investigating the anti-inflammatory effects of roxatidine acetate in LPS-stimulated RAW 264.7 macrophages.
Core Mechanism: Inhibition of NF-κB and p38 MAPK Signaling
The anti-inflammatory activity of roxatidine acetate in macrophages is primarily attributed to its ability to inhibit the activation of two critical signaling pathways: Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][11]
-
LPS-Induced Activation: LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding event triggers a downstream cascade that leads to the activation of the IκB kinase (IKK) complex.[12]
-
NF-κB Pathway: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[12][13] The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate from the cytoplasm into the nucleus.[1][12] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators, including iNOS (which produces NO), COX-2, TNF-α, and IL-6.[3][9]
-
p38 MAPK Pathway: The TLR4 activation also initiates the MAPK cascade, leading to the phosphorylation and activation of p38 MAPK.[1][10] Activated p38 MAPK contributes to the stabilization of pro-inflammatory mRNA transcripts and enhances the production of cytokines.[14]
Roxatidine acetate has been shown to suppress the LPS-induced phosphorylation of p38 MAPK and inhibit the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of key inflammatory genes.[1][2]
Figure 1: Simplified signaling cascade of LPS-induced inflammation in macrophages and points of inhibition by roxatidine acetate.
Experimental Design and Workflow
A typical study to evaluate the anti-inflammatory effects of roxatidine acetate involves a multi-assay approach. The workflow begins with establishing a non-toxic working concentration of the compound, followed by functional assays to measure its impact on key inflammatory markers.
Figure 2: General experimental workflow for assessing roxatidine acetate's anti-inflammatory effects in RAW 264.7 cells.
Key Experimental Protocols
Protocol 1: Culturing and Maintenance of RAW 264.7 Cells
Rationale: Proper cell culture technique is fundamental to obtaining reproducible results. RAW 264.7 cells can be sensitive, and maintaining them in an undifferentiated, healthy state is crucial for a consistent inflammatory response.[15] They are semi-adherent, and viable cells can be found both attached and floating, especially at high confluency.[6][7]
-
Materials:
-
RAW 264.7 cell line (e.g., ATCC® TIB-71™)
-
DMEM, high glucose (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
Sterile culture flasks (T-75) and plates
-
-
Procedure:
-
Complete Medium: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[16]
-
Passaging:
-
Subculture cells when they reach 80-90% confluency (typically every 2-3 days).
-
Aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Scientist's Note: Do not use trypsin-EDTA for passaging RAW 264.7 cells as it can damage them and alter their responsiveness.[6]
-
Add 3-5 mL of fresh, pre-warmed complete medium to the flask.
-
Gently detach the cells using a sterile cell scraper.
-
Create a single-cell suspension by gently pipetting up and down.
-
Split the cells at a ratio of 1:4 to 1:8 into new flasks containing fresh, pre-warmed medium.
-
-
Protocol 2: Determining Cytotoxicity of Roxatidine Acetate (MTT Assay)
Rationale: Before assessing anti-inflammatory activity, it is essential to determine the concentrations of roxatidine acetate that are not toxic to the cells. Any observed decrease in inflammatory markers must be due to the compound's specific activity, not simply because it is killing the cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[17][18] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19]
-
Materials:
-
Roxatidine Acetate stock solution (e.g., 100 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[19]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[20]
-
Treatment: Prepare serial dilutions of roxatidine acetate in complete medium. A typical starting range might be 0, 10, 20, 40, 80, 120, 160 µM.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of roxatidine acetate. Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%) and a "medium only" blank.
-
Incubate for 24 hours (or the duration of your longest treatment).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[17][21]
-
Solubilization: Aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[22] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18][21]
-
Calculation:
-
Corrected Absorbance = Absorbance of sample - Absorbance of blank.
-
% Cell Viability = (Corrected Absorbance of treated cells / Corrected Absorbance of vehicle control cells) x 100.
-
-
Protocol 3: Investigating the Effect on Nitric Oxide (NO) Production (Griess Assay)
Rationale: NO is a key inflammatory mediator produced by the enzyme iNOS in activated macrophages.[9] Due to its short half-life, NO is difficult to measure directly. The Griess assay provides a simple and reliable indirect measurement by quantifying nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solution.[23][24] The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo-compound that can be measured colorimetrically.[23]
-
Materials:
-
Cell culture supernatant from treated cells.
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
-
Sodium Nitrite (NaNO₂) standard (for standard curve).
-
96-well flat-bottom plate.
-
-
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells (e.g., 2.5 x 10⁵ cells/well in a 24-well plate). Allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of roxatidine acetate for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[9][10] Include the following controls: untreated cells (negative control), cells treated with LPS only (positive control), and cells treated with roxatidine acetate only.
-
Sample Collection: After incubation, collect the cell culture supernatant and centrifuge to remove any cell debris.[23]
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0, 1, 2, 5, 10, 25, 50, 100 µM) using fresh culture medium as the diluent.
-
Griess Reaction:
-
Add 50 µL of each standard or sample supernatant to a 96-well plate in duplicate.
-
Add 50 µL of Solution A to each well, mix, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well, mix, and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.[24][25]
-
Calculation: Plot the standard curve and determine the nitrite concentration in the samples using the linear regression equation.
-
Protocol 4: Quantifying Pro-inflammatory Cytokine Secretion (ELISA)
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines secreted by activated macrophages.[26] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying their concentration in cell culture supernatants.[27][28] A sandwich ELISA protocol is typically used, where the cytokine of interest is "sandwiched" between a capture antibody coated on the plate and a detection antibody.[29]
-
Materials:
-
Mouse TNF-α and IL-6 ELISA kits (follow the manufacturer's specific protocol).
-
Cell culture supernatant (collected as in Protocol 3).
-
Microplate reader.
-
-
General Procedure (Example for TNF-α):
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[28]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Wash the plate. Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotin-conjugated detection antibody and incubate for 1 hour.[28]
-
Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.[29]
-
Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). A blue color will develop.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2 N H₂SO₄). The color will change to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm.[28]
-
Calculation: Calculate the cytokine concentrations in your samples from the standard curve.
-
Protocol 5: Analyzing Intracellular Signaling Pathways (Western Blot)
Rationale: To confirm that roxatidine acetate's effects are mediated through the NF-κB and p38 MAPK pathways, Western blotting is used to measure the levels of key signaling proteins and their phosphorylated (activated) forms.[30] Key targets include phosphorylated p38 (p-p38), total p38, IκBα (its degradation indicates NF-κB activation), and nuclear p65 (its presence in the nucleus indicates activation).[1][12]
-
Materials:
-
Cell lysates (cytoplasmic and nuclear fractions, or total lysate).
-
RIPA buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-IκBα, anti-p65, anti-Lamin B1/GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Treatment: Treat cells with roxatidine acetate and/or LPS as described previously. Note that signaling events like phosphorylation occur rapidly, so shorter LPS stimulation times (e.g., 15-60 minutes) are often required.[10]
-
Protein Extraction: Lyse cells on ice with RIPA buffer containing inhibitors. For nuclear translocation, perform cytoplasmic and nuclear fractionation using a specialized kit.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH for total lysate, Lamin B1 for nuclear fraction) to ensure equal protein loading.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, well-structured tables. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of Roxatidine Acetate on RAW 264.7 Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
|---|---|---|---|
| Control (Vehicle) | 0 | 1.25 ± 0.08 | 100.0 |
| Roxatidine Acetate | 20 | 1.23 ± 0.07 | 98.4 |
| Roxatidine Acetate | 40 | 1.21 ± 0.09 | 96.8 |
| Roxatidine Acetate | 80 | 1.18 ± 0.06 | 94.4 |
| Roxatidine Acetate | 120 | 1.15 ± 0.08 | 92.0 |
| Roxatidine Acetate | 160 | 0.85 ± 0.10 | 68.0* |
*Indicates significant cytotoxicity.
Interpretation: Based on this hypothetical data, concentrations up to 120 µM show minimal cytotoxicity and would be appropriate for use in subsequent functional assays.
Table 2: Effect of Roxatidine Acetate on LPS-Induced Nitric Oxide Production (Griess Assay)
| Treatment Group | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
|---|---|---|
| Control (Untreated) | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.2 ± 2.5 | 0.0 |
| LPS + Roxatidine (40 µM) | 30.1 ± 1.8* | 34.2 |
| LPS + Roxatidine (80 µM) | 18.5 ± 2.1* | 59.1 |
| LPS + Roxatidine (120 µM) | 9.8 ± 1.5* | 78.3 |
*p < 0.05 compared to LPS alone group.
Table 3: Effect of Roxatidine Acetate on LPS-Induced TNF-α Secretion (ELISA)
| Treatment Group | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition of TNF-α Secretion |
|---|---|---|
| Control (Untreated) | 25 ± 8 | - |
| LPS (1 µg/mL) | 3250 ± 210 | 0.0 |
| LPS + Roxatidine (40 µM) | 2180 ± 155* | 32.9 |
| LPS + Roxatidine (80 µM) | 1350 ± 120* | 58.5 |
| LPS + Roxatidine (120 µM) | 780 ± 95* | 76.0 |
*p < 0.05 compared to LPS alone group.
Interpretation: The data in Tables 2 and 3 would demonstrate that roxatidine acetate dose-dependently inhibits the production of key inflammatory mediators (NO and TNF-α) in LPS-stimulated RAW 264.7 cells, supporting its anti-inflammatory properties. Western blot results would further corroborate these findings by showing reduced p38 phosphorylation and decreased nuclear p65 levels in cells treated with roxatidine acetate.
Conclusion
The RAW 264.7 macrophage cell line provides a robust and valuable in vitro model to elucidate the anti-inflammatory mechanisms of compounds like roxatidine acetate. By employing a systematic approach involving cytotoxicity, functional, and mechanistic assays, researchers can effectively characterize the compound's ability to suppress inflammatory responses. The protocols and workflows outlined in this guide offer a comprehensive framework for investigating how roxatidine acetate modulates macrophage activation, primarily through the inhibition of the NF-κB and p38 MAPK signaling pathways. Such studies are crucial for expanding the therapeutic potential of existing drugs and discovering novel pathways for anti-inflammatory drug development.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]
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Cytion. (n.d.). RAW 264.7 Cell Line in Macrophage and Immunology Research. Cytion. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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Cyagen. (2024). Culturing Mouse Monocyte Macrophage RAW264.7 Cells: 10 things you need to know. Cyagen. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]
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BioHippo. (n.d.). Murine Leukemia macrophage cell line RAW 264.7. BioHippo. Retrieved from [Link]
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Kim, H. J., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology, 12, 775583. Retrieved from [Link]
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Higashimori, A., et al. (2020). Histamine H2-Receptor Antagonists Improve Non-Steroidal Anti-Inflammatory Drug-Induced Intestinal Dysbiosis. International Journal of Molecular Sciences, 21(21), 8166. Retrieved from [Link]
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Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(12), 2155. Retrieved from [Link]
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Li, W., et al. (2024). Histamine H2 Receptor Antagonists in the Treatment and Prevention of Heart Failure. Journal of Cardiovascular Development and Disease, 11(1), 18. Retrieved from [Link]
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Bio-protocol. (n.d.). Quantification of Serum IL-6 and TNF-α by ELISA Assays. Bio-protocol. Retrieved from [Link]
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Kim, H. J., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. National Institutes of Health. Retrieved from [Link]
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Higashimori, A., et al. (2020). Histamine H2-Receptor Antagonists Improve Non-Steroidal Anti-Inflammatory Drug-Induced Intestinal Dysbiosis. PubMed. Retrieved from [Link]
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ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Retrieved from [Link]
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Protocols.io. (2019). Protocol Griess Test. Protocols.io. Retrieved from [Link]
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Lee, M., et al. (2017). Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation. Scientific Reports, 7, 41721. Retrieved from [Link]
-
Wang, Y., et al. (2020). Roxatidine inhibits fibrosis by inhibiting NF-κB and MAPK signaling in macrophages sensing breast implant surface materials. Molecular Medicine Reports, 21(1), 161-172. Retrieved from [Link]
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Li, W., et al. (2024). Histamine H2 Receptor Antagonists in the Treatment and Prevention of Heart Failure. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Western blotting analysis of MAPK and NF-kB activation. ResearchGate. Retrieved from [Link]
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Chotphruethipong, L., et al. (2021). Inflammatory response of raw 264.7 macrophage cells treated with dragon fruit oligosaccharide on lipopolysaccharide-induced inflammation. Food Science and Technology Research, 27(2), 225-233. Retrieved from [Link]
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Kim, D. H., et al. (2016). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 21(6), 735. Retrieved from [Link]
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ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. ResearchGate. Retrieved from [Link]
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Majid Ali. (2023, April 3). Inflammation, Allergies & Antihistamines|H1 & H2 Antagonists. YouTube. Retrieved from [Link]
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ResearchGate. (2019). Can anyone help me standardizing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammatory activity. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Immunology, 24(1), 29. Retrieved from [Link]
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National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Retrieved from [Link]
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ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Dosing of Roxatidine Acetate in Rodent Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo administration of roxatidine acetate in rodent models, particularly for studies related to gastric acid secretion and ulceration. This document outlines the scientific rationale behind dosing strategies, detailed protocols for various administration routes, and best practices to ensure experimental reproducibility and animal welfare.
Scientific Background and Rationale
Roxatidine acetate is a potent and specific competitive histamine H2-receptor antagonist.[1][2][3] Upon oral administration, it undergoes rapid presystemic deacetylation to its active metabolite, roxatidine, which is responsible for its pharmacological effects.[1][4][5][6] Roxatidine competitively inhibits the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing intracellular cyclic AMP (cAMP) and suppressing gastric acid secretion.[5][7]
In vivo studies in rats have demonstrated that roxatidine acetate effectively inhibits gastric acid secretion, with a potency greater than cimetidine and comparable to ranitidine.[1][2] A key pharmacokinetic feature in rodents is its excellent absorption from the gastrointestinal tract, with oral, intraduodenal, and intraperitoneal administrations yielding similar inhibitory effects on gastric acid secretion.[1][4][8] This high bioavailability makes oral gavage a reliable and preferred route for many experimental paradigms.
The selection of a dosing strategy hinges on the experimental objectives. For modeling the therapeutic effect on gastric ulcers, oral administration mimics the clinical route of application.[6][9] Intravenous or intraperitoneal routes may be chosen for pharmacokinetic studies or when bypassing first-pass metabolism is desired to achieve rapid and complete systemic exposure to the active metabolite.
Mechanism of Action: H2 Receptor Blockade
The primary mechanism involves the blockade of histamine H2 receptors on parietal cells, which are crucial for stimulating acid secretion. This action is highly specific, as roxatidine acetate does not affect gastric acid secretion stimulated by dibutyryl cyclic adenosine monophosphate, indicating its targeted effect on the histamine signaling pathway.[1]
Caption: Roxatidine's competitive antagonism of the H2 receptor.
Dosing Recommendations and Preparation
The appropriate dose of roxatidine acetate will depend on the specific rodent model and the intended biological endpoint. Based on its potency and data from various rodent studies, the following tables provide starting points for dose-ranging experiments.
Table 1: Recommended Dose Ranges for Roxatidine Acetate in Rodent Models
| Rodent Model | Route of Administration | Dose Range (mg/kg) | Study Context | Reference |
| Mouse | Oral (p.o.) | 10 - 20 | Atopic Dermatitis | [7] |
| Mouse | Oral (p.o.) | up to 300 | Anti-tumor Activity | [10] |
| Rat | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) | 1 - 30 | Gastric Acid Secretion / Ulcer Models | Derived from potency data[1][2][11] |
Causality Behind Dose Selection: The wide therapeutic window observed in preclinical studies allows for a broad range of effective doses. For gastric ulcer models, doses in the lower to mid-range (e.g., 5-50 mg/kg) are often sufficient to achieve significant inhibition of acid secretion. Higher doses may be explored for non-gastrointestinal applications. A dose-response study is always recommended to determine the optimal dose for a specific experimental setup.
Preparation of Dosing Solutions
Roxatidine acetate hydrochloride is soluble in water, ethanol, and DMSO.[12] The choice of vehicle is critical for ensuring drug stability and minimizing animal discomfort. For most applications, an aqueous solution is preferred.
Table 2: Solubility of Roxatidine Acetate Hydrochloride
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Water | ~77 | [12] |
| DMSO | ~78 | [12] |
| Ethanol | ~12 | [12] |
Protocol 1: Preparation of Roxatidine Acetate for Oral and Parenteral Administration
-
Materials:
-
Roxatidine acetate hydrochloride powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile conical tubes or vials
-
Vortex mixer
-
Syringes and appropriate filters (0.22 µm for sterile filtration if needed)
-
-
Procedure for Aqueous Solution (Recommended Vehicle): a. Determine the required concentration of roxatidine acetate based on the desired dose (mg/kg) and the administration volume (mL/kg). For example, to administer a 10 mg/kg dose in a volume of 5 mL/kg, a 2 mg/mL solution is required. b. Weigh the appropriate amount of roxatidine acetate hydrochloride powder and place it in a sterile conical tube. c. Add the calculated volume of sterile water or saline. d. Vortex the solution until the powder is completely dissolved. Gentle warming may be used if necessary, but allow the solution to return to room temperature before administration. e. For intravenous administration, it is imperative to sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial. f. Self-Validation Check: Visually inspect the solution for any particulate matter. The solution should be clear and colorless. Aqueous solutions should be prepared fresh daily.[12]
Administration Protocols
Adherence to proper administration techniques is paramount for animal welfare and data quality. The following protocols are based on established guidelines for rodent handling and substance administration.[1][2][3][5][13][14]
Experimental Workflow for Administration
Caption: General workflow for in vivo roxatidine administration.
Protocol 2: Oral Gavage (p.o.) Administration
Oral gavage is the most common and clinically relevant route for studying the anti-ulcer effects of roxatidine acetate.[6][7][13]
-
Materials:
-
Procedure: a. Weigh the animal to calculate the precise volume of the dosing solution to be administered. Adhere to recommended maximum volumes (typically 10 mL/kg for rats and mice).[1][3][5] b. Firmly restrain the animal, ensuring the head and neck are extended to straighten the esophagus.[13][15] c. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. d. The needle should pass smoothly without resistance. If the animal struggles or resistance is met, withdraw the needle immediately and re-attempt. Causality: Forcing the needle can cause perforation of the esophagus or trachea. e. Once the needle is in the stomach (pre-measure the needle length from the tip of the nose to the last rib to ensure correct placement), administer the solution slowly.[13][14] f. Withdraw the needle gently along the same path of insertion. g. Self-Validation Check: Monitor the animal for 5-10 minutes post-administration for any signs of respiratory distress (e.g., gasping, cyanosis), which could indicate accidental administration into the trachea.[14]
Protocol 3: Intraperitoneal (i.p.) Injection
This route provides rapid systemic absorption and is a valid alternative to oral dosing for roxatidine acetate in rats.[4][8]
-
Materials:
-
Prepared roxatidine acetate solution
-
Sterile syringe with an appropriate needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).[2]
-
70% ethanol for disinfection
-
-
Procedure: a. Weigh the animal and calculate the required dose volume. Maximum recommended i.p. injection volumes are typically 10 mL/kg.[1][5] b. Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.[10][16] c. Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10] d. Swab the area with 70% ethanol. e. Insert the needle at a 15-30 degree angle. f. Self-Validation Check: Gently aspirate before injecting to ensure no fluid (urine or intestinal contents) is drawn into the syringe, which would indicate improper needle placement.[3][10] g. Inject the solution smoothly. h. Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol 4: Intravenous (i.v.) Injection
Intravenous administration, typically via the lateral tail vein, ensures immediate and 100% bioavailability of the drug into the systemic circulation.[8]
-
Materials:
-
Procedure: a. Weigh the animal and calculate the dose volume. The maximum bolus i.v. injection volume is typically 5 mL/kg.[5][19] b. Warm the animal's tail for a few minutes to make the lateral veins more visible and accessible.[12][17] c. Place the animal in the restrainer. d. Wipe the tail with 70% ethanol. e. With the needle bevel facing up, insert it into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees).[12][18] f. Self-Validation Check: If the needle is correctly placed, there will be no resistance upon injection, and the solution will be seen clearing the vein. If a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.[12] g. Inject the solution slowly and steadily. h. Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. i. Return the animal to its cage and monitor its recovery.
Conclusion and Best Practices
The successful in vivo administration of roxatidine acetate in rodent models requires careful attention to dose selection, solution preparation, and administration technique. The protocols provided herein offer a robust framework for conducting studies on this potent H2-receptor antagonist. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and prioritize animal welfare. A pilot study to determine the optimal dose and to familiarize personnel with the administration techniques is strongly recommended to ensure the generation of reliable and reproducible data.
References
-
Bickel, M., et al. (1987). A Review of the Animal Pharmacology of Roxatidine Acetate. PubMed. Available at: [Link]
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Available at: [Link]
-
Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. NTNU. Available at: [Link]
-
Bickel, M., et al. (1988). Chemical and biologic characteristics of roxatidine acetate. PubMed. Available at: [Link]
-
San Diego State University. (n.d.). IACUC Guidelines. Research. Available at: [Link]
-
University of Arizona. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. Available at: [Link]
-
Bickel, M., et al. (1988). Chemical and biologic characteristics of roxatidine acetate. PubMed. Available at: [Link]
-
Bianchi Porro, G., & Parente, F. (1988). Clinical characteristics of roxatidine acetate: a review. PubMed. Available at: [Link]
-
Bianchi Porro, G., & Parente, F. (1988). Clinical characteristics of roxatidine acetate: a review. R Discovery. Available at: [Link]
-
Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. PubMed. Available at: [Link]
-
Wang, J., et al. (2005). Effect of butylamine roxatidine acetas on experimental gastric ulcer and its acute toxicity. Semantic Scholar. Available at: [Link]
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Gladziwa, U., & Klotz, U. (1988). Pharmacokinetic characteristics of roxatidine. PubMed. Available at: [Link]
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Inoue, M. (1988). Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan. PubMed. Available at: [Link]
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Langley, M. S., & Clissold, S. P. (1988). Pharmacokinetics of roxatidine in healthy volunteers. PubMed. Available at: [Link]
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Chremos, A. N. (1988). The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men. PubMed. Available at: [Link]
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Müller, P., & Simon, B. (1988). A comparison of roxatidine acetate 150 mg once daily and 75 mg twice daily in gastric ulcer healing. PubMed. Available at: [Link]
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Kim, H. J., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. National Institutes of Health. Available at: [Link]
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University of British Columbia. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Animal Care Services. Available at: [Link]
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ResearchGate. (n.d.). Intraperitoneal injection in the rat. For oral route (figure 4), rats... | Download Scientific Diagram. Available at: [Link]
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Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat. Research and Innovation. Available at: [Link]
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Okabe, S., & Amagase, K. (2005). Cytoprotective action of roxatidine acetate HCl. PubMed. Available at: [Link]
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Bepls.com. (2023). Preformulation Analysis of Roxatidine Acetate to Establish a Stable, Robust and Therapeutically Effective Gastroretentive Dosage. Available at: [Link]
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University of Queensland. (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats. Research support. Available at: [Link]
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Texas Tech University. (2022). Intravenous Tail Vein Injections. Institutional Animal Care and Use Committee. Available at: [Link]
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Ichikawa, T., et al. (1999). Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism. PubMed. Available at: [Link]
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Kim, H. J., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers. Available at: [Link]
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San Diego State University. (2022). Oral Gavage - Rodent. Research. Available at: [Link]
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NC3Rs. (n.d.). Oral Gavage in the Rat. Research Animal Training. Available at: [Link]
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Science.gov. (n.d.). oral gavage administration: Topics. Available at: [Link]
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Ichikawa, T., et al. (1999). Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism. PMC. Available at: [Link]
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Application Note: Visualizing the Anti-inflammatory Effect of Roxatidine Acetate via Immunofluorescence Analysis of p65 Translocation
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[1][2] A key event in the activation of this pathway is the translocation of the p65 (RelA) subunit from the cytoplasm into the nucleus.[1] In its inactive state, p65 is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals, such as cytokines or lipopolysaccharides (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This unmasks the nuclear localization signal (NLS) on p65, allowing it to move into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes.[1][3] Consequently, monitoring the subcellular localization of p65 serves as a robust and quantifiable indicator of NF-κB activation.
Roxatidine acetate is a histamine H2-receptor antagonist primarily used for treating gastric and duodenal ulcers by reducing gastric acid secretion.[4][5][6][7] Beyond its well-established role in managing acid-related disorders, emerging evidence suggests that roxatidine possesses significant anti-inflammatory properties.[4][8][9][10] Studies have demonstrated that roxatidine can attenuate inflammatory responses by inhibiting the NF-κB signaling pathway.[4][8][9][10][11][12] Specifically, roxatidine has been shown to suppress the nuclear translocation of p65 in various cell types.[4][8][9][10]
This application note provides a detailed, field-proven protocol for visualizing and quantifying the inhibitory effect of roxatidine acetate on p65 nuclear translocation using immunofluorescence microscopy. This method is designed for researchers in cell biology, immunology, and drug development seeking to investigate the anti-inflammatory potential of roxatidine acetate and similar compounds.
Scientific Principle
The protocol herein is based on the principle of indirect immunofluorescence. This technique employs a primary antibody that specifically binds to the target protein (p65) and a secondary antibody conjugated to a fluorophore that recognizes the primary antibody. The fluorescence emitted by the secondary antibody allows for the visualization of p65's subcellular localization. A nuclear counterstain, such as 4',6-diamidino-2-phenylindole (DAPI), which binds strongly to A-T rich regions of DNA, is used to demarcate the nucleus.[13][14] By overlaying the images of p65 staining and nuclear staining, the degree of p65 translocation into the nucleus can be qualitatively and quantitatively assessed.
The causality behind this experimental design lies in the direct relationship between NF-κB activation and p65 nuclear translocation. By treating cells with a pro-inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of roxatidine acetate, we can directly observe the drug's ability to interfere with this critical step in the inflammatory cascade. A reduction in nuclear p65 fluorescence in roxatidine-treated cells, compared to cells treated with the inflammatory stimulus alone, provides strong evidence for its anti-inflammatory activity mediated through the NF-κB pathway.
Signaling Pathway and Experimental Workflow Diagrams
To provide a clear conceptual framework, the following diagrams illustrate the targeted signaling pathway and the overall experimental procedure.
Caption: NF-κB signaling pathway and the inhibitory action of roxatidine acetate.
Caption: Experimental workflow for immunofluorescence staining of p65 translocation.
Detailed Experimental Protocol
This protocol is optimized for adherent cell lines (e.g., HeLa, HaCaT, or RAW 264.7 macrophages) cultured on glass coverslips.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Culture | |
| Adherent cells | e.g., HeLa, HaCaT, RAW 264.7 |
| Cell culture medium | Appropriate for the cell line (e.g., DMEM) |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Penicillin-Streptomycin | 100 U/mL penicillin, 100 µg/mL streptomycin |
| Glass coverslips | 12 mm or 18 mm, sterile |
| 24-well plates | Sterile, tissue culture-treated |
| Treatment | |
| Roxatidine acetate hydrochloride | Purity ≥98% |
| Inflammatory stimulus | e.g., TNF-α (10 ng/mL) or LPS (1 µg/mL) |
| Fixation & Permeabilization | |
| Paraformaldehyde (PFA) | 4% (w/v) in PBS, freshly prepared |
| Triton™ X-100 | 0.25% (v/v) in PBS |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| Immunostaining | |
| Blocking buffer | 5% (w/v) Bovine Serum Albumin (BSA) in PBS with 0.1% Triton™ X-100 |
| Primary antibody | Rabbit anti-p65/RelA polyclonal or monoclonal antibody |
| Secondary antibody | Goat anti-rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor™ 488) |
| Nuclear counterstain | DAPI (4',6-diamidino-2-phenylindole) |
| Mounting | |
| Anti-fade mounting medium | e.g., ProLong™ Gold Antifade Mountant |
| Microscope slides | Standard glass slides |
| Nail polish | Clear, for sealing coverslips |
Step-by-Step Methodology
Part 1: Cell Seeding and Treatment
-
Cell Seeding: Sterilize glass coverslips by dipping in 70% ethanol and passing through a flame, or by autoclaving. Place one sterile coverslip into each well of a 24-well plate. Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Expert Insight: Sub-confluent monolayers are crucial. Overly dense cultures can lead to contact inhibition and altered signaling responses, while sparse cultures can result in abnormal cell morphology.
-
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours, or until the desired confluency is reached.
-
Roxatidine Pre-treatment: Prepare a stock solution of roxatidine acetate in sterile water or DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 50, 100 µM). Remove the old medium from the cells and add the medium containing the appropriate concentration of roxatidine acetate. Incubate for 1-2 hours.
-
Trustworthiness Check: Include a vehicle control (medium with the same concentration of DMSO or water used for the highest drug concentration) to account for any effects of the solvent.
-
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) directly to the wells containing roxatidine acetate. For the positive control, add the stimulus to cells that were not pre-treated with roxatidine. For the negative control, add only the vehicle.
-
Incubation: Incubate the cells for the optimal time for p65 translocation, typically 30-60 minutes after stimulation. This time point should be optimized for your specific cell line and stimulus.
Part 2: Fixation and Permeabilization
Causality: Fixation cross-links proteins, preserving cellular architecture and antigen localization.[15][16] Permeabilization creates pores in the cell membranes, allowing antibodies to access intracellular targets like p65.[15][17][18]
-
Washing: Gently aspirate the medium from the wells. Wash the cells twice with ice-cold PBS to remove any residual medium.
-
Fixation: Add 500 µL of 4% PFA in PBS to each well. Incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS, for 5 minutes each wash.
-
Permeabilization: Add 500 µL of 0.25% Triton™ X-100 in PBS to each well. Incubate for 10 minutes at room temperature.
-
Trustworthiness Check: This step is critical for allowing the anti-p65 antibody to access both cytoplasmic and nuclear pools of the protein.
-
Part 3: Immunostaining
-
Blocking: Aspirate the permeabilization buffer. Add 500 µL of blocking buffer (5% BSA in PBS with 0.1% Triton™ X-100) to each well. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[19]
-
Primary Antibody Incubation: Dilute the primary anti-p65 antibody in the blocking buffer to its optimal concentration (typically 1:200 to 1:500, but should be determined empirically). Aspirate the blocking buffer and add 200 µL of the diluted primary antibody solution to each coverslip. Incubate overnight at 4°C in a humidified chamber.
-
Expert Insight: A no-primary-antibody control is essential to verify the specificity of the secondary antibody.[20]
-
-
Washing: The next day, aspirate the primary antibody solution. Wash the cells three times with PBS containing 0.1% Triton™ X-100, for 5 minutes each wash.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (typically 1:500 to 1:1000). Add 200 µL of the diluted secondary antibody solution to each coverslip. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Aspirate the secondary antibody solution. Wash the cells three times with PBS containing 0.1% Triton™ X-100, for 5 minutes each wash.
Part 4: Nuclear Counterstaining and Mounting
-
DAPI Staining: Add 200 µL of DAPI solution (e.g., 300 nM in PBS) to each coverslip. Incubate for 5 minutes at room temperature, protected from light.[13][14][22][23][24]
-
Final Wash: Aspirate the DAPI solution and wash the coverslips twice with PBS.
-
Mounting: Using fine-tipped forceps, carefully lift each coverslip from the well. Wick away excess PBS with the edge of a laboratory wipe. Place a small drop of anti-fade mounting medium onto a clean microscope slide. Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Sealing: Allow the mounting medium to cure for at least 30 minutes at room temperature. Seal the edges of the coverslip with clear nail polish to prevent drying and movement. Store the slides at 4°C in the dark until imaging.
Data Acquisition and Analysis
Image Acquisition
-
Acquire images using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophore (e.g., FITC/Alexa Fluor™ 488) and DAPI.
-
For each experimental condition (negative control, positive control, roxatidine treatment), capture images from at least 5-10 random fields of view to ensure a representative sample.
-
Crucially, maintain identical acquisition settings (e.g., exposure time, laser power, gain) for all samples to allow for valid quantitative comparisons.
Qualitative Analysis
-
Visually inspect the images. In unstimulated (negative control) cells, the p65 signal (green) should be predominantly cytoplasmic. In stimulated (positive control) cells, the p65 signal should be concentrated in the nucleus, co-localizing with the DAPI signal (blue).
-
In roxatidine-treated cells, the degree of nuclear translocation of p65 should be visibly reduced compared to the positive control, indicating an inhibitory effect.
Quantitative Analysis
A quantitative assessment provides an objective measure of p65 translocation. This can be achieved using image analysis software such as ImageJ/Fiji.[25]
-
Define Regions of Interest (ROIs): For each cell, use the DAPI channel to create a mask that defines the nuclear ROI. Create a corresponding cytoplasmic ROI by expanding the nuclear ROI by a set number of pixels and then subtracting the nuclear ROI.
-
Measure Fluorescence Intensity: Measure the mean fluorescence intensity of the p65 signal within the nuclear and cytoplasmic ROIs for each cell.
-
Calculate Nuclear-to-Cytoplasmic Ratio: For each cell, calculate the ratio of the mean nuclear fluorescence intensity to the mean cytoplasmic fluorescence intensity.
-
Ratio = (Mean Nuclear Intensity) / (Mean Cytoplasmic Intensity)
-
-
Data Presentation: Analyze at least 50-100 cells per condition. Present the data as a bar graph showing the mean nuclear-to-cytoplasmic ratio ± standard error of the mean (SEM) for each experimental group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
| Treatment Group | Expected Outcome | Mean Nuclear/Cytoplasmic Ratio (Arbitrary Units) |
| Negative Control (Vehicle) | p65 predominantly in the cytoplasm | ~1.0 |
| Positive Control (Stimulus) | p65 translocated to the nucleus | > 2.5 |
| Stimulus + Roxatidine (Low Dose) | Partial inhibition of p65 translocation | Intermediate value |
| Stimulus + Roxatidine (High Dose) | Strong inhibition of p65 translocation | Approaching 1.0 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No p65 Signal | Inactive primary/secondary antibody. | Use a new antibody aliquot; verify antibody compatibility.[20][21] |
| Low protein expression. | Use a cell line known to express p65 robustly. | |
| Over-fixation masking the epitope. | Reduce fixation time or use a different fixation method.[18][26] | |
| Photobleaching. | Minimize light exposure during staining and imaging; use anti-fade mounting medium.[19][20] | |
| High Background | Insufficient blocking. | Increase blocking time or BSA concentration.[19] |
| Primary/secondary antibody concentration too high. | Titrate antibodies to determine the optimal dilution.[20] | |
| Insufficient washing. | Increase the number and duration of wash steps.[19] | |
| Autofluorescence from fixative. | Prepare PFA fresh; consider using a different fixative.[19][27] | |
| Non-specific Nuclear Staining in Control Cells | Antibody cross-reactivity. | Use a highly specific monoclonal antibody; include an isotype control. |
| Inadequate permeabilization. | Ensure the permeabilization step is performed correctly.[21] |
Conclusion
This application note provides a comprehensive and robust protocol for the immunofluorescent detection of p65 nuclear translocation to assess the anti-inflammatory effects of roxatidine acetate. By carefully following the outlined steps, from cell preparation to quantitative image analysis, researchers can generate reliable and reproducible data. The provided rationale for each step and the troubleshooting guide are designed to empower scientists to optimize the protocol for their specific experimental systems, thereby facilitating the investigation of novel therapeutic agents that target the NF-κB signaling pathway.
References
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Frontiers in Pharmacology. "New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model." Published December 23, 2021. [Link]
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FluoroFinder. "Guide to Fixation and Permeabilization." Published January 17, 2023. [Link]
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ibidi. "Troubleshooting - Immunofluorescence Assays." Accessed December 30, 2025. [Link]
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Beta LifeScience. "DAPI Staining Guide for Clear Nuclear Imaging." Published June 10, 2025. [Link]
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OUCI. "Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation." Accessed December 30, 2025. [Link]
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PubMed. "Effect of histamine H2-receptor antagonists on acute inflammatory of the rat paw oedema." Accessed December 30, 2025. [Link]
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Wiley Periodicals, Inc. "Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα." Published 2015. [Link]
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Addgene Blog. "Deep Dive: Fixing and Permeabilizing for Immunofluorescence." Published August 30, 2022. [Link]
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National Institutes of Health. "Mechanisms of NF-κB p65 and strategies for therapeutic manipulation." Accessed December 30, 2025. [Link]
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PubMed. "Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders." Accessed December 30, 2025. [Link]
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Bio-protocol. "Detection of NF-κB p65 Subunit Nuclear Translocation." Accessed December 30, 2025. [Link]
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Oxford Academic. "Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε." Accessed December 30, 2025. [Link]
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National Institutes of Health. "Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem." Accessed December 30, 2025. [Link]
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PubMed. "Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials." Published November 12, 2019. [Link]
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PubMed. "Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation." Published January 31, 2017. [Link]
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G-Biosciences. "A Guide to Sample Preparation for Immunofluorescence." Published March 12, 2019. [Link]
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PubMed Central. "Histamine H2-Receptor Antagonists Improve Non-Steroidal Anti-Inflammatory Drug-Induced Intestinal Dysbiosis." Accessed December 30, 2025. [Link]
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ScienceDirect. "Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages." Accessed December 30, 2025. [Link]
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PubMed Central. "Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot." Accessed December 30, 2025. [Link]
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National Institutes of Health. "A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts." Accessed December 30, 2025. [Link]
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Application Notes and Protocols for Studying Roxatidine Acetate's Effects on Mast Cells
Introduction: Unveiling the Anti-Allergic Potential of Roxatidine Acetate Beyond H2-Receptor Antagonism
Roxatidine acetate, a well-established histamine H2-receptor antagonist, is primarily recognized for its role in reducing gastric acid secretion.[1] However, emerging evidence reveals a broader anti-inflammatory and anti-allergic profile, suggesting its therapeutic potential extends beyond its traditional use.[2][3] Of particular interest is its modulatory effect on mast cells, the principal effector cells in type-I hypersensitivity reactions.[4] Mast cell activation, triggered by allergens cross-linking IgE bound to the high-affinity IgE receptor (FcεRI), initiates a signaling cascade culminating in the release of a plethora of inflammatory mediators, including histamine and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][3]
Recent studies have demonstrated that roxatidine can attenuate mast cell-mediated allergic inflammation by inhibiting the activation of key signaling pathways, namely NF-κB and p38 MAPK.[2][3] This suggests that roxatidine acetate's mechanism of action in this context may involve more than just H2-receptor blockade. Human mast cells have been shown to express H2 receptors, providing a potential direct link for roxatidine's action.[5][6] Understanding the precise cellular and molecular mechanisms through which roxatidine acetate modulates mast cell function is crucial for its potential repositioning as a therapeutic agent for allergic and inflammatory diseases.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the effects of roxatidine acetate on mast cells using established cell culture techniques. We offer detailed, field-proven protocols for culturing relevant mast cell lines, inducing activation, and quantifying the cellular responses, thereby providing a robust framework for elucidating the therapeutic potential of roxatidine acetate in mast cell-mediated pathologies.
Choosing Your Mast Cell Model: A Comparative Guide
The selection of an appropriate mast cell model is a critical first step in designing your experiments. Each cell line possesses unique characteristics, and the choice should be guided by the specific research question. Below is a comparison of commonly used mast cell lines.
| Feature | HMC-1 (Human Mast Cell Leukemia) | LAD2 (Human Mast Cell Line) | RBL-2H3 (Rat Basophilic Leukemia) |
| Origin | Human, leukemia | Human, derived from CD34+ cells | Rat, basophilic leukemia |
| FcεRI Expression | Low/Variable | High | High |
| Growth Factor Dependence | Independent (c-Kit mutation)[7] | SCF dependent[7] | Independent |
| Key Advantages | Easy to culture, high proliferation rate. | Closely resembles primary human mast cells, robust degranulation response to IgE cross-linking.[3] | Well-characterized, robust degranulation and cytokine release, adherent growth allows for easier imaging. |
| Key Limitations | Immature phenotype, low levels of tryptase and chymase, may not fully represent mature mast cell responses.[3] | Slow growing, requires SCF which can be costly.[8] | Rat origin, potential for species-specific differences in signaling and drug response. |
| Recommended For | Initial screening, studies on signaling pathways independent of FcεRI. | Studies on IgE-mediated activation, degranulation, and cytokine release in a human context. | High-throughput screening, studies on degranulation and calcium signaling. |
Experimental Workflow for Assessing Roxatidine Acetate's Efficacy
The following diagram outlines the general workflow for studying the effects of roxatidine acetate on mast cells.
Caption: Proposed signaling pathway for roxatidine acetate's inhibition of mast cell activation.
Expected Results:
Treatment with roxatidine acetate is expected to lead to a dose-dependent decrease in the release of histamine and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) from activated mast cells. Calcium imaging studies may reveal an attenuation of the intracellular calcium flux upon mast cell activation in the presence of roxatidine acetate.
Table 2: Hypothetical Data on the Effect of Roxatidine Acetate on Mast Cell Degranulation and Cytokine Release
| Treatment | Histamine Release (ng/mL) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | IL-1β Release (pg/mL) |
| Unstimulated Control | 5.2 ± 1.1 | 15.8 ± 3.4 | 10.5 ± 2.1 | 8.9 ± 1.8 |
| Activated Control | 158.6 ± 12.3 | 850.4 ± 65.7 | 620.1 ± 51.2 | 450.7 ± 38.9 |
| Roxatidine (10 µM) + Activation | 110.3 ± 9.8 | 625.9 ± 50.1 | 450.8 ± 39.6 | 310.2 ± 25.4 |
| Roxatidine (50 µM) + Activation | 65.7 ± 7.2 | 310.2 ± 28.9 | 215.6 ± 19.8 | 150.3 ± 14.1 |
| Roxatidine (100 µM) + Activation | 25.1 ± 4.5 | 120.6 ± 11.3 | 85.4 ± 9.2 | 60.1 ± 7.5 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Activated Control. Data are represented as mean ± SD. |
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for investigating the anti-allergic and anti-inflammatory properties of roxatidine acetate on mast cells. By employing these techniques, researchers can systematically evaluate its impact on mast cell degranulation, cytokine production, and intracellular signaling pathways. The findings from such studies will be instrumental in further elucidating the therapeutic potential of roxatidine acetate in the management of mast cell-driven diseases and may pave the way for its clinical application in new therapeutic areas.
References
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Thangam, E. B., Jemima, E. A., Singh, H., Baig, M. S., Khan, M., Mathias, C. B., ... & Saluja, R. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in immunology, 9, 1873. [Link]
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Lee, M., Kim, H., Na, H., & Kim, Y. M. (2017). Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation. Scientific reports, 7(1), 41721. [Link]
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Weldon Biotech. IL-1β ELISA KIT. [Link]
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Elabscience. HIS(Histamine) ELISA Kit. [Link]
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MP Biomedicals. Human IL-1β (Interleukin 1 Beta) ELISA Kit. [Link]
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Norrby, K., & Wollert, S. (1980). Mast cell histamine, a local mitogen acting via H2-receptors in nearby tissue cells. Virchows Archiv. B, Cell pathology including molecular pathology, 34(1), 13–20. [Link]
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Guhl, S., Artuc, M., Zuberbier, T., & Babina, M. (2004). Human Skin Mast Cells Express H2 and H4, but not H3 Receptors. Journal of Investigative Dermatology, 123(1), 116-123. [Link]
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Guhl, S., Artuc, M., Zuberbier, T., & Babina, M. (2004). Human skin mast cells express H2 and H4, but not H3 receptors. The Journal of investigative dermatology, 123(1), 116–123. [Link]
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Karpiński, T. M., & Ożarowski, M. (2023). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. Life (Basel, Switzerland), 14(1), 164. [Link]
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Sundström, M., Vliagoftis, H., Karlberg, M., Lu, Y., Metcalfe, D. D., & Nilsson, G. (2003). Functional and phenotypic studies of two variants of a human mast cell line with a distinct set of mutations in the c-kit proto-oncogene. Immunology, 108(1), 89–97. [Link]
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Horská, K., Račková, L., Mairychová, K., Gregor, J., Kollárová, M., Čáp, M., ... & Vávrová, K. (2021). Thapsigargin-Stimulated LAD2 Human Mast Cell Line Is a Potent Cellular Adjuvant for the Maturation of Monocyte-Derived Dendritic Cells for Adoptive Cellular Immunotherapy. International journal of molecular sciences, 22(8), 3986. [Link]
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Wikipedia. Histamine receptor. [Link]
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Bio-protocol. RBL-2H3 mast cell line was acquired from the American Type Culture Collection (Manassas, VA, USA) and grown in MEM-α medium with 10% FBS and 1% antibiotics (100000-Unit/L... [Link]
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Gilfillan, A. M., & Beaven, M. A. (2010). Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines. Current protocols in immunology, 91(1), 7.24.1–7.24.18. [Link]
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Guhl, S., Babina, M., Neou, A., Zuberbier, T., & Artuc, M. (2010). Mast cell lines HMC-1 and LAD2 in comparison with mature human skin mast cells--drastically reduced levels of tryptase and chymase in mast cell lines. Experimental dermatology, 19(9), 845–847. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of Roxatidine in Human Plasma
Abstract
This application note describes a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of roxatidine in human plasma. Roxatidine, an active metabolite of roxatidine acetate, is a potent histamine H2-receptor antagonist used in the treatment of gastric ulcers.[1] Accurate measurement of its plasma concentrations is crucial for pharmacokinetic and bioequivalence studies. This method utilizes a straightforward solid-phase extraction (SPE) procedure for sample clean-up and ranitidine as a suitable internal standard (IS) to ensure accuracy and precision. The method is validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation and is demonstrated to be linear, accurate, precise, and stable for its intended purpose.[2]
Principle of the Method
The analytical method is based on the principles of reversed-phase chromatography. Following extraction from the plasma matrix using a C18 solid-phase extraction cartridge, the analyte (roxatidine) and the internal standard (ranitidine) are separated on a C18 analytical column.[3][4] The separation is achieved using an isocratic mobile phase consisting of a phosphate buffer and acetonitrile.[5] This composition ensures optimal retention and peak shape for both compounds. Detection is performed using a UV detector set at a wavelength that provides high sensitivity for roxatidine. Quantification is based on the ratio of the peak area of roxatidine to that of the internal standard, which corrects for potential variations in sample preparation and injection volume.[6]
Materials and Methods
Chemicals and Reagents
-
Roxatidine Acetate Hydrochloride (Reference Standard, ≥98% purity)
-
Ranitidine Hydrochloride (Internal Standard, ≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4, Analytical Grade)
-
Ammonium Hydroxide (NH4OH, Analytical Grade)
-
Water (HPLC Grade, Milli-Q or equivalent)
-
Drug-free Human Plasma (with K2-EDTA as anticoagulant)
Instrumentation
An HPLC system equipped with the following components was used:
-
Isocratic LC Pump
-
Autosampler with temperature control
-
Column Oven
-
Variable Wavelength UV-Vis Detector
-
Chromatography Data System (for data acquisition and processing)
Chromatographic Conditions
The instrumental parameters are summarized in the table below for quick reference. The selection of a C18 column provides excellent retention for the moderately polar roxatidine. The mobile phase, a mixture of phosphate buffer and acetonitrile at pH 7.0, ensures good peak symmetry and efficient separation from endogenous plasma components.[3][5] The detection wavelength of 298 nm was chosen to maximize the signal-to-noise ratio for roxatidine.[3]
| Parameter | Condition |
| Analytical Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | 20 mM KH2PO4 (pH 7.0) : Acetonitrile (5:1, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | Ambient |
| UV Detection | 298 nm |
| Internal Standard | Ranitidine |
| Run Time | ~8 minutes |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve roxatidine acetate HCl and ranitidine HCl in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the roxatidine stock solution with 10% acetonitrile in water to create working standards for the calibration curve (5 to 1000 ng/mL).[3][5]
-
Internal Standard Working Solution (10 µg/mL): Dilute the ranitidine stock solution with water to obtain a concentration of 10 µg/mL.[3]
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the roxatidine working standards into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 5, 25, 100, 250, 500, 900, 1000 ng/mL). Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ, 5 ng/mL), Low QC (15 ng/mL), Medium QC (500 ng/mL), and High QC (900 ng/mL).[3]
Plasma Sample Preparation Protocol (Solid-Phase Extraction)
Solid-phase extraction is employed for its high recovery and ability to effectively remove plasma proteins and other interferences that could compromise the analysis.[7][8]
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: To 1 mL of plasma sample (CC, QC, or unknown), add 100 µL of the 10 µg/mL ranitidine internal standard solution. Vortex briefly and load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with:
-
1 mL of Water
-
2 x 1 mL of 5% Methanol containing 0.1% NH4OH
-
1 mL of 40% Methanol containing 0.1% NH4OH
-
-
Elution: Elute the roxatidine and ranitidine from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Injection: Vortex the reconstituted sample for 30 seconds and inject 50 µL into the HPLC system.[3]
Method Validation
The method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[2][9] The acceptance criteria are summarized in Table 2.
Specificity and Selectivity
Specificity was assessed by analyzing six different batches of blank human plasma. The chromatograms were examined for any interfering peaks at the retention times of roxatidine and the internal standard. The results showed no significant interference, confirming the method's high selectivity.[3]
Linearity and Range
The linearity of the method was evaluated by analyzing calibration curves on three separate days. The calibration curve was constructed by plotting the peak area ratio (roxatidine/ranitidine) against the nominal concentration of roxatidine. The curve was found to be linear over the range of 5 to 1000 ng/mL, with a correlation coefficient (r²) consistently greater than 0.99.[3][5]
Accuracy and Precision
Intra-day and inter-day accuracy and precision were determined by analyzing six replicates of QC samples at four concentration levels (LLOQ, Low, Medium, High) on three different days. The results, presented as percent relative error (%RE) for accuracy and percent coefficient of variation (%CV) for precision, were all within the acceptable limits.[3][5]
Limit of Quantification (LLOQ)
The LLOQ was established as the lowest concentration on the calibration curve (5 ng/mL) that could be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV).[3]
Recovery
The extraction recovery of roxatidine was determined by comparing the peak areas of extracted QC samples (Low and High) with those of unextracted standards of the same concentration. The recovery was consistently high, demonstrating the efficiency of the solid-phase extraction protocol.[3]
Table 2: Summary of Bioanalytical Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (%RE) | Within ±15% of the nominal value (±20% for LLOQ). |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ). |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability (% Change) | Within ±15% of the nominal concentration. |
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Sources
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Investigating the Anti-Neoplastic Potential of Roxatidine Acetate: An Application Note and Protocols for In Vitro Cancer Cell Line Studies
Introduction: Repurposing a Histamine H2 Antagonist for Oncology Research
Roxatidine acetate, a specific and competitive histamine H2-receptor antagonist, has a well-established clinical profile for the treatment of peptic ulcers and other gastric acid-related disorders[1][2]. Its primary mechanism of action involves the blockade of histamine H2 receptors on gastric parietal cells, leading to a reduction in acid secretion[3]. Beyond its gastroprotective effects, emerging evidence suggests that roxatidine acetate may possess anti-tumor properties, opening avenues for its repurposing in oncology[3]. Studies have indicated that the anti-cancer effects of roxatidine acetate and other H2-receptor antagonists may be multifactorial, potentially involving the modulation of the tumor microenvironment, inhibition of angiogenesis, and suppression of inflammatory signaling pathways crucial for tumor growth and progression[3][4].
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-neoplastic activity of roxatidine acetate in cancer cell lines. We present a suite of detailed protocols for fundamental in vitro assays, including cell viability, apoptosis, cell cycle analysis, and cell migration and invasion. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.
Hypothesized Anti-Cancer Mechanism of Roxatidine Acetate
The anti-tumor activity of roxatidine acetate is thought to be mediated through several interconnected pathways, rather than direct cytotoxicity to all cancer cells. Key proposed mechanisms include:
-
Inhibition of Angiogenesis: Roxatidine acetate has been shown to suppress Vascular Endothelial Growth Factor (VEGF) levels in tumor tissues[3][4]. VEGF is a potent pro-angiogenic factor, and its inhibition can lead to a decrease in tumor vascularization, thereby limiting nutrient and oxygen supply to the tumor.
-
Anti-inflammatory Effects: The compound can suppress inflammatory responses by inhibiting the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK)[3]. Both NF-κB and p38 MAPK are key signaling molecules that promote inflammation, cell survival, and proliferation in cancer.
-
Modulation of the Tumor Microenvironment: By acting on histamine receptors, which can be present on both tumor and immune cells, roxatidine acetate may alter the tumor microenvironment to be less conducive to tumor growth.
These multifaceted effects underscore the importance of a comprehensive in vitro evaluation to elucidate the specific mechanisms at play in different cancer cell types.
Experimental Workflows & Protocols
This section details the step-by-step methodologies for investigating the effects of roxatidine acetate on cancer cell lines. The selection of appropriate cancer cell lines (e.g., colon, gastric, pancreatic, or others known to be influenced by inflammation or angiogenesis) is a critical first step.
Assessment of Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[5].
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of roxatidine acetate in a suitable solvent (e.g., DMSO or sterile water) and further dilute it in culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of roxatidine acetate. Include a vehicle control (medium with the highest concentration of the solvent used).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader[6]. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Expected Outcome & Interpretation: A dose- and time-dependent decrease in absorbance would indicate that roxatidine acetate reduces cell viability or inhibits proliferation.
Hypothetical Data Presentation:
| Roxatidine Acetate (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 10 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 4.9 |
| 25 | 95 ± 3.9 | 88 ± 4.2 | 80 ± 5.5 |
| 50 | 85 ± 4.1 | 75 ± 3.8 | 65 ± 4.3 |
| 100 | 70 ± 3.5 | 60 ± 4.0 | 50 ± 3.9 |
| 200 | 55 ± 2.9 | 45 ± 3.2 | 35 ± 3.1 |
Data are presented as mean ± standard deviation.
Analysis of Apoptosis
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells)[7].
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of roxatidine acetate for 24 or 48 hours, as determined from the cell viability assay. Include a positive control for apoptosis (e.g., treatment with staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution[7].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[7].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Workflow Diagram:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis
Propidium iodide (PI) staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[8][9].
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Culture cells in 6-well plates and treat with roxatidine acetate at selected concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes[10][11][12].
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA and ensure that PI only binds to DNA. Incubate for 30 minutes at 37°C.
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL in PBS) to the cells and incubate for 15-30 minutes at room temperature in the dark[9][10].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase would suggest a cell cycle arrest.
Evaluation of Cell Migration and Invasion
a. Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in vitro[13][14].
Protocol: Wound Healing Assay
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and allow them to grow to 90-100% confluency.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer[15].
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of roxatidine acetate.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. The rate of wound closure can be calculated and compared between treated and control groups.
b. Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis[16][17].
Protocol: Transwell Invasion Assay
-
Prepare Transwell Inserts: Coat the upper surface of Transwell inserts (with 8 µm pores) with a thin layer of Matrigel (or another basement membrane extract) and allow it to solidify.
-
Cell Seeding: Resuspend serum-starved cancer cells in serum-free medium and seed them into the upper chamber of the coated Transwell inserts. The medium in the upper chamber should contain the desired concentrations of roxatidine acetate.
-
Chemoattractant: Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with a solution like crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
Investigating Molecular Mechanisms
To delve deeper into the mechanisms of action, further experiments such as Western blotting or ELISA can be performed to assess the expression and phosphorylation status of key proteins in the NF-κB, p38 MAPK, and VEGF signaling pathways following treatment with roxatidine acetate.
Signaling Pathway Diagram:
Sources
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- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Notes and Protocols: In Vitro Assessment of Roxatidine Acetate's Impact on Histamine-Induced Gastric Acid Secretion
<
Introduction
Gastric acid secretion is a fundamental physiological process, critical for digestion and defense against pathogens.[1] This process is tightly regulated by a complex interplay of neural, hormonal, and paracrine signals.[2][3] A key regulator is histamine, which is released from enterochromaffin-like (ECL) cells and stimulates parietal cells to secrete hydrochloric acid.[3][4][5] The binding of histamine to H2 receptors on parietal cells initiates a signaling cascade that activates the H+/K+-ATPase, also known as the proton pump, the final step in acid secretion.[2][6] Dysregulation of this pathway can lead to conditions like peptic ulcers and gastroesophageal reflux disease (GERD).
Roxatidine acetate is a specific and competitive histamine H2 receptor antagonist.[7][8][9][10] Following oral administration, it is rapidly converted to its active metabolite, roxatidine.[11][12] By blocking the H2 receptor, roxatidine effectively inhibits both basal and stimulated gastric acid secretion, making it a valuable therapeutic agent for acid-related disorders.[8][12][13][14][15][16][17] This application note provides a detailed in vitro protocol to assess the inhibitory effect of roxatidine acetate on histamine-induced gastric acid secretion using isolated rabbit gastric glands. This model offers a robust and physiologically relevant system for studying the direct effects of pharmacological agents on parietal cell function, independent of systemic influences.[18][19]
Principle of the Assay
This protocol utilizes the accumulation of a weak base, [14C]-aminopyrine, as an indirect measure of acid secretion in isolated gastric glands.[20][21] In the acidic environment of the parietal cell's canaliculi, the radiolabeled aminopyrine becomes protonated and trapped. The extent of its accumulation is directly proportional to the acid-secretory activity of the parietal cells. By stimulating the glands with histamine in the presence and absence of roxatidine acetate, a dose-dependent inhibition of acid secretion can be quantified.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| Roxatidine Acetate Hydrochloride | MedchemExpress | Store at -20°C.[11] |
| Histamine Dihydrochloride | APExBIO | Prepare fresh stock solutions.[7] |
| [14C]-Aminopyrine | (Radiochemical Supplier) | Specific activity >50 mCi/mmol. |
| Collagenase (Type IV) | (Biochemical Supplier) | |
| Dulbecco's Modified Eagle Medium (DMEM) | (Cell Culture Supplier) | |
| Fetal Bovine Serum (FBS) | (Cell Culture Supplier) | Heat-inactivated. |
| Penicillin-Streptomycin Solution | (Cell Culture Supplier) | |
| HEPES Buffer | (Biochemical Supplier) | |
| Sodium Bicarbonate | (Chemical Supplier) | |
| Potassium Chloride | (Chemical Supplier) | |
| Calcium Chloride | (Chemical Supplier) | |
| Magnesium Chloride | (Chemical Supplier) | |
| Dithiothreitol (DTT) | (Biochemical Supplier) | |
| Trypan Blue Stain | (Cell Culture Supplier) | |
| Scintillation Cocktail | (Radiochemical Supplier) | |
| New Zealand White Rabbit | (Animal Supplier) |
Experimental Protocols
Protocol 1: Isolation of Rabbit Gastric Glands
This protocol is adapted from established methods for isolating viable and functional gastric glands.[18][22][23]
-
Animal Preparation: Euthanize a New Zealand White rabbit via an approved protocol.
-
Stomach Perfusion and Excision: Immediately perform a laparotomy and cannulate the abdominal aorta. Perfuse the stomach with ice-cold saline until the gastric vasculature is cleared of blood. Excise the stomach.
-
Mucosal Preparation: Open the stomach along the lesser curvature and rinse the mucosal surface with ice-cold saline to remove any contents. Gently scrape the gastric mucosa from the underlying muscle layer using a glass slide.
-
Minced Tissue: Mince the collected mucosa into small pieces (approximately 1-2 mm) with fine scissors in a petri dish containing ice-cold DMEM.
-
Collagenase Digestion: Transfer the minced tissue to a flask containing DMEM supplemented with collagenase (1 mg/mL) and dithiothreitol (DTT, 1 mM). Incubate at 37°C in a shaking water bath for 60-90 minutes.
-
Gland Isolation: After digestion, gently pipette the mixture up and down to disperse the glands. Allow larger, undigested tissue to settle for 1-2 minutes.
-
Washing and Purification: Carefully collect the supernatant containing the isolated glands and filter it through a nylon mesh (100 µm) to remove any remaining large debris. Centrifuge the filtrate at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspension: Discard the supernatant and gently resuspend the gland pellet in fresh, ice-cold DMEM. Repeat the washing step two more times to ensure the complete removal of collagenase and single cells.
-
Viability Assessment: Assess the viability of the isolated glands using the Trypan Blue exclusion method. A viability of >90% is considered suitable for the assay.
-
Final Preparation: Resuspend the final gland pellet in DMEM supplemented with 10% FBS, penicillin-streptomycin, and HEPES buffer to a final concentration of approximately 2-5 mg/mL (wet weight).
Protocol 2: Aminopyrine Accumulation Assay
This assay quantifies the acid secretion by measuring the uptake of radiolabeled aminopyrine.[21][24]
-
Preparation of Test Compounds: Prepare a stock solution of roxatidine acetate hydrochloride in sterile water or DMSO.[11] Further dilute to the desired final concentrations in the assay medium. Prepare a stock solution of histamine dihydrochloride in the assay medium.
-
Assay Setup: In microcentrifuge tubes, add 100 µL of the isolated gastric gland suspension.
-
Pre-incubation with Roxatidine Acetate: Add the desired concentrations of roxatidine acetate or vehicle control to the respective tubes. Pre-incubate for 30 minutes at 37°C.
-
Stimulation with Histamine: Add [14C]-aminopyrine (final concentration 0.1 µCi/mL) and histamine (final concentration to elicit a submaximal response, e.g., 10⁻⁵ M) to all tubes except the basal control (which receives only the radiolabel).
-
Incubation: Incubate all tubes for 30 minutes at 37°C in a shaking water bath.
-
Termination of Uptake: Terminate the assay by placing the tubes on ice and centrifuging at 10,000 x g for 2 minutes to pellet the glands.
-
Washing: Carefully aspirate the supernatant and wash the pellet with 1 mL of ice-cold DMEM. Repeat the centrifugation and washing step.
-
Lysis and Scintillation Counting: Lyse the final pellet by adding 200 µL of 0.1 M NaOH. Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Aminopyrine Accumulation Ratio: The accumulation of aminopyrine can be expressed as the ratio of the concentration of the label inside the glands to that in the medium.
-
Determine Percent Inhibition: Calculate the percentage inhibition of histamine-stimulated aminopyrine accumulation for each concentration of roxatidine acetate using the following formula:
% Inhibition = [(Stimulated CPM - Treated CPM) / (Stimulated CPM - Basal CPM)] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the roxatidine acetate concentration. The IC50 value, which is the concentration of roxatidine acetate that causes 50% inhibition of the histamine-stimulated response, can be determined by non-linear regression analysis.
Expected Results: Roxatidine acetate is expected to cause a concentration-dependent reduction of histamine-induced aminopyrine accumulation.[21]
| Treatment Group | Roxatidine Acetate (µM) | Histamine (10⁻⁵ M) | Mean CPM (± SEM) | % Inhibition |
| Basal Control | 0 | - | 500 (± 50) | N/A |
| Stimulated Control | 0 | + | 5000 (± 250) | 0 |
| Treatment 1 | 0.1 | + | 4200 (± 200) | 17.8 |
| Treatment 2 | 1 | + | 2800 (± 150) | 48.9 |
| Treatment 3 | 10 | + | 1200 (± 100) | 84.4 |
| Treatment 4 | 100 | + | 600 (± 75) | 97.8 |
Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.
Visualization of Key Processes
Histamine Signaling Pathway in Parietal Cells
The following diagram illustrates the signaling cascade initiated by histamine binding to the H2 receptor on gastric parietal cells, leading to acid secretion. Roxatidine acetate competitively antagonizes this pathway at the H2 receptor.
Caption: Histamine-H2 Receptor Signaling Pathway in Gastric Parietal Cells.
Experimental Workflow
The diagram below outlines the key steps of the in vitro protocol for assessing the effect of roxatidine acetate on gastric acid secretion.
Caption: Workflow for In Vitro Gastric Acid Secretion Assay.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Gland Viability | Over-digestion with collagenase. Mechanical stress during isolation. | Optimize collagenase concentration and incubation time. Handle glands gently during pipetting and washing steps. |
| Low Basal Aminopyrine Uptake | Glands are not functionally active. | Ensure all solutions are fresh and at the correct pH. Check the viability of the glands. |
| High Variability Between Replicates | Inconsistent gland concentration. Pipetting errors. | Ensure the gland suspension is homogenous before aliquoting. Use calibrated pipettes. |
| No Histamine Response | Inactive histamine. H2 receptors are desensitized. | Prepare fresh histamine solutions. Ensure glands are not over-stimulated during isolation. |
Conclusion
The described in vitro protocol provides a reliable and reproducible method for evaluating the inhibitory potency of roxatidine acetate on histamine-stimulated gastric acid secretion. This assay is a valuable tool for researchers in pharmacology and drug development for screening and characterizing H2 receptor antagonists. The use of isolated gastric glands offers a physiologically relevant model that closely mimics the in vivo environment of the gastric mucosa, thereby providing meaningful data on the direct effects of test compounds on parietal cell function.
References
-
Chew, C. S. (2018). The Physiology of the Gastric Parietal Cell. Comprehensive Physiology, 8(4), 1497–1525. [Link]
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Wikipedia contributors. (2025). Histamine. Wikipedia. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5105, Roxatidine acetate. [Link]
-
Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240–260. [Link]
-
Berglindh, T., Helander, H. F., & Obrink, K. J. (1976). A method for preparing isolated glands from the rabbit gastric mucosa. Acta physiologica Scandinavica, 96(2), 150–159. [Link]
-
Kobayashi, T., et al. (2000). Abnormal functional and morphological regulation of the gastric mucosa in histamine H2 receptor-deficient mice. The Journal of clinical investigation, 105(12), 1741–1749. [Link]
-
Berglindh, T., Helander, H. F., & Obrink, K. J. (1976). A method for preparing isolated glands from the rabbit gastric mucosa. Semantic Scholar. [Link]
-
Wikipedia contributors. (2025). Roxatidine acetate. Wikipedia. [Link]
-
Anderson, N. G., & Hanson, P. J. (1984). Metabolism and gastric acid secretion. Substrate-dependency of aminopyrine accumulation in isolated rat parietal cells. The Biochemical journal, 222(3), 679–684. [Link]
-
Wolfe, M. M., & Soll, A. H. (1988). Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K+-ATPase inhibitors. The New England journal of medicine, 319(26), 1707–1714. [Link]
-
Bickel, M., & Herling, A. W. (1984). Inhibition of 14C-aminopyrine accumulation in isolated rabbit gastric glands by the H2-receptor antagonist HOE 760 (TZU-0460). Agents and actions, 15(5-6), 565–569. [Link]
-
Hagenmüller, F. (1988). Effect of roxatidine acetate on daytime and night-time peptone-stimulated gastric acid secretion. Drugs, 35 Suppl 3, 65–68. [Link]
-
Bonfils, S., Chen, W. W., & Vatier, J. (1988). Inhibition of food-stimulated acid secretion (intragastric titration) by roxatidine acetate. Dose-response study. Scandinavian journal of gastroenterology. Supplement, 146, 135–141. [Link]
-
de Beus, A. M., Fabry, T. L., & Lacker, H. M. (1995). A gastric acid secretion model. Biophysical journal, 68(1), 161–177. [Link]
-
Levine, B. A., et al. (1985). In vitro inhibition of gastric acid secretion by vasopressin. Life sciences, 36(24), 2367–2373. [Link]
-
Kumar, R. S., et al. (2012). In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. Pharmacognosy research, 4(2), 123–127. [Link]
-
Ljungström, M., & Chew, C. S. (1991). Carbonic anhydrase activity and aminopyrine uptake in isolated gastric mucosal cells. The American journal of physiology, 260(1 Pt 1), G123–G131. [Link]
-
Davico, A. C., et al. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in pharmacology, 6, 18. [Link]
-
Joseph, I. M., Zavros, Y., Merchant, J. L., & Kirschner, D. (2003). A model for integrative study of human gastric acid secretion. Journal of applied physiology, 94(4), 1602–1618. [Link]
-
Joseph, I. M., Zavros, Y., Merchant, J. L., & Kirschner, D. (2003). A model for integrative study of human gastric acid secretion. Journal of applied physiology, 94(4), 1602–1618. [Link]
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R Discovery. (1976). A Method for Preparing Isolated Glands from the Rabbit Gastric Mucosa. [Link]
-
Sonnenberg, A., et al. (1979). Aminopyrine accumulation of isolated parietal cells from the rat stomach. Effect of histamine and interaction with endogenous inhibitors. Semantic Scholar. [Link]
-
Bertaccini, G., & Coruzzi, G. (1988). Clinical characteristics of roxatidine acetate: a review. Drugs, 35 Suppl 3, 1–11. [Link]
-
Okukubo, F., et al. (1988). Radiographic assessment of nocturnal gastric juice secretion after administration of roxatidine acetate hydrochloride. Drugs, 35 Suppl 3, 106–111. [Link]
-
R Discovery. (1988). Clinical characteristics of roxatidine acetate: a review. [Link]
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- 3. journals.physiology.org [journals.physiology.org]
- 4. Histamine - Wikipedia [en.wikipedia.org]
- 5. experts.arizona.edu [experts.arizona.edu]
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- 8. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Roxatidine Acetate Solubility for In Vitro Experiments
Welcome to the technical support guide for roxatidine acetate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with roxatidine acetate in in vitro experimental setups. As a histamine H2 receptor antagonist, precise and reliable solution preparation is critical for obtaining accurate and reproducible results.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of roxatidine acetate hydrochloride?
A1: Roxatidine acetate hydrochloride exhibits good solubility in several common laboratory solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended. It is also soluble in water and ethanol.[1][6][7][8] However, it's important to note that aqueous solutions are not recommended for storage for more than one day.[6] When using DMSO, ensure it is fresh and not moisture-absorbent, as this can reduce the solubility of the compound.[8]
Solubility Profile of Roxatidine Acetate Hydrochloride
| Solvent | Approximate Solubility | Molar Concentration (approx.) |
| DMSO | 77-78 mg/mL[6][8] | ~200 mM[8] |
| Water | 77-113.4 mg/mL[6][7] | ~200-295 mM |
| Ethanol | 12-20.87 mg/mL[6][7] | ~31-54 mM |
Q2: I'm observing precipitation when diluting my DMSO stock of roxatidine acetate into aqueous cell culture media. What's causing this and how can I prevent it?
A2: This is a common issue known as "salting out" or precipitation upon solvent-shifting. Roxatidine acetate is significantly more soluble in organic solvents like DMSO than in aqueous media. When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer or media, the compound can crash out of solution.
Causality: The dramatic change in the dielectric constant of the solvent environment reduces the compound's solubility below its working concentration.
Preventative Measures:
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your culture media (e.g., 0.1% to 0.5%) can help maintain solubility. However, you must validate the tolerance of your specific cell line to these DMSO levels, as it can be toxic.
-
Warming: Gently warming the aqueous media to 37°C before adding the roxatidine acetate stock can sometimes improve solubility. Ensure the compound is stable at this temperature for the required duration.
-
pH Adjustment: The solubility of roxatidine acetate can be pH-dependent. While cell culture media is buffered, ensuring the final pH is optimal for both your cells and compound solubility is important. Preformulation studies have assessed its solubility in various pH buffers, such as 0.1 N HCl, pH 4.6 acetate buffer, and pH 6.8 phosphate buffer.[9]
Q3: My roxatidine acetate hydrochloride powder is not dissolving completely, even in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving the crystalline solid, consider the following troubleshooting steps:
-
Sonication: Use a bath sonicator to provide mechanical agitation and break up any clumps of powder.[10] This increases the surface area exposed to the solvent.
-
Gentle Warming: As mentioned, gentle warming of the solvent can increase the kinetic energy and facilitate dissolution. A water bath set to 37-40°C is generally safe for short periods.[10] Avoid aggressive heating, which could lead to degradation.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Fresh Solvent: Ensure your DMSO is of high purity and anhydrous. Older DMSO can absorb atmospheric moisture, which can negatively impact the solubility of many compounds.[8]
Troubleshooting Guide: A Step-by-Step Workflow
This workflow is designed to systematically address solubility issues with roxatidine acetate.
Caption: Troubleshooting workflow for roxatidine acetate solubility.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Roxatidine Acetate Hydrochloride Stock Solution in DMSO
Materials:
-
Roxatidine acetate hydrochloride (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: The molecular weight of roxatidine acetate hydrochloride is 384.9 g/mol .[6] To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = 0.1 mol/L * 0.001 L * 384.9 g/mol = 0.03849 g or 38.49 mg.
-
-
Weigh the compound: Accurately weigh 38.49 mg of roxatidine acetate hydrochloride and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Dissolve:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid has not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
If necessary, place the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Confirm dissolution: Visually inspect the solution to ensure there are no remaining solid particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2][8] Stock solutions in DMSO are generally stable for at least one month at -20°C and up to a year at -80°C.[8]
Mechanistic Insights
Roxatidine acetate is a prodrug that is rapidly converted to its active metabolite, roxatidine, by esterases in the small intestine, plasma, and liver.[4][11][12] For in vitro experiments, it is important to consider that the compound you are working with is the acetate ester. This chemical structure influences its physicochemical properties, including solubility. The piperidine ring and the phenoxypropylamine side chain are key features of its structure.[3]
Understanding the chemical properties of roxatidine acetate is essential for troubleshooting. It is a competitive histamine H2 receptor antagonist.[2] By blocking the H2 receptor, it reduces intracellular cAMP concentrations and, consequently, gastric acid secretion by parietal cells.[5][6]
References
-
Patil, S. B., et al. (2023). Preformulation Analysis of Roxatidine Acetate to Establish a Stable, Robust and Therapeutically Effective Gastroretentive Dosage. Biological and Environmental Sciences, 16(2). [Link]
-
Iwasaki, Y., et al. (1987). The metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation. Drug Metabolism and Disposition, 15(4), 551-559. [Link]
-
National Center for Biotechnology Information. (n.d.). Roxatidine acetate. PubChem Compound Database. [Link]
-
Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240-260. [Link]
-
Lee, S. H., et al. (2008). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis, 16(3), 6. [Link]
-
Lassman, H. B., & Muschek, L. D. (1988). Pharmacokinetics of roxatidine in healthy volunteers. Scandinavian journal of gastroenterology. Supplement, 146, 52-61. [Link]
-
Kim, M., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Immunology, 12, 786281. [Link]
Sources
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- 4. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
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Addressing roxatidine acetate instability in aqueous solutions for long-term studies
From the Desk of the Senior Application Scientist
Welcome to the technical support center for roxatidine acetate. As researchers and drug development professionals, we understand that compound stability is paramount to generating reliable and reproducible data, particularly in long-term studies. Roxatidine acetate, a potent and valuable H2-receptor antagonist, presents a well-documented challenge in aqueous environments due to its inherent chemical structure.[1]
This guide is designed to move beyond simple statements of instability and provide you with a deeper understanding of the underlying mechanisms, practical troubleshooting guides, and validated protocols to manage these challenges effectively. Our goal is to empower you to design robust experiments, interpret your results with confidence, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers face when working with roxatidine acetate in solution.
Q1: I've just prepared an aqueous stock of roxatidine acetate. Why do supplier datasheets warn against storing it for more than a day?
A: The primary reason is the high susceptibility of roxatidine acetate to hydrolysis.[2] The molecule contains an ester functional group which is readily cleaved in the presence of water to yield its active metabolite, roxatidine, and acetic acid.[3][4][5] This is the same reaction that occurs in vivo via esterases to release the active drug, but in your experimental solution, it proceeds as a chemical degradation process.[1] This rapid degradation can significantly lower the concentration of the parent compound, compromising the validity of your experiment. Product information from suppliers explicitly states that aqueous solutions are not recommended for storage for more than one day.[6]
Q2: What is the primary degradation product I should monitor in my long-term studies?
A: The principal degradant is the deacetylated form, roxatidine .[1][4] In any stability-indicating analytical method, your primary goal should be to achieve a clear separation between the parent roxatidine acetate peak and the roxatidine peak. Monitoring the decrease in the parent compound and the corresponding increase in the active metabolite will give you a precise measure of the solution's stability under your specific experimental conditions.
Q3: My cell culture medium's pH tends to drift between 7.2 and 7.6. How critical is this for roxatidine acetate stability?
A: This pH drift is highly significant. Ester hydrolysis is catalyzed by both acid (H+) and base (OH–).[2] While a pH range of 7.2-7.6 is common for cell culture, it is on the alkaline side of neutral, where base-catalyzed hydrolysis can be a significant factor. The rate of degradation will increase as the pH moves further from neutral. Therefore, for long-term experiments, it is crucial to not only use a buffered medium but also to monitor and control the pH tightly to ensure consistent stability (or instability) across all experimental runs.
Q4: Can I prepare my primary stock solution in a solvent other than water to improve stability?
A: Absolutely. This is the recommended strategy for long-term storage. Roxatidine acetate hydrochloride shows good solubility and significantly improved stability in organic solvents like DMSO and ethanol.[6][7] You can prepare a high-concentration stock in DMSO, store it in aliquots at -20°C or -80°C, and then dilute it into your aqueous experimental medium immediately before use.[8] This minimizes the exposure of the compound to water, the key reactant in the degradation pathway.
| Solvent | Solubility (approx.) | Recommended Storage (Stock) |
| Water | 77 mg/mL | Not recommended for >24 hours[6] |
| DMSO | 78 mg/mL | ≤ 1 month at -20°C; ≤ 6 months at -80°C[4][7] |
| Ethanol | 12 mg/mL | Data not specified, but more stable than water |
Data sourced from various supplier datasheets.[6][7]
Troubleshooting Guide: Long-Term Experiments
This section provides structured guidance for identifying and solving common problems encountered during extended experimental timelines.
Issue 1: Diminishing or Inconsistent Biological Effect Over Time
-
Symptom: In a multi-day experiment (e.g., cell culture, perfusion), you observe a strong initial biological response that wanes over subsequent days, despite the medium being replenished with the same initial concentration of roxatidine acetate.
-
Root Cause Analysis: The compound is likely degrading in your aqueous experimental medium over the course of the experiment. The effective concentration of roxatidine acetate is decreasing, leading to a reduced biological effect. The rate of degradation can be influenced by the medium's pH, temperature (37°C incubation accelerates hydrolysis), and components.
Caption: Troubleshooting workflow for inconsistent biological effects.
Protocol: Stability Assessment in Experimental Medium
This protocol allows you to quantify the degradation of roxatidine acetate under your specific experimental conditions.
-
Preparation: Prepare your complete experimental medium (e.g., DMEM + 10% FBS). Spike it with roxatidine acetate to your final working concentration.
-
Incubation: Place the spiked medium in your incubator under the exact conditions of your experiment (e.g., 37°C, 5% CO2).
-
Time Points: At T=0, 8, 24, and 48 hours, withdraw an aliquot (e.g., 500 µL) of the medium. Immediately freeze the sample at -80°C to halt any further degradation.
-
Sample Preparation: At the time of analysis, thaw the samples. Perform a protein precipitation step if using a serum-containing medium (e.g., add 3 volumes of ice-cold acetonitrile, vortex, centrifuge at 14,000 rpm for 10 min).
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated stability-indicating HPLC method (see protocol below).
-
Quantification: Calculate the percentage of roxatidine acetate remaining at each time point relative to T=0. If the concentration drops by more than 10-15% within your experimental window, you must implement a mitigation strategy.
Troubleshooting Guide: Analytical Method Development
Issue 2: Inability to Resolve Roxatidine Acetate from Degradants
-
Symptom: During HPLC analysis, you observe peak tailing, shouldering, or a single broad peak where you expect to see both the parent drug and its primary degradant, roxatidine.
-
Root Cause Analysis: The chromatographic conditions (mobile phase, column, pH) are insufficient to resolve these structurally similar compounds. A validated, stability-indicating method is required.
Caption: Decision tree for developing a stability-indicating HPLC method.
Protocol: Forced Degradation Study
This is essential to generate the degradation products needed to prove the specificity of your analytical method.[9]
-
Stock Solution: Prepare a 1 mg/mL stock solution of roxatidine acetate in water or methanol.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 70°C for 2 hours.[9] Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~50 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Let stand at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute to ~50 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 10% hydrogen peroxide. Heat at 70°C for 2 hours.[9] Dilute to ~50 µg/mL.
-
Analysis: Inject the untreated stock solution and each of the forced degradation samples into your HPLC system. The goal is to find conditions where you see a clean peak for the parent compound in the untreated sample and clear separation of the parent peak from the new peaks formed in the degraded samples.
Table: Recommended Starting Conditions for HPLC Method Development
| Parameter | Method 1 (Reference[10]) | Method 2 (Reference[9]) |
| Column | C18 | Thermo Scientific BDS C18 (5 µm) |
| Mobile Phase | 50 mM KH2PO4 : Methanol : Acetonitrile (5:3:2 by volume) | 0.1 M Ammonium Acetate (pH 7.5) : Methanol (76:24 v/v) |
| Flow Rate | Not specified (typically 1.0 mL/min) | 1.0 mL/min |
| Detection (UV) | 276 nm | 254 nm |
| Key Insight | Phosphate buffer provides good pH control for reproducibility. | Higher pH mobile phase may alter selectivity between the parent and degradant. |
By leveraging these foundational principles, troubleshooting guides, and detailed protocols, you are now better equipped to manage the inherent instability of roxatidine acetate, ensuring the accuracy and integrity of your long-term studies.
References
-
Optimization of stability-indicating chromatographic methods for the determination of roxatidine acetate in the presence of its degradation products. Request PDF on ResearchGate. [Link]
-
The metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation. PubMed. [Link]
-
Analysis of Roxatidine Acetate Hydrochloride in Bulk and from Sustained Release Formulations. Indian Journal of Pharmaceutical Sciences. [Link]
-
A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis. [Link]
-
Preformulation Analysis of Roxatidine Acetate to Establish a Stable, Robust and Therapeutically Effective Gastroretentive Dosage. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation. OSTI.GOV. [Link]
-
OPTIMIZATION OF STABILITY-INDICATING CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ROXATIDINE ACETATE IN THE PRESENCE OF ITS DEGRADATION PRODUCTS. AMiner. [Link]
-
New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology. [Link]
-
Roxatidine acetate in the long term maintenance of gastric ulcers. PubMed. [Link]
-
Roxatidine acetate in the long term maintenance of duodenal ulcers. PubMed. [Link]
-
Safety and Efficacy of Roxatidine Acetate. Evidence From Pharmacodynamic and Clinical Trials. PubMed. [Link]
-
Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. PubMed. [Link]
- Process for preparing high purity roxatidine acetate and its salts.
Sources
- 1. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. jfda-online.com [jfda-online.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Preventing Roxatidine Acetate Peak Tailing in RP-HPLC
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is critical for accurate and reproducible quantitative analysis. Roxatidine acetate, due to its chemical structure, presents a common challenge in reverse-phase HPLC: peak tailing. This guide provides an in-depth, question-and-answer-based approach to not only solve this issue but also to understand the underlying chemical principles.
Section 1: Understanding the Root Cause: The "Why" Behind the Tailing
Q1: I'm seeing a tailing peak for roxatidine acetate. What is happening at a chemical level?
Peak tailing for roxatidine acetate, a basic compound containing a piperidine group, is almost always caused by unwanted secondary interactions with the stationary phase.[1][2] In an ideal reverse-phase separation, retention is governed solely by hydrophobic interactions. However, a secondary, stronger interaction mechanism often interferes.
Primary Cause: Silanol Interactions
-
The Culprit: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surfaces. Even after the C18 chains are bonded and the surface is "end-capped," some of these silanols remain.[3][4][5]
-
The Interaction: At a mobile phase pH above approximately 3-4, these acidic silanol groups become deprotonated and negatively charged (SiO⁻).[3][6] Roxatidine acetate, being a basic compound, will be protonated and carry a positive charge in an acidic to neutral mobile phase.
-
The Result: A strong ionic attraction occurs between the positively charged roxatidine molecule and the negatively charged silanol sites.[1][4] This interaction is stronger than the desired hydrophobic retention, causing some analyte molecules to be held back longer, which stretches out the latter half of the peak and results in tailing.[5]
Sources
Technical Support Center: Minimizing Experimental Variability in Roxatidine Acetate Dose-Response Studies
Welcome to the technical support center for roxatidine acetate dose-response studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing robust and reproducible experimental outcomes. As a competitive histamine H2-receptor antagonist, roxatidine acetate's efficacy is determined through precise dose-response assays.[1][2][3] However, inherent biological and technical variability can often obscure the true pharmacological effects.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven insights. Our goal is to empower you to identify potential sources of variability, implement corrective measures, and ultimately, generate high-quality, reliable data.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding roxatidine acetate and its use in dose-response studies.
Q1: What is roxatidine acetate and what is its primary mechanism of action?
Roxatidine acetate is a potent and selective histamine H2-receptor antagonist.[1][3] It is a prodrug that, after oral absorption, is rapidly converted to its active metabolite, roxatidine.[4][5] Roxatidine then acts as a competitive inhibitor of histamine at the H2 receptors on gastric parietal cells.[2] This action blocks histamine-stimulated gastric acid secretion.[2][5]
Q2: What are the key stability and solubility characteristics of roxatidine acetate I should be aware of?
Roxatidine acetate hydrochloride is a crystalline solid that is soluble in water, DMSO, and ethanol.[6] Specifically, its solubility is approximately 77 mg/mL in water, 78 mg/mL in DMSO, and 12 mg/mL in ethanol.[6] While aqueous solutions can be prepared, it is not recommended to store them for more than one day to avoid degradation.[6] For long-term storage, the solid form should be kept at -20°C, where it is stable for at least four years.[6]
Q3: My dose-response curve is not showing a classic sigmoidal shape. What are the initial things to check?
A non-sigmoidal dose-response curve can stem from several factors. Initially, verify the following:
-
Compound Integrity: Ensure the roxatidine acetate has been stored correctly and that fresh stock solutions were prepared.
-
Concentration Range: Your dose range may be too narrow or shifted. You may be observing the bottom or top plateau of the curve. A wider range of concentrations, often spanning several orders of magnitude, is recommended for initial experiments.
-
Cell Health: Confirm that the cells used in the assay are healthy and in the logarithmic growth phase. Stressed or confluent cells can respond variably to treatment.[7]
-
Assay-Specific Parameters: Review the incubation times, reagent concentrations, and detection methods for your specific assay, as these can all influence the shape of the curve.
Q4: How does roxatidine acetate's conversion to its active metabolite, roxatidine, impact in vitro study design?
In vivo, roxatidine acetate is almost completely converted to roxatidine by esterases in the intestine, plasma, and liver.[5] For in vitro studies using cell lines or isolated tissues, it's crucial to consider whether the experimental system possesses the necessary esterase activity to efficiently convert the prodrug. If the system lacks sufficient esterase activity, the observed potency may be significantly lower than expected. In such cases, using the active metabolite, roxatidine, directly may be a more appropriate approach to accurately determine the dose-response relationship at the H2 receptor.[8]
II. Troubleshooting Guide: A Workflow-Based Approach
This guide is structured to follow a typical experimental workflow, from initial planning to data analysis, allowing you to pinpoint and address sources of variability at each stage.
Phase 1: Pre-Experimental Planning & Preparation
Careful planning is the first line of defense against experimental variability.
Issue 1.1: Inconsistent Results Between Experiments
-
Potential Cause: Variability in cell passage number, inconsistent cell seeding density, or batch-to-batch variation in reagents.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Establish a clear protocol for cell culture, including a defined range of passage numbers to be used for experiments.[9] Cells at very high or low passage numbers can exhibit altered phenotypes and drug responses.
-
Optimize Seeding Density: Determine the optimal cell seeding density that allows for logarithmic growth throughout the experiment. Both sparse and overly confluent cultures can lead to inconsistent results.
-
Reagent Qualification: Qualify new batches of critical reagents, such as serum and media, before use in large-scale experiments to ensure they do not alter the experimental outcome.[10]
-
Issue 1.2: Poor Solubility of Roxatidine Acetate in Assay Media
-
Potential Cause: Precipitation of the compound at higher concentrations when diluted from a stock solution into aqueous assay media.
-
Troubleshooting Steps:
-
Solvent Choice: Prepare high-concentration stock solutions in a suitable solvent like DMSO or water.[6][11]
-
Serial Dilutions: Perform serial dilutions of the stock solution to achieve the final desired concentrations in the assay. This gradual dilution helps to prevent precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay media is consistent across all wells and is at a level that does not affect cell viability or the assay readout. A vehicle control with the same final solvent concentration is essential.
-
Phase 2: Assay Execution
Precision and consistency during the assay are critical for minimizing variability.
Issue 2.1: High Well-to-Well Variability (Edge Effects)
-
Potential Cause: Evaporation from the outer wells of the microplate during incubation, leading to increased compound and reagent concentrations.
-
Troubleshooting Steps:
-
Humidified Incubation: Use a properly humidified incubator to minimize evaporation.
-
Plate Sealing: Employ breathable plate seals for long incubation periods.
-
Avoid Outer Wells: If edge effects persist, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a moisture barrier.
-
Plate Shaking: Gentle orbital shaking during incubation can help ensure a uniform distribution of cells and compounds.
-
Issue 2.2: Inaccurate Pipetting Leading to Dose Inaccuracies
-
Potential Cause: Human error or improperly calibrated pipettes.
-
Troubleshooting Steps:
-
Pipette Calibration: Regularly calibrate and maintain all pipettes used in the assay.
-
Consistent Technique: Use a consistent pipetting technique for all additions, paying attention to immersion depth and dispensing speed.
-
Reverse Pipetting: For viscous solutions, consider using the reverse pipetting technique to improve accuracy.
-
Automation: If available, utilize automated liquid handlers for high-throughput screening to minimize human error.
-
Phase 3: Data Acquisition & Analysis
The final steps of data collection and analysis are equally important for ensuring reliable results.
Issue 3.1: High Background Signal in the Assay
-
Potential Cause: Autofluorescence from the compound, media components (like phenol red or serum), or the microplate itself.[12]
-
Troubleshooting Steps:
-
Blank Subtraction: Always include appropriate blank wells (media only, vehicle control) and subtract the average blank signal from all experimental wells.
-
Media Selection: For fluorescence-based assays, consider using phenol red-free media and reducing the serum concentration during the assay period.[12]
-
Plate Choice: Use the correct type of microplate for your assay: black plates for fluorescence, white plates for luminescence, and clear plates for absorbance to minimize crosstalk and background.[12][13]
-
Issue 3.2: Inconsistent Curve Fitting and IC50/EC50 Values
-
Potential Cause: Insufficient data points, inappropriate curve fitting model, or the presence of outliers.
-
Troubleshooting Steps:
-
Sufficient Data Points: Ensure you have enough data points, particularly around the steep portion of the dose-response curve, to accurately define the relationship.
-
Appropriate Model: Use a non-linear regression model with a variable slope (four-parameter logistic equation) to fit the data.
-
Outlier Analysis: Identify and consider removing any clear outliers from the data set. Statistical methods can be used to objectively identify outliers.
-
Replicate Analysis: Run experiments with technical and biological replicates to increase confidence in the results and to better assess variability.
-
III. Visualizations & Protocols
Roxatidine Acetate Mechanism of Action
The following diagram illustrates the pathway by which roxatidine acetate inhibits gastric acid secretion.
Caption: Competitive inhibition of the H2 receptor by roxatidine.
Generalized Dose-Response Experimental Workflow
This workflow outlines the key steps for a robust dose-response study.
Caption: Step-by-step workflow for a dose-response experiment.
Protocol: Standard Operating Procedure for an In Vitro Dose-Response Assay
This protocol provides a generalized framework. Specific parameters should be optimized for your cell line and assay system.
-
Cell Preparation:
-
Culture cells under standard conditions. Use cells within a pre-defined low passage number range.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion). Viability should be >95%.
-
Resuspend cells in the appropriate assay medium to the optimized seeding density.
-
-
Plate Seeding:
-
Dispense the cell suspension into the wells of a suitable microplate (e.g., 96-well, 384-well).
-
If edge effects are a concern, fill the peripheral wells with sterile PBS or media.
-
Incubate the plate for the required time (e.g., 18-24 hours) to allow for cell attachment and recovery.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of roxatidine acetate (e.g., 10 mM in DMSO).
-
Perform a serial dilution series in assay medium to generate the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Prepare a vehicle control (media with the same final DMSO concentration) and a positive control (if applicable).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the prepared compound dilutions, vehicle control, and positive control to the appropriate wells.
-
Incubate the plate for the predetermined exposure time.
-
-
Assay Readout:
-
Following incubation, perform the assay according to the manufacturer's instructions (e.g., for viability, cAMP levels, etc.).
-
Record the data using a plate reader with optimized settings.
-
-
Data Analysis:
-
Subtract the average background signal from all wells.
-
Normalize the data (e.g., to the vehicle control).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 or EC50.
-
IV. Quantitative Data Summary
The following table summarizes key physicochemical and pharmacokinetic properties of roxatidine acetate.
| Property | Value | Source |
| Molar Mass | 348.443 g/mol | [3] |
| Bioavailability | 80-90% (oral) | [2][3] |
| Protein Binding | 5-7% | [2][3] |
| Metabolism | Rapidly deacetylated to active roxatidine | [2][5] |
| Elimination Half-life | ~6 hours | [4] |
| Excretion | Primarily renal | [3][4] |
| Solubility (HCl salt) | Water: ~77 mg/mL, DMSO: ~78 mg/mL, Ethanol: ~12 mg/mL | [6] |
V. References
-
Brunkhorst, D., et al. (1991). Pharmacokinetics of roxatidine in healthy volunteers. PubMed. Available at: [Link]
-
Gladziwa, U., et al. (1993). Pharmacokinetic characteristics of roxatidine. PubMed. Available at: [Link]
-
Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Roxatidine acetate. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Roxatidine acetate. Wikipedia. Available at: [Link]
-
Chremos, A. N. (1988). The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men. PubMed. Available at: [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]
-
Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available at: [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Available at: [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and. Anticancer Research. Available at: [Link]
-
Ishimori, A. (1988). Clinical characteristics of roxatidine acetate: a review. PubMed. Available at: [Link]
-
Miyoshi, A., et al. (1988). Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan. PubMed. Available at: [Link]
-
ResearchGate. (2025). (PDF) Determination of Histamine H2 Receptor Antagonists in Pharmaceutical Formulations by CE-MS. ResearchGate. Available at: [Link]
-
ACS Publications. (n.d.). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. Molecular Pharmaceutics. Available at: [Link]
-
PNAS. (n.d.). Inverse agonism of histamine H2 antagonists accounts for. PNAS. Available at: [Link]
-
Prime Scholars. (n.d.). Understanding Drug Response: Factors Influencing Individual Variability. Prime Scholars. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Variability in Response to Drugs. National Institutes of Health. Available at: [Link]
-
PubMed. (n.d.). Pharmacokinetic factors influencing variability in human drug response. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Common sources of variability in drug responses. ResearchGate. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Roxatidine acetate - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of roxatidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 10. cmdclabs.com [cmdclabs.com]
- 11. selleckchem.com [selleckchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. youtube.com [youtube.com]
Technical Support Center: A Researcher's Guide to Overcoming the Limitations of Roxatidine Acetate in Long-Term Cell Culture
Welcome to the technical support center for the in-vitro use of roxatidine acetate. This guide is designed for researchers, scientists, and drug development professionals who are considering or are currently using roxatidine acetate in long-term cell culture experiments. As a histamine H2-receptor antagonist, roxatidine acetate presents unique opportunities for studying cellular pathways beyond its primary function in gastric acid suppression. However, its successful application in multi-day or multi-week in-vitro studies requires a nuanced understanding of its chemical properties and potential cellular effects.
This document provides a comprehensive resource, moving beyond a simple list of protocols to explain the "why" behind experimental choices. We will delve into the stability, cytotoxicity, and potential off-target effects of roxatidine acetate, offering troubleshooting advice and detailed methodologies to ensure the integrity and reproducibility of your research.
Section 1: Understanding Roxatidine Acetate in a Cell Culture Context
Roxatidine acetate is a pro-drug that is rapidly metabolized to its active form, roxatidine, by esterases.[1] This conversion is a critical factor to consider in cell culture, as the presence and activity of esterases can vary between cell types and in culture media supplemented with serum. The primary mechanism of action for roxatidine is the competitive antagonism of the histamine H2-receptor, which is coupled to the Gs protein and adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
However, emerging research indicates that roxatidine acetate and other H2-receptor antagonists can exert effects independent of the H2-receptor, including the modulation of inflammatory responses and cellular proliferation. For instance, roxatidine acetate has been shown to suppress inflammatory responses by inhibiting NF-κB and p38 MAPK activation in RAW 264.7 macrophages.[3]
Frequently Asked Questions (FAQs)
Here we address some of the common questions and concerns that arise when planning long-term experiments with roxatidine acetate.
Q1: What is the stability of roxatidine acetate in cell culture medium at 37°C?
A1: There is limited publicly available data on the long-term stability of roxatidine acetate in common cell culture media like DMEM or RPMI-1640 at 37°C. As a pro-drug containing an ester linkage, it is susceptible to hydrolysis, which may be accelerated at physiological temperature and pH. One of the key challenges in long-term cell culture is maintaining a stable concentration of the test compound.[4] Therefore, it is highly recommended that you perform a stability study in your specific cell culture medium before initiating long-term experiments. A general protocol for this is provided in Section 4.
Q2: How do I choose the right concentration of roxatidine acetate for my long-term experiment?
A2: The optimal concentration will be cell-line and endpoint-specific. For short-term (1 hour) anti-inflammatory studies in HaCaT keratinocytes, concentrations of 10, 20, and 40 µM have been used.[5] However, for long-term studies, it is crucial to determine the maximum non-toxic concentration. We recommend performing a dose-response cytotoxicity assay over a period that reflects your planned experiment duration (e.g., 24, 48, 72, and 96 hours). A detailed protocol for this is provided in Section 4.
Q3: Should I be concerned about the conversion of roxatidine acetate to roxatidine in my culture?
A3: Yes, this is a critical consideration. The biological effects you observe may be due to the parent compound, its active metabolite roxatidine, or a combination of both. The rate of conversion will depend on the esterase activity in your specific cell line and the serum used in your media. If your research aims to distinguish between the effects of the pro-drug and the active metabolite, you may need to quantify both compounds in your culture medium over time using an analytical method like HPLC.
Q4: Are there known off-target effects of roxatidine acetate that I should be aware of?
A4: While specific off-target effects of roxatidine acetate are not extensively documented in vitro, other H2-receptor antagonists have known effects that are independent of the H2-receptor. For example, cimetidine and ranitidine have been shown to inhibit the proliferation of certain cancer cell lines and induce apoptosis.[6] Roxatidine acetate has also been found to inhibit platelet aggregation in vitro, an effect that was weaker than that of cimetidine and ranitidine.[6] It is prudent to consider that roxatidine acetate may have similar, yet uncharacterized, off-target effects.
Section 2: Troubleshooting Guide for Long-Term Cell Culture with Roxatidine Acetate
This section provides solutions to potential issues you may encounter during your long-term experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound efficacy over time | Chemical Instability: Roxatidine acetate may be degrading in the culture medium at 37°C. | Perform a stability study (see Protocol 1). If degradation is confirmed, implement more frequent media changes with freshly prepared roxatidine acetate. |
| Metabolic Inactivation: Your cells may be metabolizing roxatidine acetate and/or roxatidine into inactive forms. | Consider increasing the frequency of media changes. If feasible, analyze conditioned media for the presence of metabolites. | |
| High variability between experimental replicates | Inconsistent Dosing: The compound may not be evenly distributed in the culture wells, or there may be issues with the stock solution. | Ensure thorough mixing of the media after adding the compound. Prepare fresh stock solutions regularly and store them in single-use aliquots to avoid freeze-thaw cycles. |
| Edge Effects: In multi-well plates, wells on the outer edges are more prone to evaporation, leading to increased compound concentration.[7] | Use the inner wells of the plate for your experiment and fill the outer wells with sterile PBS or water to create a humidity barrier.[7] | |
| Unexpected cytotoxicity or changes in cell morphology | Concentration Too High for Long-Term Exposure: A concentration that is non-toxic in a short-term assay may become cytotoxic over several days. | Perform a long-term cytotoxicity assay to determine the appropriate concentration range for your experiment (see Protocol 2). |
| Solvent Toxicity: If using a solvent like DMSO to dissolve roxatidine acetate, the final concentration of the solvent in the media may be toxic. | Ensure the final solvent concentration is well below the tolerance level for your cell line (typically <0.1% for DMSO). Run a solvent-only control. | |
| Off-Target Effects: The observed effects may be due to interactions with cellular targets other than the H2-receptor. | Review literature on the off-target effects of other H2-receptor antagonists. Consider using a different H2-blocker with a different chemical structure as a control. |
Section 3: Visualizing Experimental Workflows and Pathways
To aid in experimental design, the following diagrams illustrate key concepts and workflows.
Caption: Workflow for determining the stability of roxatidine acetate in cell culture medium.
Caption: Simplified diagram of the canonical Histamine H2-receptor signaling pathway.
Section 4: Essential Experimental Protocols
The following protocols are designed to be self-validating systems, providing you with the necessary data to proceed confidently with your long-term experiments.
Protocol 1: Assessing the Stability of Roxatidine Acetate in Cell Culture Medium
Objective: To determine the rate of degradation of roxatidine acetate in your specific cell culture medium under standard culture conditions.
Materials:
-
Roxatidine acetate powder
-
Appropriate solvent (e.g., sterile DMSO or water)
-
Your complete cell culture medium (including serum and supplements)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of roxatidine acetate (e.g., 10 mM) in your chosen solvent.
-
Spike the Medium: Warm your complete cell culture medium to 37°C. In a sterile tube, dilute the roxatidine acetate stock solution into the medium to your desired final concentration (e.g., 10 µM).
-
Incubation: Aliquot the spiked medium into sterile microcentrifuge tubes. Place the tubes in a 37°C, 5% CO₂ incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, 48, 72, and 96 hours). The 0-hour sample should be collected immediately after spiking and serves as your baseline. Store collected samples at -80°C until analysis.
-
Sample Preparation for HPLC: Thaw the samples. To precipitate proteins that may interfere with the analysis, add a cold organic solvent like acetonitrile in a 1:4 ratio (sample:solvent).[5] Vortex and centrifuge at high speed (e.g., 16,000 x g) for 20 minutes.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system. Develop a method to separate and quantify the roxatidine acetate peak.
-
Data Analysis: Plot the concentration of roxatidine acetate against time to determine its stability profile and calculate its half-life in your culture medium.
Protocol 2: Determining Long-Term Cytotoxicity using an MTT Assay
Objective: To determine the concentration range of roxatidine acetate that is non-toxic to your cell line over an extended period.
Materials:
-
Your chosen cell line (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Roxatidine acetate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of roxatidine acetate in your culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of roxatidine acetate. Include a vehicle control (medium with the solvent used for the stock solution) and a no-treatment control.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72, and 96 hours).
-
MTT Addition: At the end of each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the log of the roxatidine acetate concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth) at each time point.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5105, Roxatidine acetate. Retrieved December 31, 2025 from [Link].
-
Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240–260. [Link]
-
ResearchGate. (2024). How to maintain the drug concentration in cell culture study for long term?. Retrieved from [Link]
-
Raj, S., Pen-Wen, C., & Farhath, S. (2004). The effect of H2 antagonists on proliferation and apoptosis in human colorectal cancer cell lines. Digestive Diseases and Sciences, 49(10), 1648–1654. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Bickel, M., Herling, A. W., Schoelkens, B., & Scholtholt, J. (1988). Chemical and biologic characteristics of roxatidine acetate. Scandinavian Journal of Gastroenterology. Supplement, 146, 78–88. [Link]
-
Simon, L. S. (1988). Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials. Scandinavian Journal of Gastroenterology. Supplement, 146, 126–134. [Link]
-
Rios Medrano, C., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103289. [Link]
-
Lee, M., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology, 12, 788393. [Link]
-
Kuo, C. W., Liaw, W. J., Huang, P. W., & Pao, L. H. (2008). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis, 16(3), 15-20. [Link]
-
Cho, E. J., et al. (2011). Roxatidine suppresses inflammatory responses via inhibition of NF-κB and p38 MAPK activation in LPS-induced RAW 264.7 macrophages. Journal of Cellular Biochemistry, 112(12), 3648–3659. [Link]
-
Tomita, K., et al. (2003). Roxatidine- and cimetidine-induced angiogenesis inhibition suppresses growth of colon cancer implants in syngeneic mice. Journal of Pharmacological Sciences, 93(3), 321–330. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 6. Inhibitory effects of H2-receptor antagonists on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
Roxatidine Acetate Assay Technical Support Center: A Guide to Identifying and Mitigating Interference
Welcome to the Technical Support Center for roxatidine acetate assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of roxatidine acetate quantification and analysis. As a potent and selective histamine H2-receptor antagonist, accurate measurement of roxatidine acetate and its active metabolite, roxatidine, is critical for pharmacokinetic, pharmacodynamic, and toxicological studies.[1] This resource provides in-depth troubleshooting advice in a user-friendly question-and-answer format to address common and complex issues encountered during assay development and execution.
Understanding the Analyte: Roxatidine Acetate and its Active Metabolite
Roxatidine acetate is a prodrug that is rapidly and almost completely absorbed orally (over 95%), after which it is converted to its active metabolite, roxatidine, by esterases in the small intestine, plasma, and liver.[2] The parent compound, roxatidine acetate, is often undetectable in plasma and urine.[3] Consequently, most pharmacokinetic studies focus on the quantification of roxatidine.[3] This fundamental characteristic is crucial when designing and troubleshooting assays, as the primary target for measurement in biological matrices is roxatidine.
Section 1: Troubleshooting Immunoassays (ELISA)
Immunoassays, particularly competitive ELISAs, are often employed for high-throughput screening of small molecules like roxatidine. However, their susceptibility to interference is a known challenge.
Frequently Asked Questions (FAQs) - Immunoassays
Q1: My competitive ELISA for roxatidine is showing unexpectedly high signals (low analyte concentration). What are the likely causes?
A1: In a competitive ELISA format, a high signal indicates that the enzyme-conjugated roxatidine has bound to the antibody-coated plate with minimal inhibition from the roxatidine in your sample. This suggests a lower-than-expected concentration of "free" roxatidine in your sample wells. Several factors could be at play:
-
Suboptimal Standard Curve: Your standard curve may not be performing correctly. Ensure that your standards are freshly prepared and that the dilutions are accurate.
-
Reagent Issues: The enzyme-conjugated roxatidine or the antibody may have degraded. Check the expiration dates and storage conditions of your reagents.
-
Insufficient Incubation Time: The incubation time for the competition step may be too short, not allowing for equilibrium to be reached between the sample roxatidine and the conjugated roxatidine.
-
Sample Matrix Effects: Components in your biological matrix (e.g., plasma, urine) could be interfering with the antibody-antigen binding.
Q2: I am observing poor reproducibility between replicate wells in my ELISA. What should I investigate?
A2: Poor reproducibility is often a sign of technical variability in your assay procedure. Consider the following:
-
Pipetting Errors: Inconsistent pipetting volumes for samples, standards, or reagents can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, leading to inconsistent background signals. Ensure all wells are thoroughly washed.
-
Plate Edge Effects: Temperature gradients across the plate during incubation can cause "edge effects," where the outer wells behave differently from the inner wells. Using a plate incubator and allowing the plate to reach room temperature before adding reagents can help mitigate this.
-
Improper Mixing: Ensure all reagents are thoroughly mixed before being added to the wells.
Q3: Could metabolites of roxatidine be cross-reacting in my immunoassay and causing inaccurate results?
A3: Yes, cross-reactivity with metabolites is a significant concern in immunoassays for drugs. Roxatidine acetate is metabolized into several compounds, with the primary active form being roxatidine (the desacetyl metabolite).[4] Other metabolites involving hydroxylation of the piperidine ring have also been identified in animal studies.[5]
The specificity of your antibody is paramount. If the antibody was generated against a region of the roxatidine molecule that is conserved across its metabolites, you will likely see cross-reactivity. This would lead to an overestimation of the roxatidine concentration.
Workflow for Investigating Metabolite Cross-Reactivity:
Caption: Workflow to assess metabolite cross-reactivity in a competitive ELISA.
Q4: How can I mitigate matrix effects in my roxatidine ELISA?
A4: Matrix effects occur when components in the sample matrix interfere with the assay's antibody-antigen binding, leading to either an underestimation or overestimation of the analyte concentration.
Strategies to Mitigate Matrix Effects:
| Strategy | Description |
| Sample Dilution | Diluting the sample with assay buffer can reduce the concentration of interfering substances. |
| Matrix-Matched Standards | Preparing your standard curve in the same biological matrix as your samples (e.g., drug-free plasma) can help to normalize the matrix effects across standards and samples. |
| Sample Pre-treatment | Techniques like protein precipitation or solid-phase extraction (SPE) can be used to clean up the sample and remove interfering components before analysis. |
Section 2: Troubleshooting Chromatographic Assays (HPLC & LC-MS/MS)
Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher specificity and are considered the gold standard for quantitative bioanalysis of drugs like roxatidine. However, they are not without their own set of challenges.
Frequently Asked Questions (FAQs) - Chromatography
Q1: I am seeing significant peak tailing for roxatidine in my HPLC-UV analysis. What could be the cause?
A1: Peak tailing can compromise the accuracy of integration and quantification. The common culprits include:
-
Secondary Interactions: The basic nature of the piperidine group in roxatidine can lead to interactions with acidic silanol groups on the surface of C18 columns.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.
Troubleshooting Peak Tailing:
Caption: A logical approach to troubleshooting peak tailing in HPLC analysis of roxatidine.
Q2: My LC-MS/MS assay for roxatidine is suffering from ion suppression. How can I identify and mitigate this?
A2: Ion suppression is a type of matrix effect where co-eluting compounds from the biological matrix reduce the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to a lower signal and inaccurate quantification.
Identifying Ion Suppression:
A post-column infusion experiment is a classic way to identify regions of ion suppression in your chromatogram.
Mitigating Ion Suppression:
| Mitigation Strategy | Detailed Explanation |
| Improved Sample Preparation | More rigorous sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove many of the interfering matrix components. |
| Chromatographic Separation | Modifying your HPLC method to better separate roxatidine from the regions of ion suppression is highly effective. This could involve changing the gradient, mobile phase composition, or using a different column chemistry. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Using a SIL-IS (e.g., deuterium-labeled roxatidine) is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio. |
| Dilution | Simple dilution of the sample can reduce the concentration of interfering matrix components. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Roxatidine from Human Plasma
This protocol is adapted from a validated HPLC method for roxatidine in human plasma.[6]
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide solution
-
Human plasma samples
-
Internal standard solution (e.g., ranitidine)
Procedure:
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 1 mL of plasma sample, add the internal standard. Load the entire sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash twice with 1 mL of 5% methanol containing 0.1% ammonium hydroxide.
-
Wash once with 1 mL of 40% methanol containing 0.1% ammonium hydroxide.
-
-
Elution: Elute roxatidine and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC or LC-MS/MS system.
Protocol 2: HPLC-UV Method for Quantification of Roxatidine
This is a representative HPLC method based on published literature.[6]
HPLC System and Conditions:
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 7.0) and acetonitrile (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 272 nm |
Validation Parameters (as per FDA Guidance):
According to the FDA's "Bioanalytical Method Validation Guidance for Industry," key parameters to validate include:[7][8][9]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter in the data, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Section 3: General Best Practices
Q1: What are some general best practices for handling and storing samples containing roxatidine to ensure assay accuracy?
A1: Analyte stability is crucial for reliable results. Studies have shown that roxatidine is stable in human plasma for at least 90 days at -80°C and for at least 6 hours at room temperature.[7] It is also stable through multiple freeze-thaw cycles.[7]
Best Practices:
-
Sample Collection: Use appropriate anticoagulants (e.g., heparin, EDTA) and process blood samples to obtain plasma or serum promptly.
-
Storage: Store samples at -80°C for long-term storage. For short-term storage, 4°C is acceptable for a limited time.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes if repeated analysis is anticipated.
By understanding the unique characteristics of roxatidine acetate and its active metabolite, and by following these troubleshooting guides and best practices, researchers can develop and execute robust and reliable assays for this important therapeutic agent.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
PubChem. Roxatidine acetate. National Center for Biotechnology Information. [Link]
-
Tanaka, Y., et al. (1987). The metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation. Drug Metabolism and Disposition, 15(4), 551-9. [Link]
-
Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240-60. [Link]
-
Labs, R. A. (1988). Pharmacokinetics of roxatidine in healthy volunteers. Drugs, 35 Suppl 3, 76-81. [Link]
-
Kuo, C. W., Liaw, W. J., Huang, P. W., & Pao, L. H. (2008). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of food and drug analysis, 16(3), 1. [Link]
-
PubChem. Roxatidine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Roxatidine acetate. [Link]
-
Lee, M., et al. (2017). Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation. Scientific reports, 7(1), 41721. [Link]
-
Kim, B. H., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology, 12, 778555. [Link]
-
Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]
-
GTFCh. (2004). Pitfalls in LC-MS(-MS) Analysis. [Link]
-
ADLM. (2019). Growing Pains in LC-MS/MS Testing. [Link]
-
ResolveMass. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. [Link]
-
LCGC International. (2025). How to Avoid Problems in LC–MS. [Link]
-
PubMed Central (PMC). (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]
-
Journal of Food and Drug Analysis. (2008). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. [Link]
-
Pertz, H., et al. (2012). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 17(9), 10416-10439. [Link]
-
Ichikawa, S., et al. (1999). Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism. British journal of pharmacology, 126(8), 1890–1896. [Link]
-
Schneider, F., et al. (1994). [Effects of the histamine H2 receptor antagonist roxatidine acetate on stomach and liver alcohol dehydrogenase and serum alcohol level]. Zeitschrift fur Gastroenterologie, 32(10), 562-5. [Link]
Sources
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of roxatidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. fda.gov [fda.gov]
- 8. hhs.gov [hhs.gov]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Technical Support Center: Optimizing Incubation Time for Observing Roxatidine Acetate's Cellular Effects
Welcome to the technical support center for researchers utilizing roxatidine acetate in cell-based assays. This guide provides in-depth technical and practical advice to help you design and troubleshoot your experiments for optimal results. Here, we move beyond simple protocols to explain the scientific reasoning behind experimental choices, ensuring the integrity and validity of your findings.
Understanding Roxatidine Acetate's Action in a Cellular Context
Roxatidine acetate is a selective and competitive histamine H2-receptor antagonist.[1][2][3] Upon oral administration, it is rapidly metabolized to its active form, roxatidine.[4][5] While its primary clinical use is to reduce gastric acid secretion for treating ulcers, its cellular effects are more diverse, including anti-inflammatory, anti-tumor, and anti-allergic properties.[1][6][7] In a cellular context, roxatidine acetate primarily acts by competitively inhibiting the binding of histamine to H2 receptors.[2][8] This action can modulate various downstream signaling pathways, making the timing of observation a critical experimental parameter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of roxatidine acetate in vitro?
A1: Roxatidine acetate's main metabolite, roxatidine, acts as a competitive antagonist at the histamine H2 receptor.[2][5] By blocking this receptor, it inhibits the downstream signaling cascades typically initiated by histamine. This can lead to a variety of cellular responses depending on the cell type and the specific pathway being investigated. For instance, in gastric parietal cells, this blockage reduces cyclic AMP concentrations and subsequent gastric acid secretion.[7]
Q2: What are the known cellular effects of roxatidine acetate that I can measure?
A2: Beyond its effect on gastric acid secretion, roxatidine acetate has been shown to exert several other cellular effects, including:
-
Anti-inflammatory effects: It can suppress inflammatory responses by inhibiting NF-κB and p38 MAPK activation.[1]
-
Anti-tumor effects: It has demonstrated the ability to suppress the growth of colon cancer implants in mice, potentially through the inhibition of angiogenesis.[1]
-
Anti-allergic effects: It can attenuate mast cell-mediated allergic inflammation.[1]
-
Effects on cell proliferation and apoptosis: Studies on other H2 receptor antagonists like cimetidine and ranitidine have shown they can inhibit the proliferation of certain cancer cell lines and induce apoptosis, suggesting roxatidine acetate may have similar effects.[9][10]
Q3: What is a good starting concentration range for roxatidine acetate in my cell-based assays?
A3: Based on published studies, a broad concentration range has been explored, from micromolar (µM) to millimolar (mM). A sensible starting point for most cell lines would be in the range of 10 µM to 100 µM. For instance, studies have used concentrations from 6.25-25 µM to observe anti-inflammatory effects in HMC-1 cells and 40-120 µM in RAW 264.7 cells.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time is crucial for accurately observing the cellular effects of roxatidine acetate. Too short an incubation may not allow for the desired cellular response to manifest, while an overly long incubation could lead to secondary effects or cytotoxicity, confounding your results.[11]
Issue 1: I am not observing any significant effect of roxatidine acetate on my cells.
-
Possible Cause 1: Incubation time is too short.
-
Explanation: Many cellular processes, such as changes in gene expression, protein synthesis, or cell proliferation, require a significant amount of time to produce a measurable change. Short incubation times of 1-4 hours may be sufficient for observing rapid signaling events like protein phosphorylation, but for endpoints like apoptosis or changes in cell viability, longer incubation times of 24, 48, or even 72 hours are often necessary.[11][12]
-
Troubleshooting Step: Perform a time-course experiment. A good starting point is to test a range of time points, for example, 6, 12, 24, 48, and 72 hours. This will help you identify the optimal window to observe the desired effect.
-
-
Possible Cause 2: The chosen endpoint has a delayed response.
-
Explanation: The cellular effect you are measuring might be a downstream event that takes longer to become apparent. For example, an effect on cell viability might only be detectable after one or two cell doubling times.
-
Troubleshooting Step: Research the specific pathway you are investigating to understand the expected timeline of events. Consider measuring an earlier, more proximal event in the signaling cascade to confirm that the drug is engaging its target.
-
Issue 2: I am seeing high levels of cell death, even at low concentrations of roxatidine acetate.
-
Possible Cause 1: Incubation time is too long.
-
Explanation: Prolonged exposure to any compound, even at low concentrations, can lead to off-target effects and general cytotoxicity.[11]
-
Troubleshooting Step: Reduce the incubation time. Test earlier time points (e.g., 12, 24, and 36 hours) to see if you can observe the specific effect before widespread cell death occurs.
-
-
Possible Cause 2: The cell line is particularly sensitive.
-
Explanation: Different cell lines can have vastly different sensitivities to a compound.
-
Troubleshooting Step: In addition to optimizing the incubation time, perform a careful dose-response curve with a wider range of concentrations, including much lower ones, to find a non-toxic working concentration.
-
Issue 3: My results are inconsistent between experiments.
-
Possible Cause 1: Cell confluence and health are variable.
-
Explanation: The physiological state of your cells at the time of treatment can significantly impact their response. Cells that are overly confluent or unhealthy may respond differently than cells in a logarithmic growth phase.
-
Troubleshooting Step: Standardize your cell seeding density and ensure that cells are healthy and in the log growth phase before starting your experiment. Always perform a quick check of the cells under a microscope before adding the compound.
-
-
Possible Cause 2: Instability of roxatidine acetate in culture medium.
-
Explanation: Over long incubation periods, the compound may degrade in the culture medium, leading to a decrease in its effective concentration over time.
-
Troubleshooting Step: For incubation times longer than 48 hours, consider replenishing the media with freshly prepared roxatidine acetate.[11]
-
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cell Viability/Proliferation Assays
This protocol outlines a systematic approach to determine the optimal incubation time for observing the effects of roxatidine acetate on cell viability or proliferation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Roxatidine acetate
-
Vehicle control (e.g., DMSO or sterile water, depending on how the compound is dissolved)
-
Cell viability/proliferation reagent (e.g., MTT, WST-1, or a luminescence-based assay like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and enter logarithmic growth for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of roxatidine acetate in complete culture medium. A common practice is to prepare these at 2x the final desired concentration. Also, prepare a vehicle-only control.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions and controls to the appropriate wells.
-
Incubation: Prepare a separate plate for each incubation time point you want to test (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.
-
Assay: At the end of each designated incubation period, perform the cell viability/proliferation assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.
-
Plot the percent viability against the log of the roxatidine acetate concentration for each incubation time.
-
Use non-linear regression to determine the IC50 value at each time point. The optimal incubation time is typically the one where the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.[11][12]
-
| Incubation Time (hours) | Example IC50 (µM) | Interpretation |
| 24 | 85.2 | A partial effect is observed. |
| 48 | 32.5 | A significant increase in potency is seen. |
| 72 | 30.8 | The potency is beginning to plateau, suggesting this is a sufficient duration for the maximal effect. |
Protocol 2: Time-Course Experiment for Analyzing Signaling Pathway Activation
This protocol is designed to identify the optimal time to observe changes in a specific signaling pathway, for example, by Western blotting for a phosphorylated protein.
Materials:
-
Your cell line of interest
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Roxatidine acetate
-
Vehicle control
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary and secondary antibodies specific for your protein of interest (both total and phosphorylated forms)
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates and grow them to approximately 70-80% confluency.
-
Treatment: Treat the cells with a fixed, effective concentration of roxatidine acetate (determined from a dose-response experiment) for various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). Include a vehicle control for the longest time point.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them directly in the well with an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against the phosphorylated form of your target protein.
-
Subsequently, strip the membrane and re-probe with an antibody against the total form of the protein to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total protein at each time point.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized signal against time to identify the time point at which the maximum effect (either inhibition or activation) is observed.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time for a cell viability assay.
Roxatidine Acetate's Anti-Inflammatory Signaling Pathway
Caption: Simplified signaling pathway for roxatidine acetate's anti-inflammatory effects.
References
-
Roxatidine acetate | C19H28N2O4 | CID 5105. (n.d.). PubChem. Retrieved from [Link]
-
Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240–260. Retrieved from [Link]
-
Roxatidine acetate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Lee, M., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology, 12, 778553. Retrieved from [Link]
-
For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug? (2018). ResearchGate. Retrieved from [Link]
-
The use of an in vitro binding assay to predict histamine H2-antagonist activity. (1985). Agents and Actions, 16(3-4), 170–172. Retrieved from [Link]
-
Bickel, M., et al. (1988). A Review of the Animal Pharmacology of Roxatidine Acetate. Scandinavian Journal of Gastroenterology. Supplement, 146, 78–88. Retrieved from [Link]
-
Bickel, M., et al. (1988). Chemical and biologic characteristics of roxatidine acetate. Scandinavian Journal of Gastroenterology. Supplement, 146, 78–88. Retrieved from [Link]
-
Rajah, R., et al. (2004). The effect of H2 antagonists on proliferation and apoptosis in human colorectal cancer cell lines. Digestive Diseases and Sciences, 49(10), 1634–1640. Retrieved from [Link]
-
6 Steps for Successful in vitro Drug Treatment. (2025). Bitesize Bio. Retrieved from [Link]
-
Cree, I. A. (2011). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research, 31(5), 1547–1552. Retrieved from [Link]
-
Ichikawa, T., et al. (1996). A Histamine H2 Receptor Antagonist, Roxatidine, Stimulates Mucus Secretion and Synthesis by Cultured Rabbit Gastric Mucosal Cells. Journal of Physiology and Pharmacology, 46(4), 503–511. Retrieved from [Link]
-
Sadowska-Bartosz, I., et al. (2023). Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review. Antioxidants, 12(9), 1739. Retrieved from [Link]
-
Ucar, K. (1991). The effects of histamine H2 receptor antagonists on melanogenesis and cellular proliferation in melanoma cells in culture. Biochemical and Biophysical Research Communications, 177(1), 545–550. Retrieved from [Link]
-
A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat. (1976). The Journal of Pharmacology and Experimental Therapeutics, 199(1), 56–64. Retrieved from [Link]
-
A case treated with H2RA (Roxatidine). a: IIa early gastric cancer at... (n.d.). ResearchGate. Retrieved from [Link]
-
Dammann, H. G., et al. (1988). Safety and Efficacy of Roxatidine Acetate. Evidence From Pharmacodynamic and Clinical Trials. Scandinavian Journal of Gastroenterology. Supplement, 146, 89–98. Retrieved from [Link]
-
Effects of H2-receptor antagonists on 3H-cimetidine binding and histamine-stimulation of cellular cAMP in isolated guinea pig gastric glands. (1986). Japanese Journal of Pharmacology, 41(3), 335–342. Retrieved from [Link]
-
New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. (2021). Frontiers in Pharmacology, 12. Retrieved from [Link]
-
EFFECTS OF H2- RECEPTOR ANTAGONIST ON THE CELLULAR FUNCTION OF GASTRIC MUCOSA IN THE RAT. (1997). J-Stage. Retrieved from [Link]
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Brittain, R. T., & Daly, M. J. (1981). Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine. British Journal of Pharmacology, 72(1), 49–54. Retrieved from [Link]
-
Bianchi Porro, G., & Lazzaroni, M. (1988). Clinical characteristics of roxatidine acetate: a review. Scandinavian Journal of Gastroenterology. Supplement, 146, 99–110. Retrieved from [Link]
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Technical Support Center: Stability of Roxatidine Acetate in Cell Culture Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of roxatidine acetate in common cell culture media. As a prodrug, understanding the stability of roxatidine acetate is critical for the accurate design and interpretation of in vitro studies.
Introduction to Roxatidine Acetate and its In Vitro Stability Challenges
Roxatidine acetate is a histamine H2-receptor antagonist used for treating peptic ulcer disease. It functions as a prodrug, meaning it is administered in an inactive form and is rapidly converted to its active metabolite, roxatidine, in the body[1][2]. This conversion is primarily mediated by esterase enzymes found in the small intestine, plasma, and liver[1][2].
In the context of in vitro cell culture experiments, this rapid enzymatic conversion presents a significant challenge. Cell culture media are often supplemented with fetal bovine serum (FBS) or other sera, which are rich sources of esterases[3]. Consequently, roxatidine acetate can be rapidly hydrolyzed to roxatidine in the culture medium, leading to a continuously changing concentration of the active compound and potentially confounding experimental results. This guide will help you navigate these challenges to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of roxatidine acetate in cell culture media?
A1: The primary cause of roxatidine acetate instability in cell culture media is enzymatic hydrolysis. The ester bond in the roxatidine acetate molecule is cleaved by esterase enzymes present in serum supplements like Fetal Bovine Serum (FBS), converting it to its active form, roxatidine[1][2].
Q2: How does the concentration of Fetal Bovine Serum (FBS) affect the stability of roxatidine acetate?
A2: The rate of roxatidine acetate degradation is directly proportional to the concentration of FBS in the cell culture medium. Higher concentrations of FBS introduce a greater amount of esterase activity, leading to faster hydrolysis of the prodrug[3]. Researchers should be aware that the esterase activity can vary between different lots of FBS, which can introduce variability in experimental outcomes.
Q3: Besides enzymatic hydrolysis, are there other degradation pathways for roxatidine acetate?
A3: Yes, while enzymatic hydrolysis is the most significant pathway in serum-containing media, roxatidine acetate can also degrade through other mechanisms. Forced degradation studies have shown that it is susceptible to degradation under oxidative conditions[4]. The piperidine ring within the roxatidine molecule can be a site for oxidation, potentially leading to the formation of N-oxides or ring-opened products[5][6]. Additionally, exposure to light, particularly UV light, can induce photolytic degradation[4].
Q4: What is the expected pH of standard cell culture media and how does it affect roxatidine acetate stability?
A4: Most standard cell culture media, such as DMEM and RPMI-1640, are buffered to a physiological pH of 7.2-7.4. At this neutral to slightly alkaline pH, ester prodrugs can undergo base-catalyzed hydrolysis, although this process is generally much slower than enzyme-mediated hydrolysis. It is crucial to maintain a stable pH in your cell culture experiments, as significant deviations can affect the rate of chemical hydrolysis[7].
Q5: How should I prepare and store my roxatidine acetate stock solution to ensure its stability?
A5: To maintain the integrity of your roxatidine acetate stock solution, it is recommended to dissolve it in a suitable organic solvent like DMSO. Prepare a high-concentration stock solution, aliquot it into single-use volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light by using amber vials or wrapping them in foil. It is advisable to prepare fresh dilutions in your cell culture medium immediately before each experiment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results in cell-based assays. | Variable degradation of roxatidine acetate. The concentration of the active compound (roxatidine) is fluctuating between experiments. | 1. Characterize the stability of roxatidine acetate in your specific cell culture medium and FBS concentration. Perform a time-course experiment to determine the half-life of the prodrug (see Experimental Protocol section). 2. Minimize the incubation time where feasible to reduce the extent of degradation. 3. Consider using heat-inactivated FBS , which may have reduced esterase activity, though this should be empirically tested. 4. If the experimental design allows, consider using a serum-free medium. This will significantly reduce enzymatic degradation. |
| Observed cellular effects are less than expected based on published data. | Rapid degradation of roxatidine acetate. The prodrug may be converting to the active form so quickly that the desired concentration is not maintained over the course of the experiment. | 1. Increase the frequency of media changes with freshly prepared roxatidine acetate to replenish the compound. 2. Use a higher initial concentration of roxatidine acetate , based on its determined degradation rate, to ensure the average concentration over the incubation period is within the desired therapeutic window. 3. Directly use the active metabolite, roxatidine, if it is commercially available and your experimental goals do not specifically require the use of the prodrug. |
| Appearance of unknown peaks in HPLC analysis of cell culture samples. | Formation of degradation products other than roxatidine. This could be due to oxidative or photolytic degradation. | 1. Protect your experimental setup from light by using amber-colored culture plates or covering them with foil. 2. Minimize exposure of media and stock solutions to ambient light. 3. If oxidative stress is suspected, consider adding an antioxidant to the culture medium, ensuring it does not interfere with your assay. 4. Use LC-MS/MS to identify the unknown peaks. Comparing their mass-to-charge ratio with known degradation products from forced degradation studies can help in their identification[8][9][10]. |
| Poor peak shape or resolution in HPLC analysis. | Matrix effects from cell culture media components. Proteins, salts, and other components in the media can interfere with chromatographic separation. | 1. Optimize your sample preparation. Use protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation to remove proteins. Solid-phase extraction (SPE) can also be used for cleaner samples[11][12]. 2. Adjust your HPLC method. This may include changing the mobile phase composition, gradient, or column chemistry to improve the separation of your analytes from matrix components. |
Experimental Protocols
Protocol 1: Determining the Stability of Roxatidine Acetate in Cell Culture Medium
This protocol outlines a method to determine the degradation kinetics of roxatidine acetate in your specific cell culture medium.
Materials:
-
Roxatidine acetate
-
Roxatidine (as a reference standard)
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Phosphate buffer for HPLC mobile phase
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of roxatidine acetate in DMSO.
-
Prepare a 10 mM stock solution of roxatidine in DMSO.
-
Prepare your experimental cell culture medium with the desired concentration of FBS (e.g., 10%).
-
-
Incubation:
-
In a sterile container, add the roxatidine acetate stock solution to the pre-warmed (37°C) cell culture medium to achieve your final working concentration (e.g., 10 µM).
-
Immediately after mixing, take a sample for the "time 0" point.
-
Incubate the medium at 37°C in a CO2 incubator.
-
Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
-
Sample Preparation for HPLC Analysis:
-
For each time point, take a 100 µL aliquot of the medium.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating roxatidine acetate from roxatidine. A suggested starting point is a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile gradient[11][12].
-
Inject the prepared samples and standards into the HPLC system.
-
Monitor the elution of roxatidine acetate and roxatidine using a UV detector at an appropriate wavelength (e.g., 270 nm).
-
-
Data Analysis:
-
Create calibration curves for both roxatidine acetate and roxatidine.
-
Quantify the concentration of roxatidine acetate and roxatidine at each time point.
-
Plot the percentage of remaining roxatidine acetate against time to determine its degradation rate and half-life.
-
Visualizing the Experimental Workflow
Experimental workflow for determining roxatidine acetate stability.
Understanding Degradation Pathways
The primary degradation pathway for roxatidine acetate in cell culture is the enzymatic hydrolysis of the ester bond, yielding the active drug, roxatidine.
Primary degradation pathway of roxatidine acetate.
Beyond this primary pathway, other degradation products can form under specific stress conditions, such as oxidation or photolysis. The piperidine moiety in roxatidine is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening byproducts[5][6]. While less common in standard cell culture conditions, awareness of these potential degradants is crucial for comprehensive troubleshooting.
Data Summary: Factors Influencing Roxatidine Acetate Stability
| Factor | Effect on Stability | Mechanism | Recommendation |
| Fetal Bovine Serum (FBS) | Decreases stability | Enzymatic hydrolysis by esterases[3]. | Characterize stability at your working FBS concentration. Consider heat-inactivated FBS or serum-free media if possible. |
| Temperature | Decreases stability | Increased rate of both enzymatic and chemical hydrolysis. | Maintain consistent temperature (37°C) during experiments. Store stock solutions at -20°C or -80°C. |
| pH | Stable at acidic pH, less stable at neutral to alkaline pH[7]. | Base-catalyzed hydrolysis of the ester bond. | Maintain a stable physiological pH (7.2-7.4) in the cell culture medium. |
| Light | Potential for degradation | Photolytic degradation, especially with UV exposure[4]. | Protect stock solutions and experimental setups from direct light exposure. |
| Oxidizing Agents | Decreases stability | Oxidation of the piperidine ring[5][6]. | Avoid sources of oxidative stress in the culture medium unless it is an experimental variable. |
References
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bepls.com. (2023). Preformulation Analysis of Roxatidine Acetate to Establish a Stable, Robust and Therapeutically Effective Gastroretentive Dosage. Available at: [Link]
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Gunda, S., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 30(11), 2765–2777. [Link]
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Jorga, E., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(16), 3536–3556. [Link]
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Wang, T., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
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ResearchGate. (2025). Esterase activity of bovine serum albumin up to 160°C: A new benchmark for biocatalysis. [Link]
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ResearchGate. (2025). A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
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ResearchGate. (2022). How do I metabolize a prodrug in a cell culture?. [Link]
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National Institutes of Health. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. [Link]
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Journal of Food and Drug Analysis. (2008). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. [Link]
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Journal of Food and Drug Analysis. (n.d.). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. [Link]
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National Institutes of Health. (2008). Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors. [Link]
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Taylor & Francis Online. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. [Link]
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National Institutes of Health. (1988). The metabolism of roxatidine acetate hydrochloride in rat and dog liver homogenates. [Link]
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National Institutes of Health. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. [Link]
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Journal of Pharmaceutical and Applied Chemistry. (2024). Essential Principles in Prodrugs Design. [Link]
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National Institutes of Health. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]
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National Institutes of Health. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. [Link]
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National Institutes of Health. (1988). Safety and Efficacy of Roxatidine Acetate. Evidence From Pharmacodynamic and Clinical Trials. [Link]
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National Institutes of Health. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. [Link]
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National Institutes of Health. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
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National Institutes of Health. (1987). The metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation. [Link]
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bioRxiv. (2022). Microphysiological Drug-Testing Platform for Identifying Responses to Prodrug Treatment in Primary Leukemia. [Link]
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National Institutes of Health. (2018). Esterase activity and conformational changes of bovine serum albumin toward interaction with mephedrone: Spectroscopic and computational studies. [Link]
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MDPI. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
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ResearchGate. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
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ResearchGate. (2020). separation and identification of forced degradation products of lofexidine by using lc-ms/ms. [Link]
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National Institutes of Health. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]
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Frontiers. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]
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Probes & Drugs. (n.d.). ROXATIDINE ACETATE HYDROCHLORIDE (PD001679, FEWCTJHCXOHWNL-UHFFFAOYSA-N). [Link]
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National Institutes of Health. (1991). Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan. [Link]
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Informatics Journals. (2024). LC and LC-MS/MS Studies for Identification and Characterisation of Related Substances and Degradation Products of Abrocitinib. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]
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Taylor & Francis Online. (2025). Coarse-grained model-assisted rational design of drug delivery systems: mechanistic insights and translational perspectives. [Link]
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Preprints.org. (2025). Drug Repurposing as an Effective Drug Discovery Strategy: A Critical Review. [Link]
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ACS Publications. (2025). Enhanced Integrative Diagnosis and Therapeutic Strategy for Hepatic Ischemia-Reperfusion Injury through HOCl-Sensitive Cysteine Delivery System for Targeted Antioxidant Modulation. [Link]
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Technical Support Center: Forced Degradation Studies of Roxatidine Acetate for Stability Assessment
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for forced degradation studies of roxatidine acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on designing and troubleshooting experiments to determine the intrinsic stability of roxatidine acetate. Our approach is rooted in established scientific principles and regulatory expectations to ensure the development of robust, stability-indicating analytical methods.
Introduction: The "Why" Behind Stressing Roxatidine Acetate
Forced degradation, or stress testing, is a critical component of the drug development process mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies involve intentionally subjecting a drug substance, such as roxatidine acetate, to conditions more severe than accelerated stability testing (e.g., high heat, a wide pH range, oxidation, and intense light).[1][3]
The primary goals are not to determine shelf-life but to:
-
Identify Degradation Pathways: Understand how the molecule breaks down.
-
Elucidate Degradant Structures: Characterize the potential impurities that could form during manufacturing or storage.
-
Develop Stability-Indicating Methods: Prove that your analytical method (typically HPLC) can accurately measure the drug in the presence of its degradation products.[4][5]
Roxatidine acetate is a histamine H2-receptor antagonist used to treat peptic ulcers.[6] It is a prodrug that is rapidly converted to its active metabolite, roxatidine.[7][8][9] Understanding its degradation profile is crucial for ensuring that the formulation delivers the active compound effectively and safely, free from potentially harmful impurities.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers have before initiating a forced degradation study.
Q1: What are the essential stress conditions I must test for roxatidine acetate? According to ICH guideline Q1A(R2), a comprehensive forced degradation study should include hydrolytic (acid and base), oxidative, photolytic, and thermal stress conditions.[1][2][3] This ensures a complete picture of the drug's vulnerabilities.
Q2: What is a "stability-indicating method," and how do these studies help develop one? A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and detect the degradation products formed. By generating these degradants through forced degradation, you can challenge your HPLC method to prove it can resolve the API peak from all potential impurity peaks.[4][5]
Q3: How much degradation should I aim for in my experiments? The generally accepted target is to achieve 5-20% degradation of the drug substance.[3][10] Degradation below 5% may not be sufficient to demonstrate that your analytical method is stability-indicating. Conversely, degradation above 20% can lead to the formation of secondary and tertiary degradants that may not be relevant to real-world storage conditions, making the degradation pathway overly complex and difficult to interpret.[10]
Q4: Do I need to identify the structure of every degradation product I find? ICH guidelines require that degradation products found in long-term and accelerated stability studies be identified and qualified if they are present above a certain threshold. While full structural elucidation of every stress-generated degradant isn't always mandatory at the early stages, it is crucial for understanding the degradation pathway and identifying potentially toxic impurities. Any degradant that is also observed in formal stability studies will require full characterization.
Troubleshooting and Experimental Design Guide
This guide uses a question-and-answer format to address specific issues and explain the causality behind experimental choices.
Q: My initial experiments with 0.1 M HCl and 0.1 M NaOH show no roxatidine acetate degradation, even with heating. Does this mean it's stable?
A: Not necessarily. While some studies report roxatidine acetate as stable under these mild conditions[11], others have found it is readily hydrolyzed by stronger acids and bases[12]. This discrepancy highlights a critical principle of forced degradation: the conditions must be stressful enough to induce degradation.
Troubleshooting Steps:
-
Increase Stressor Concentration: If 0.1 M acid/base is ineffective, increase the concentration incrementally. A common next step is to use 1 M or 2 M HCl or NaOH.[5][12]
-
Increase Temperature or Time: If increasing concentration is still insufficient, consider raising the reflux temperature (e.g., to 80°C) or extending the exposure time.[5][11] However, be cautious not to use conditions so harsh that they produce an unrealistic degradation profile.
-
Causality: The ester and amide functional groups in the roxatidine acetate structure are susceptible to hydrolysis.[13] The rate of this hydrolysis is dependent on pH, temperature, and catalyst concentration. The lack of degradation in mild conditions simply means the activation energy for the reaction was not met. By increasing the strength of the acid or base, you increase the catalytic effect, making the degradation reaction more favorable.
Q: I am seeing a significant degradation peak with hydrogen peroxide, but a paper I read described roxatidine as "quite resistant to oxidizing agents." How do I interpret this?
A: This is another excellent example of how critical experimental conditions are. The statement about resistance may refer to degradation under ambient conditions or with milder oxidizing agents.[12] However, studies using stronger conditions, such as 10% H₂O₂ with heat, have shown that roxatidine acetate is indeed unstable to oxidative stress.[11]
Key Insight:
-
Oxidative Potential: The choice and concentration of the oxidizing agent are paramount. Hydrogen peroxide is a potent oxidizer, and its effect is often accelerated by heat.
-
Self-Validation: Your own experimental results, when conducted with proper controls, are the most trustworthy source of information for your specific drug batch and conditions. The goal is to find the conditions that yield the target 5-20% degradation. If 3% H₂O₂ at room temperature causes no degradation, but 10% H₂O₂ with heat causes 15% degradation, then the latter condition is more suitable for your study.
Q: How do I correctly perform a photostability study?
A: Exposing a sample to sunlight on a windowsill is not a controlled or reproducible method.[11] The ICH Q1B guideline provides specific requirements for a formal photostability study.[1]
Protocol Essentials:
-
Light Source: Use a calibrated light cabinet capable of emitting both cool white fluorescent and near-ultraviolet (UV) light.
-
Exposure Levels: The sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near UV energy.[1][10]
-
Control Sample: A crucial part of the protocol is the use of a "dark" control. This control sample should be wrapped in aluminum foil to protect it from light but stored under the same temperature and humidity conditions as the exposed sample. This allows you to differentiate between degradation caused by light (photolysis) and degradation caused by heat generated within the chamber.
Experimental Protocols and Data Summary
The following protocols are starting points. You may need to adjust concentrations, temperatures, and times to achieve the target 5-20% degradation.
General Stock Solution Preparation
Prepare a stock solution of roxatidine acetate at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of methanol and water).
1. Acidic Hydrolysis
-
Protocol: Mix equal volumes of the drug stock solution and 2 M HCl.
-
Stress Condition: Reflux the solution at 60-80°C for 2-4 hours. Monitor the reaction periodically.
-
Post-Stress Processing: Cool the sample to room temperature and carefully neutralize it with an equivalent concentration of NaOH. Dilute with mobile phase to the target analytical concentration.
2. Alkaline Hydrolysis
-
Protocol: Mix equal volumes of the drug stock solution and 2 M NaOH.
-
Stress Condition: Reflux the solution at 60-80°C for 2-4 hours. Monitor the reaction.
-
Post-Stress Processing: Cool the sample to room temperature and neutralize it with an equivalent concentration of HCl. Dilute with mobile phase to the target concentration.
3. Oxidative Degradation
-
Protocol: Mix equal volumes of the drug stock solution and 10% hydrogen peroxide (H₂O₂).
-
Stress Condition: Keep the solution at room temperature or gently heat to 60°C for 2-6 hours.
-
Post-Stress Processing: Dilute with mobile phase to the target concentration.
4. Thermal Degradation
-
Protocol: Store the solid drug substance in a calibrated oven.
-
Stress Condition: Heat at 80°C for 24-48 hours.
-
Post-Stress Processing: Dissolve the stressed solid in the solvent to prepare a sample at the target analytical concentration.
5. Photolytic Degradation
-
Protocol: Place the drug solution and a solid sample in a validated photostability chamber. Prepare a dark control for each by wrapping the container in aluminum foil.
-
Stress Condition: Expose until the total illumination reaches ≥1.2 million lux hours and ≥200 watt-hours/m².
-
Post-Stress Processing: Prepare solutions of the stressed and control samples to the target analytical concentration.
Visual Workflow for Forced Degradation
Caption: General experimental workflow for a forced degradation study.
Summary of Roxatidine Acetate Stability Profile
The following table summarizes the expected stability of roxatidine acetate based on available literature. Note that these are not absolute and depend heavily on the specific experimental conditions used.
| Stress Condition | Reagent/Parameter | Severity | Expected Stability | Reference |
| Acid Hydrolysis | 0.1 M HCl | Mild | Stable | [11] |
| 2 M HCl | High | Likely to Degrade | [12] | |
| Alkaline Hydrolysis | 0.1 M NaOH | Mild | Stable | [11] |
| 2 M NaOH | High | Likely to Degrade | [12] | |
| Oxidation | 10% H₂O₂ with heat | High | Unstable | [11] |
| Neutral Hydrolysis | Water with heat | Mild | Stable | [11] |
| Thermal | Dry Heat (≥80°C) | High | Potentially Unstable | General Practice |
| Photolytic | ICH Q1B Conditions | High | To be determined | [1] |
This guide provides a framework for conducting scientifically sound forced degradation studies on roxatidine acetate. Always remember that thorough documentation of experimental conditions is just as important as the results themselves. By methodically applying these principles, you can successfully characterize the stability of roxatidine acetate and develop a robust, validated, stability-indicating method suitable for regulatory submission.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories Inc.
- Yadav, P., & Kumar, A. (2023). Preformulation Analysis of Roxatidine Acetate to Establish a Stable, Robust and Therapeutically Effective Gastroretentive Dosage. BEPLS.com.
- Forced Degradation Studies. (2016). MedCrave online.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
- Optimization of stability-indicating chromatographic methods for the determination of roxatidine acetate in the presence of its degradation products. (n.d.). ResearchGate.
- Analysis of Roxatidine Acetate Hydrochloride in Bulk and from Sustained Release Formulations. (2001). Indian Journal of Pharmaceutical Sciences.
- Honma, S., et al. (1987). The metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation. Drug Metabolism and Disposition.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Roxatidine acetate. (n.d.). PubChem.
- Kuo, C. W., et al. (n.d.). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis.
- Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. PubMed.
- Lee, J., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology.
- Hoogerheide, J. G., et al. (1989). Pharmacokinetics of roxatidine in healthy volunteers. PubMed.
- A Review of the Animal Pharmacology of Roxatidine Acetate. (1989). PubMed.
- Szelenyi, I. (1989). Chemical and biologic characteristics of roxatidine acetate. PubMed.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). ResearchGate.
- Roxatidine acetate. (n.d.). Wikipedia.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online.
- Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology.
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- 8. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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Adjusting HPLC mobile phase to improve roxatidine acetate peak shape
Welcome to the technical support center for HPLC analysis of roxatidine acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of this histamine H2 receptor antagonist. Poor peak shape is a common hurdle in HPLC, compromising resolution, accuracy, and reproducibility. This document provides in-depth, experience-driven guidance to diagnose and resolve issues like peak tailing, fronting, and broadening, with a specific focus on adjusting the mobile phase.
Troubleshooting Guide: Improving Roxatidine Acetate Peak Shape
This section is structured in a question-and-answer format to directly address common problems encountered during the analysis of roxatidine acetate.
Question 1: My roxatidine acetate peak is exhibiting significant tailing. What is the most likely cause and how can I fix it?
Answer:
Peak tailing for roxatidine acetate, a basic compound containing a piperidine group, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the basic amine functional groups on roxatidine acetate can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][4][5] These interactions lead to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetrical peak with a "tail".[3]
Here’s a systematic approach to mitigate this issue:
-
Mobile Phase pH Adjustment (Primary Solution): The ionization state of both the roxatidine acetate and the silanol groups is pH-dependent.
-
Mechanism: At a low mobile phase pH (typically ≤ 3), the residual silanol groups are protonated (Si-OH) and thus non-ionized.[6] This minimizes the strong ionic interaction with the protonated (positively charged) basic roxatidine acetate molecule.
-
Recommendation: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer like phosphate or an acid modifier like formic acid or trifluoroacetic acid (TFA).[7]
-
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.
-
Mechanism: The buffer ions can compete with the analyte for interaction with the active sites on the stationary phase, thereby reducing the secondary interactions that cause tailing.
-
Recommendation: If you are already using a buffer, consider increasing its concentration to within the 20-50 mM range, ensuring it remains soluble in the mobile phase mixture.[7]
-
-
Use a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also be effective.
-
Mechanism: TEA is a small, basic molecule that can preferentially interact with the active silanol sites, effectively "shielding" them from the roxatidine acetate molecules.[1]
-
Recommendation: This is a more traditional approach, often used with older, Type A silica columns.[1] If you are using such a column, adding TEA at a concentration of around 10-25 mM can significantly improve peak shape. However, be aware that TEA can suppress MS signals if you are using an LC-MS system.
-
Below is a troubleshooting workflow for addressing peak tailing:
Caption: Troubleshooting workflow for roxatidine acetate peak tailing.
Question 2: My roxatidine acetate peak is fronting. What could be the cause?
Answer:
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing for basic compounds but can occur due to several reasons:
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase at the column inlet.
-
Mechanism: When the concentration of roxatidine acetate is too high, the equilibrium between the mobile and stationary phases is disturbed, leading to a non-linear isotherm and a fronting peak.[8]
-
Recommendation: Dilute your sample and reinject. If the peak shape becomes symmetrical, you have identified the problem. You can also try reducing the injection volume.[7]
-
-
Poor Sample Solubility or Incompatible Injection Solvent: If the roxatidine acetate is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Mechanism: An injection solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase will carry the analyte band down the column too quickly at the beginning, causing it to broaden and front.
-
Recommendation: Whenever possible, dissolve your sample in the initial mobile phase.[8] If solubility is an issue, use the weakest solvent possible that will fully dissolve the roxatidine acetate. Roxatidine acetate hydrochloride is soluble in water and DMSO.[9][10][11]
-
-
Column Collapse or Void: A physical problem with the column, such as a void at the inlet or collapse of the packed bed, can lead to a distorted flow path and result in fronting peaks.
-
Mechanism: A void creates an empty space where the sample can spread out before entering the packed bed, leading to band broadening and a distorted peak shape.[8]
-
Recommendation: This is often accompanied by a sudden drop in backpressure. Reversing the column and flushing it with a strong solvent may sometimes resolve a blocked frit, but a void at the inlet usually means the column needs to be replaced.[2]
-
Question 3: I've adjusted the pH, but the peak is still broad. What other mobile phase parameters can I change?
Answer:
If the peak is broad but symmetrical after pH adjustment, the issue may be related to poor chromatographic efficiency or slow kinetics. Here are some mobile phase adjustments to consider:
-
Optimize the Organic Modifier Percentage: The type and concentration of the organic solvent in the mobile phase significantly impact peak width.
-
Mechanism: A mobile phase that is too "weak" (too little organic solvent) will result in long retention times and broader peaks due to diffusion. Conversely, a mobile phase that is too "strong" may not provide adequate separation.
-
Recommendation: Systematically vary the percentage of your organic modifier (e.g., acetonitrile or methanol) to find the optimal balance between retention time and peak width.
-
-
Change the Organic Modifier Type: Acetonitrile and methanol have different properties and can affect peak shape differently.
-
Mechanism: Acetonitrile generally has a lower viscosity than methanol, which can lead to better efficiency and sharper peaks. It also has different selectivity.
-
Recommendation: If you are using methanol, try switching to acetonitrile, and vice versa. Observe the effect on both peak shape and resolution from other components in your sample.
-
-
Consider Ion-Pairing Reagents: For particularly challenging separations of ionic compounds, an ion-pairing reagent can be a powerful tool.
-
Mechanism: An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase.[12] It has a hydrophobic part that adsorbs to the reversed-phase stationary phase and a charged part that can form an ion pair with the oppositely charged analyte.[13][14] This masks the charge of the analyte and improves its retention and peak shape.[13][15][16]
-
Recommendation: This is an advanced technique and should be considered if other methods fail. Start with a low concentration of an ion-pairing reagent like sodium dodecyl sulfate (SDS) or heptanesulfonic acid and optimize the concentration. Be aware that ion-pairing reagents require long column equilibration times and may be difficult to completely wash out of the column and HPLC system.[13]
-
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Prepare Stock Solutions:
-
Aqueous Buffer Stock: Prepare a 100 mM stock solution of a suitable buffer, such as potassium phosphate or ammonium formate.
-
Acid Modifier: Use a high-purity acid like formic acid or phosphoric acid.
-
-
Prepare Mobile Phase A (Aqueous):
-
Start with a baseline mobile phase, for example, 95% water and 5% acetonitrile.
-
Create a series of aqueous mobile phases with varying pH values (e.g., pH 4.0, 3.5, 3.0, 2.5). Use a calibrated pH meter to adjust the pH of the aqueous portion before adding the organic modifier.
-
-
Prepare Mobile Phase B (Organic): 100% Acetonitrile or Methanol.
-
Chromatographic Analysis:
-
Equilibrate the column with each mobile phase composition for at least 15-20 column volumes.
-
Inject a standard solution of roxatidine acetate.
-
Record the chromatogram and measure the peak asymmetry factor (also known as the tailing factor). A value close to 1.0 is ideal.[7]
-
-
Data Evaluation: Compare the peak shapes obtained at different pH values to determine the optimal pH for a symmetrical peak.
| Mobile Phase pH | Tailing Factor (As) | Observations |
| 7.0 | > 2.0 | Significant tailing |
| 4.5 | 1.8 | Moderate tailing |
| 3.0 | 1.2 | Improved symmetry |
| 2.5 | 1.05 | Symmetrical peak |
Note: The above table is illustrative. Actual results may vary depending on the column and other chromatographic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of roxatidine acetate and why is it important? A1: While the exact pKa value for roxatidine acetate is not readily available in the provided search results, its chemical structure, which includes a piperidine ring (a secondary amine), indicates it is a basic compound.[17][18][19][20] For basic compounds, knowing the pKa is crucial for HPLC method development. To ensure good peak shape and reproducible retention, it is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa. For a basic compound like roxatidine acetate, this means using a low pH to keep it fully protonated or a high pH (though this can be detrimental to silica-based columns) to keep it in its neutral form.
Q2: Can I use a polymer-based or hybrid stationary phase column to improve peak shape? A2: Yes, using alternative stationary phases can be an excellent strategy. Modern Type B silica columns, which have lower residual silanol content, or columns with hybrid particle technology (silica-organic polymer) offer improved pH stability and reduced silanol activity, which can significantly minimize peak tailing for basic compounds.[1] Some stationary phases with a positive surface charge can also help to repel basic analytes and improve peak symmetry.[1]
Q3: My method is for LC-MS. Are there any special considerations for mobile phase selection? A3: Yes, for LC-MS, you must use volatile mobile phase modifiers. Non-volatile buffers like phosphate are not suitable as they will contaminate the mass spectrometer source.
-
Recommended Volatile Buffers/Additives:
-
Low pH: Formic acid (0.1%), acetic acid (0.1%), or ammonium formate.
-
High pH: Ammonium bicarbonate or ammonium hydroxide.
-
-
Ion-Pairing Reagents: Traditional ion-pairing reagents like alkyl sulfonates can cause significant ion suppression in the MS source. If an ion-pairing approach is necessary, consider volatile ion-pairing reagents, although these can still be challenging to work with.
Q4: How does temperature affect the peak shape of roxatidine acetate? A4: Increasing the column temperature can sometimes improve peak shape.
-
Mechanism: Higher temperatures reduce the viscosity of the mobile phase, which can lead to increased diffusion and better mass transfer kinetics. This often results in sharper, more efficient peaks. It can also sometimes disrupt the secondary interactions causing tailing.
-
Recommendation: Try increasing the column temperature in increments of 5 °C (e.g., from 30 °C to 40 °C) and observe the effect on peak shape and backpressure. Be careful not to exceed the temperature limits of your column.
Logical Relationship Diagram
Caption: Relationship between peak shape problems, causes, and solutions.
References
-
How to Reduce Peak Tailing in HPLC? Phenomenex. 2025. Available from: [Link]
-
The Theory of HPLC Column Chemistry. Crawford Scientific. Available from: [Link]
-
Nagae N, Yamamoto K, Kadota C. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. 2009. Available from: [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. 2025. Available from: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. 2019. Available from: [Link]
-
LC Technical Tip. Phenomenex. Available from: [Link]
-
Silica Purity #2 – Silanols. Separation Science. Available from: [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. 2023. Available from: [Link]
-
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC. 2018. Available from: [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. 2025. Available from: [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. 2025. Available from: [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. 2024. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
Ion-Pairing Agents | HPLC. Mason Technology. 2024. Available from: [Link]
-
Analysis of Roxatidine Acetate Hydrochloride in Bulk and from Sustained Release Formulations. Indian Journal of Pharmaceutical Sciences. 2001. Available from: [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available from: [Link]
-
Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available from: [Link]
-
Analysis Of Roxatidine Acetate Hydrochloride In Bulk And Fro | 1129. Indian Journal of Pharmaceutical Sciences. 2001. Available from: [Link]
-
Preformulation Analysis of Roxatidine Acetate to Establish a Stable, Robust and Therapeutically Effective Gastroretentive Dosage. BEPLS. 2023. Available from: [Link]
-
A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis. 2008. Available from: [Link]
-
Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. LCGC Europe. 2020. Available from: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]
-
Roxatidine acetate | C19H28N2O4 | CID 5105. PubChem - NIH. Available from: [Link]
-
A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. ResearchGate. 2025. Available from: [Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today. 2023. Available from: [Link]
-
Roxatidine acetate. Wikipedia. Available from: [Link]
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- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. Silica Purity #2 – Silanols | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 17. ijpsonline.com [ijpsonline.com]
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- 20. Roxatidine acetate - Wikipedia [en.wikipedia.org]
Dose-response curve optimization for roxatidine acetate in vivo studies
Technical Support Center: Roxatidine Acetate In Vivo Studies
A Guide to Dose-Response Curve Optimization
Welcome to the technical support center for researchers utilizing roxatidine acetate in in vivo studies. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the critical phase of dose-response optimization. Our goal is to provide you with the expertise and validated protocols necessary to design robust experiments, troubleshoot effectively, and interpret your results with confidence.
Section 1: Foundational Knowledge & Pre-Experimental Planning
This section addresses the fundamental properties of roxatidine acetate and the essential preparatory steps required before launching a full-scale in vivo study.
Q1: What is roxatidine acetate, and what is its primary mechanism of action?
A1: Roxatidine acetate is a potent and selective histamine H2-receptor antagonist.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is rapidly converted in vivo to its active metabolite, roxatidine.[2][3][4] The primary mechanism of action involves competitively inhibiting the binding of histamine to H2 receptors on the parietal cells of the stomach.[5] This blockade suppresses gastric acid secretion in a dose-dependent manner.[5] Beyond its anti-secretory effects, roxatidine has also been shown to possess anti-inflammatory properties by inhibiting pathways such as NF-κB and p38 MAPK.[1][6]
View Signaling Pathway Diagram
Caption: Mechanism of H2 Receptor Blockade by Roxatidine.
Q2: What are the critical pharmacokinetic (PK) properties of roxatidine acetate to consider for in vivo study design?
A2: Understanding the PK profile is crucial for designing an effective dosing regimen. Roxatidine acetate is almost completely absorbed (greater than 95%) after oral administration.[3][4] It undergoes rapid presystemic deacetylation to form its active metabolite, roxatidine, which is responsible for the in vivo effects.[2] The parent compound, roxatidine acetate, is typically not detectable in plasma.[3] Key parameters from human and animal studies are summarized below.
| Parameter | Observation | Significance for Study Design | Source |
| Absorption | >95% after oral administration in humans. | Oral gavage is an effective route of administration. Excellent absorption is seen in rats.[2] | [3][4] |
| Metabolism | Rapidly and completely converted to the active metabolite, roxatidine. | All efficacy measurements are due to roxatidine. Pharmacokinetic analysis should measure roxatidine levels. | [2][3] |
| Time to Peak (Tmax) | ~3 hours for granulated capsule formulation in humans. | Schedule efficacy endpoints (e.g., gastric pH measurement) around the expected Tmax to capture peak effect. | [3] |
| Half-life (t½) | ~6 hours in humans. | Helps determine the dosing frequency. For continuous effect, dosing may be required more than once a day, depending on the model. | [3] |
| Excretion | 55-60% of the dose is recovered in urine as roxatidine. | Dose adjustments may be necessary in models with compromised renal function.[7] | [3] |
Q3: How should I prepare and formulate roxatidine acetate for in vivo administration?
A3: Proper formulation is critical for ensuring accurate dosing and bioavailability.
-
Vehicle Selection: Roxatidine acetate hydrochloride is soluble in water. A simple aqueous solution (e.g., sterile water or saline) is often sufficient for oral gavage (p.o.) or intraperitoneal (i.p.) injection. For other routes or less soluble forms, consult preformulation studies that detail solubility and compatibility with common excipients.[8]
-
Stability: Prepare fresh solutions daily unless stability data for your specific formulation and storage conditions are available. Some studies have assessed the stability of roxatidine acetate under forced degradation conditions (e.g., light, heat, pH changes), which can provide insights into its robustness.[8]
-
Concentration: Prepare a stock solution at a concentration that allows for a consistent and manageable dosing volume for all dose groups (e.g., 5 or 10 mL/kg for mice). This minimizes variability from dosing volume differences.
-
Verification: Ensure the compound is fully dissolved. Gentle warming or vortexing can aid dissolution. The solution should be clear and free of particulates.
Section 2: Experimental Design & Protocol Optimization
This section provides a step-by-step guide to designing a robust dose-response study, from model selection to protocol execution.
Q4: How do I select an appropriate animal model for my research question?
A4: The choice of model depends entirely on the therapeutic effect you are investigating.
-
Gastric Acid Secretion: For the primary H2-antagonist effect, pylorus-ligated rat models (Shay rats) or histamine-stimulated gastric acid secretion models in rats or dogs are standard.[2] In these models, roxatidine acetate has been shown to be more potent than cimetidine.[2][9]
-
Anti-inflammatory/Allergic Response: For investigating anti-inflammatory effects, models like LPS-induced inflammation in macrophages or mast cell-mediated allergic inflammation models are relevant.[1][6]
-
Atopic Dermatitis (AD): A Dermatophagoides farinae body (Dfb)-induced AD mouse model (e.g., in NC/Nga mice) has been used successfully to demonstrate the efficacy of roxatidine acetate.[10][11]
Q5: What is a good starting dose range for a roxatidine acetate dose-response study in rodents?
A5: The optimal dose range can vary significantly based on the animal model and the endpoint being measured. A review of existing literature provides a strong foundation for dose selection.
| Model / Application | Species | Effective Dose Range (Oral) | Key Findings | Source |
| Anti-Tumor | Mice | 0 - 300 mg/kg/day | Suppressed growth of Colon 38 tumor implants in a dose-related manner. | [1] |
| Anti-Allergic Inflammation | Mice | 20 mg/kg (single dose) | Inhibited Compound 48/80-increased production of inflammatory cytokines. | [1] |
| Atopic Dermatitis | Mice | 10 - 20 mg/kg/day | Significantly reduced dermatitis scores and skin inflammation markers. Interestingly, 10 mg/kg showed a better effect on some markers than 20 mg/kg. | [10][11] |
| Gastric Acid Secretion | Rat | ID50: 9.8 mg/kg (intraduodenal) | Potent inhibition of histamine-stimulated acid secretion. | [12] |
Recommendation: For a novel study, a logarithmic or semi-logarithmic dose spacing is recommended to cover a broad range efficiently.[13] A good starting pilot study in mice might include a vehicle control and three dose levels, such as 10, 30, and 100 mg/kg .
Q6: How should I structure my dose-response study design?
A6: A well-structured design is essential for generating statistically significant and interpretable data.[14]
-
Animal Groups: Include a minimum of four groups: Vehicle Control, Low Dose, Mid Dose, and High Dose. A positive control group (e.g., another H2 antagonist like ranitidine or famotidine) can also be valuable for validating the model.[15]
-
Animals Per Group (n): A sample size of 8-10 animals per group is typically sufficient to achieve statistical power, but this should be confirmed with a power analysis based on expected effect size and variability.
-
Dose Selection: Use a logarithmic or semi-log dose spacing (e.g., 10, 30, 100 mg/kg) to effectively define the sigmoidal dose-response curve.[13] The goal is to identify doses that produce a minimal effect, a maximal effect, and one or more doses in between.[16]
-
Randomization & Blinding: Randomize animals into treatment groups to prevent selection bias. Whenever possible, the study should be conducted in a blinded manner (i.e., the individuals administering the drug and assessing the outcomes are unaware of the treatment groups).
View Experimental Workflow Diagram
Caption: Troubleshooting Guide for In Vivo Studies.
Section 4: Data Analysis & Interpretation
Q9: How do I correctly analyze and plot my dose-response data to determine potency?
A9: Dose-response data is typically analyzed using nonlinear regression.
-
Data Plotting: Plot the response (e.g., % inhibition, change in biomarker) on the Y-axis against the logarithm of the dose on the X-axis. This transformation typically converts a hyperbolic relationship into a sigmoidal curve, which is easier to model. [16]2. Nonlinear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic equation (4PL). This model is described by the following equation:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope)) This allows you to accurately determine key parameters from the curve.
-
-
Key Parameters:
-
EC50 / IC50: The concentration or dose that produces 50% of the maximal response. It is the most common measure of a drug's potency. A lower EC50 indicates higher potency.
-
Top/Bottom Plateaus: The maximal and minimal response levels.
-
Hill Slope: Describes the steepness of the curve. A slope of 1.0 is standard, while a steeper slope may indicate cooperativity. [16]4. Interpretation: The dose-response curve provides a complete picture of the drug's activity, including its potency (EC50), efficacy (the maximal effect or 'Top' plateau), and the therapeutic range. [16]
-
References
-
Beger, C. E., & Gladziwa, U. (1989). Pharmacokinetics of roxatidine in healthy volunteers. PubMed. [Link]
-
Gladziwa, U., & Beger, C. (1990). Pharmacokinetic characteristics of roxatidine. PubMed. [Link]
-
Tarutani, M., & Sakuma, H. (1987). A Review of the Animal Pharmacology of Roxatidine Acetate. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Roxatidine acetate. PubChem. [Link]
-
Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. PubMed. [Link]
-
Senda, C., et al. (2012). Pharmacokinetics of the H2 Blocker Roxatidine Acetate Hydrochloride in Pediatric Patients, in Comparison with Healthy Adult. J-Stage. [Link]
-
Wikipedia contributors. (n.d.). Roxatidine acetate. Wikipedia. [Link]
-
R Discovery. (1988). The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men. R Discovery. [Link]
-
Glass, T. R., et al. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. [Link]
-
Request PDF. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies. Request PDF. [Link]
-
YouTube. (2021). Histamine H2 Receptor Antagonists and Heart Failure Risk. YouTube. [Link]
-
Frontiers. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers. [Link]
-
National Institutes of Health. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. NIH. [Link]
-
Miyake, H., et al. (1987). Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan. PubMed. [Link]
-
National Institutes of Health. (n.d.). Optimal experimental designs for dose–response studies with continuous endpoints. PMC. [Link]
-
Daly, M. J., et al. (1980). Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine. PubMed. [Link]
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bepls.com. (2023). Preformulation Analysis of Roxatidine Acetate to Establish a Stable, Robust and Therapeutically Effective Gastroretentive Dosage. bepls.com. [Link]
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ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
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PubMed. (n.d.). Efficacy of H2 receptor antagonists in the treatment of gastroesophageal reflux disease and its symptoms. PubMed. [Link]
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PubMed. (n.d.). Optimising in vivo pharmacology studies--Practical PKPD considerations. PubMed. [Link]
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Technical Support Center: Enhancing the Tolerability of Roxatidine Acetate Formulations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the formulation of roxatidine acetate. As a potent and selective H2-receptor antagonist, roxatidine acetate is a valuable molecule for investigating acid-related gastrointestinal disorders.[1][2] However, like many active pharmaceutical ingredients (APIs), its successful application in research and development hinges on creating formulations that are well-tolerated.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind formulation choices, empowering you to troubleshoot and optimize your experiments effectively. We will address the two primary pillars of roxatidine acetate tolerability: mitigating gastrointestinal side effects and enhancing palatability through taste-masking.
Part 1: Key Physicochemical & Preformulation Data
Before initiating any formulation strategy, a thorough understanding of the API's properties is critical. Roxatidine acetate is a prodrug that is rapidly converted to its active metabolite, roxatidine, after oral administration.[3]
Table 1: Key Physicochemical Properties of Roxatidine Acetate Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈N₂O₄ • HCl | [4] |
| Molecular Weight | 384.9 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility | Water: ~77 mg/mLEthanol: ~12 mg/mLDMSO: ~78 mg/mL | [4] |
| BCS Class | Class III (High Solubility, Low Permeability) | [5] |
| Mechanism of Action | Competitive Histamine H2 Receptor Antagonist | [6] |
Part 2: Troubleshooting & FAQs
This section addresses common challenges encountered during the formulation of roxatidine acetate, providing both explanatory answers and actionable solutions.
Section A: Managing Gastrointestinal Tolerability
Question 1: We are observing gastrointestinal disturbances (e.g., nausea, discomfort) in our preclinical models with a simple aqueous solution of roxatidine acetate. What is the likely cause and how can we mitigate this?
Answer: The issue likely stems from the high local concentration of roxatidine acetate in the upper gastrointestinal tract. As a highly water-soluble compound (BCS Class III), a simple solution or immediate-release powder formulation can lead to rapid dissolution and absorption, potentially irritating the gastric mucosa.[4][5]
Pharmacokinetic studies have shown that a granulated, slower-release capsule formulation of roxatidine acetate is better tolerated than a rapidly absorbed powder formulation.[7] This strongly suggests that controlling the drug release rate is a key strategy for improving GI tolerability. By slowing the release, you can maintain therapeutic concentrations while avoiding a sudden, high-concentration spike at the site of absorption.
Our recommendation is to transition from a simple solution to a modified-release system. This approach aims to decrease the local Cmax in the stomach, thereby reducing the potential for mucosal irritation.
Question 2: What modified-release strategies are most suitable for roxatidine acetate to improve GI tolerability, and how do I choose between them?
Answer: Several modified-release strategies can be effective. The choice depends on your desired release profile, the final dosage form, and available manufacturing capabilities.
-
Matrix Systems: This is often the most straightforward approach. The API is uniformly dispersed within a polymer matrix that controls the drug's release rate. For roxatidine acetate, hydrophilic matrices using polymers like Hypromellose (HPMC) are an excellent starting point. The polymer swells upon contact with gastric fluid, forming a gel layer through which the drug diffuses.
-
Drug Layering and Coating: In this technique, an inert core (like a sugar sphere) is layered with roxatidine acetate and then coated with a release-controlling polymer (e.g., Surelease®, Eudragit® grades). This method offers precise control over the release profile by adjusting the coating thickness and composition.
-
Gastro-retentive Systems: Given that roxatidine is used for gastric conditions, prolonging its residence time in the stomach can be therapeutically advantageous. Floating tablets, which have a density lower than gastric fluid, are a viable option that has been explored for roxatidine.[8] This not only modifies release but also targets the drug to its site of action.
Below is a decision-making framework to guide your strategy selection.
Caption: Experimental workflow for taste-masking by fluid bed coating.
References
- Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes. RSC Publishing.
- Pharmaceutical Taste-Masking Technologies. Drug Development and Delivery.
- Taste Masking Technologies: A Review.
- Roxatidine Acetate Hydrochloride- Side Effects, Uses and Precautions.
- 5 Taste Masking Techniques in Pharma Industry. Pharma Industry Resource.
- Evolving Approaches to Taste Masking. Pharmaceutical Technology.
- Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals. PMC - PubMed Central.
- Roxatidine Acetate (hydrochloride)
- Practical Approaches for Taste Masking of Bitter Drug: A Review.
- Roxatidine: Uses, Dosage, Side Effects and More. MIMS Philippines.
- Roxatidine Acetate HCl - Histamine H2 Receptor Antagonist. APExBIO.
- Bitter to Better: Formulation Strategies for Effective Taste Masking. Tablets & Capsules.
- Rox
- Roxatidine Uses, Benefits, Side Effects And Medicines. Zeelab Pharmacy.
- Rox
- Roxatidine acet
- Roxatidine acet
- Preformulation Analysis of Roxatidine Acetate to Establish a Stable, Robust and Therapeutically Effective Gastroretentive Dosage. bepls.com.
- FORMULATION AND EVALUATION OF ROXATIDINE FLO
- Roxatidine acetate.
- Pharmacokinetics of rox
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- 8. tsijournals.com [tsijournals.com]
Validation & Comparative
A Comparative In Vitro Potency Analysis of H2-Receptor Antagonists: Roxatidine Acetate vs. Ranitidine
This guide provides an in-depth comparative analysis of the in vitro potency of two prominent histamine H2-receptor antagonists, roxatidine acetate and ranitidine. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental pharmacology of these compounds, presenting supporting experimental data and detailed methodologies to facilitate a comprehensive understanding of their relative efficacy at the molecular and cellular levels.
Introduction: The Landscape of H2-Receptor Antagonism
Histamine H2-receptor antagonists were a cornerstone in the treatment of acid-related gastrointestinal disorders, such as peptic ulcers and gastroesophageal reflux disease (GERD), before the widespread adoption of proton pump inhibitors.[1] These agents competitively block the action of histamine at the H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[1][2] Ranitidine, a well-established H2-receptor antagonist, and roxatidine acetate, a subsequently developed compound, both operate through this mechanism.[2][3][4] This guide will dissect and compare their in vitro potency, providing a nuanced understanding of their pharmacological profiles.
Chemical Structures and Mechanism of Action
Both roxatidine acetate and ranitidine are competitive and reversible inhibitors of the histamine H2-receptor.[2][3]
Roxatidine Acetate is a pro-drug that is rapidly and almost completely absorbed orally (greater than 95%) and then converted to its active metabolite, roxatidine, by esterases.[5]
-
Chemical Name: 2-(Acetyloxy)-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide
-
Molecular Formula: C₁₉H₂₈N₂O₄
-
Molecular Weight: 348.44 g/mol
Ranitidine contains a furan ring structure, distinguishing it from the imidazole ring of the prototypical H2-receptor antagonist, cimetidine.[1]
-
Chemical Name: N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine
-
Molecular Formula: C₁₃H₂₂N₄O₃S
-
Molecular Weight: 314.40 g/mol
The primary mechanism of action for both compounds involves the competitive blockade of histamine binding to the H2-receptor on gastric parietal cells. This action inhibits the downstream signaling cascade that leads to gastric acid secretion.
H2-Receptor Signaling Pathway and Antagonist Intervention
The binding of histamine to the H2-receptor, a G-protein coupled receptor (GPCR), activates a Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell, resulting in gastric acid secretion. Both roxatidine and ranitidine competitively inhibit the initial step of histamine binding, thus disrupting this entire cascade.[6][7]
Figure 1: H2-Receptor Signaling Pathway and Point of Antagonist Intervention.
Comparative In Vitro Potency
The in vitro potency of H2-receptor antagonists can be quantified using several parameters, including the 50% inhibitory concentration (IC50), the binding affinity (Ki), and the pA2 value derived from functional assays.
Functional Antagonist Potency (pA2)
The pA2 value is a measure of the potency of an antagonist and is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.[8] A higher pA2 value indicates greater antagonist potency. A head-to-head comparative study on isolated guinea-pig parietal cells provides robust data for comparing the functional potency of roxatidine acetate and ranitidine.[9]
| Compound | pA2 (Adenylate Cyclase Inhibition) | pA2 (¹⁴C-Aminopyrine Accumulation) |
| Roxatidine Acetate | 6.85 ± 0.86 | 7.15 ± 0.09 |
| Roxatidine (active metabolite) | 7.14 ± 0.04 | 7.03 ± 0.02 |
| Ranitidine | 6.92 ± 0.01 | 6.83 ± 0.10 |
| Table 1: Comparative pA2 values of roxatidine acetate, its active metabolite roxatidine, and ranitidine in functional assays using isolated guinea-pig parietal cells. Data from Bickel et al. (1988).[9] |
The results from this comparative study indicate that roxatidine acetate and its active metabolite, roxatidine, exhibit a competitive antagonism with a potency that is very similar to that of ranitidine at the H2-receptors on guinea-pig parietal cells.[9] Another source reports a pA2 value for ranitidine between 6.95 and 7.2.[10][11]
Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an antagonist that inhibits a specific biological or biochemical function by 50%. While useful, direct comparison of IC50 values from different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | IC50 |
| Roxatidine Acetate HCl | 3.2 µM[12] |
| Ranitidine | 3.3 µM |
Table 2: IC50 values for roxatidine acetate and ranitidine. It is important to note that these values are from different sources and may not be directly comparable.
Experimental Protocols for In Vitro Potency Determination
A thorough understanding of the methodologies used to determine in vitro potency is crucial for interpreting the data and designing future experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay directly measures the binding affinity (Ki) of a compound to the H2-receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of roxatidine acetate and ranitidine for the histamine H2-receptor.
Principle: A fixed concentration of a radiolabeled H2-receptor antagonist (e.g., [³H]-tiotidine) is incubated with a membrane preparation containing H2-receptors in the presence of varying concentrations of the unlabeled test compound (roxatidine acetate or ranitidine). The ability of the test compound to displace the radioligand is measured, and the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing H2-receptors (e.g., guinea pig cerebral cortex or CHO cells stably expressing the human H2-receptor) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-tiotidine (typically at or below its Kd value), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of an unlabeled potent H2-receptor antagonist (e.g., 10 µM tiotidine), [³H]-tiotidine, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compound (roxatidine acetate or ranitidine), [³H]-tiotidine, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve and determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a Competitive Radioligand Binding Assay.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of the second messenger, cAMP.
Objective: To determine the functional potency (pA2) of roxatidine acetate and ranitidine.
Principle: Cells expressing H2-receptors are pre-incubated with varying concentrations of the antagonist before being stimulated with a fixed concentration of an agonist (histamine). The resulting intracellular cAMP levels are measured. The antagonist's ability to inhibit the agonist-induced cAMP production is quantified.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing the human H2-receptor (e.g., CHO-K1 cells) to near confluency.
-
Cell Preparation:
-
Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Determine the cell concentration and adjust to the desired density.
-
-
Assay Setup (in a 96-well plate):
-
Dispense the cell suspension into the wells.
-
Add serial dilutions of the antagonist (roxatidine acetate or ranitidine) to the appropriate wells and pre-incubate for a defined period (e.g., 30 minutes at 37°C).
-
Initiate the stimulation by adding a fixed concentration of histamine (typically the EC80) to all wells except the basal control.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes at 37°C) to allow for cAMP production.
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis (Schild Analysis):
-
Generate agonist dose-response curves in the absence and presence of different fixed concentrations of the antagonist.
-
Determine the EC50 of the agonist for each antagonist concentration.
-
Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) versus the log of the molar concentration of the antagonist.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of 1 is indicative of competitive antagonism.[8][13][14]
-
Conclusion
References
-
Bickel, M., Herling, A. W., Schölkens, B., & Scholtholt, J. (1988). A review of the animal pharmacology of roxatidine acetate. Scandinavian journal of gastroenterology. Supplement, 146, 78–88. [Link]
-
Charlton, S. J. (2009). Taking the time to study competitive antagonism. British journal of pharmacology, 158(4), 1138–1149. [Link]
-
Bickel, M., Herling, A. W., Schölkens, B., & Scholtholt, J. (1988). Chemical and biologic characteristics of roxatidine acetate. Scandinavian journal of gastroenterology. Supplement, 146, 78–88. [Link]
-
Guldenschuh, I., & Sewing, K. F. (2007). A study of antagonist affinities for the human histamine H2 receptor. British journal of pharmacology, 152(8), 1225–1235. [Link]
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Kim, D. S., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in pharmacology, 12, 778553. [Link]
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Sewing, K. F., & Beil, W. (1989). Comparative pharmacology of histamine H2-receptor antagonists. Journal of clinical gastroenterology, 11 Suppl 1, S13–S17. [Link]
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Guldenschuh, I., & Sewing, K. F. (2007). A study of antagonist affinities for the human histamine H2 receptor. British journal of pharmacology, 152(8), 1225–1235. [Link]
-
Wikipedia. (2023). Schild regression. [Link]
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Guldenschuh, I., & Sewing, K. F. (2007). A study of antagonist affinities for the human histamine H2 receptor. Semantic Scholar. [Link]
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Kim, D. S., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in pharmacology, 12, 778553. [Link]
-
Zech, K., & Gladziwa, U. (1989). Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations. Clinical pharmacokinetics, 16(2), 110–127. [Link]
-
PubChem. (n.d.). Roxatidine acetate. Retrieved from [Link]
-
Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240–260. [Link]
-
The Pharmacology Education Project. (2025, November 5). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. YouTube. [Link]
-
Ishimori, A. (1988). Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan. Scandinavian journal of gastroenterology. Supplement, 146, 120–127. [Link]
-
Wikipedia. (2023). H2 receptor antagonist. [Link]
-
Danilewitz, M. D., et al. (1980). Ranitidine--a new H2-receptor antagonist. Gut, 21(3), 187–191. [Link]
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- 4. Chemical and biologic characteristics of roxatidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. youtube.com [youtube.com]
A Head-to-Head Comparison of Roxatidine Acetate and Cimetidine on Cytochrome P450 Inhibition: A Guide for Researchers
In the landscape of H2-receptor antagonists, the potential for drug-drug interactions via cytochrome P450 (CYP450) inhibition remains a critical consideration for drug development professionals and clinicians. This guide provides an in-depth, head-to-head comparison of two such agents, roxatidine acetate and cimetidine, with a focus on their differential effects on the CYP450 enzyme system. By delving into the mechanistic underpinnings and supporting experimental data, this document aims to equip researchers with the necessary insights to navigate the complexities of drug metabolism and safety profiles.
Introduction: The Critical Role of CYP450 in Drug Metabolism
The cytochrome P450 superfamily of enzymes is a cornerstone of xenobiotic metabolism, responsible for the oxidation of a vast array of compounds, including a majority of clinically used drugs.[1][2] Inhibition of these enzymes can lead to altered drug pharmacokinetics, potentially resulting in increased plasma concentrations of co-administered drugs and an elevated risk of adverse effects.[3][4] Therefore, a thorough understanding of a new chemical entity's potential to inhibit CYP450 isoforms is a regulatory expectation and a key aspect of preclinical drug development.[1]
Cimetidine, one of the earliest H2-receptor antagonists, is a well-established and potent inhibitor of several clinically significant CYP450 isoforms.[3][5] In contrast, roxatidine acetate, a newer-generation H2-receptor antagonist, was developed with a chemical structure designed to minimize such interactions.[6][7] This guide will explore the profound differences in their CYP450 inhibition profiles, substantiated by experimental evidence.
The Structural Determinants of CYP450 Inhibition: A Tale of Two Molecules
The divergent effects of cimetidine and roxatidine acetate on CYP450 enzymes are rooted in their distinct chemical structures. Cimetidine possesses an imidazole ring, which is known to bind to the heme iron of cytochrome P450, leading to the inhibition of its catalytic activity.[6] This interaction is the primary mechanism behind cimetidine's broad-spectrum inhibitory profile.[6]
Roxatidine acetate, on the other hand, features a piperidine ring and lacks the imidazole moiety.[6] This structural difference results in a significantly lower affinity for the CYP450 active site, thereby reducing its inhibitory potential.[6][7]
Head-to-Head Comparison of Inhibitory Potency: In Vitro and In Vivo Evidence
Comparative studies have consistently demonstrated the stark contrast in the CYP450 inhibitory profiles of roxatidine acetate and cimetidine.
In Vitro Studies: A Clear Distinction in Potency
In vitro assays using human liver microsomes provide a controlled environment to assess the direct inhibitory effects of compounds on specific CYP450 isoforms. Data from such studies reveal that cimetidine is a potent inhibitor of multiple CYP enzymes, whereas roxatidine acetate exhibits significantly weaker to negligible inhibition.[8][9]
One comparative study in mouse hepatic microsomes found that cimetidine markedly inhibited testosterone 6β-, 7α-, and 16α-hydroxylase, aminopyrine N-demethylase, and aniline hydroxylase activities with inhibition constants (Ki) ranging from 0.2 to 3.49 mM.[8][9] In stark contrast, roxatidine acetate demonstrated much weaker inhibitory effects, with Ki values 12 to 100-fold higher than those of cimetidine.[8][9]
Furthermore, spectral analysis revealed that cimetidine produces type II difference spectra, indicative of a direct interaction with the heme iron of CYP450, while roxatidine acetate gives a reverse type I spectrum, suggesting a different and weaker mode of binding.[8][9]
| Parameter | Cimetidine | Roxatidine Acetate | Fold Difference (approx.) | Reference |
| Inhibition Constants (Ki) in mouse hepatic microsomes | 0.2 - 3.49 mM | 12 to 100-fold higher | 12-100x weaker | [8][9] |
| Inhibition of CYP1A2 | Strong | Weak/None | >> | [2] |
| Inhibition of CYP2D6 | Strong | Weak/None | >>> | [2] |
| Inhibition of CYP3A4/5 | Moderate | Weak/None | > | [2] |
| IC50 value for various CYP isozymes | > 128 µmol/L | [10] |
In Vivo Studies: Corroboration of a Favorable Safety Profile for Roxatidine Acetate
The clinically relevant consequences of CYP450 inhibition are ultimately observed in vivo. Human studies have corroborated the in vitro findings, highlighting the significant drug-drug interaction potential of cimetidine, which is largely absent with roxatidine acetate.
A study in humans utilized the ratio of 6β-hydroxycortisol to 17-hydroxycorticosteroids in urine as an indicator of in vivo drug-metabolizing capacity.[8][9] Oral treatment with 800 mg/day of cimetidine resulted in a 25-35% decrease in this ratio, indicating significant inhibition of CYP3A4.[8][9] Conversely, treatment with 150 mg/day of roxatidine acetate did not produce any significant change in this ratio.[8][9]
These findings underscore that at therapeutic doses, roxatidine acetate does not significantly interfere with the metabolism of other drugs, a clear advantage over cimetidine.[6][11][12]
Experimental Protocol: In Vitro CYP450 Inhibition Assay
To provide a practical context for researchers, a generalized, step-by-step protocol for an in vitro CYP450 inhibition assay using human liver microsomes is outlined below. This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Rationale and Self-Validation
This protocol employs a cocktail of probe substrates specific for different CYP450 isoforms, allowing for the simultaneous assessment of inhibitory potential across multiple enzymes.[13] The inclusion of known inhibitors as positive controls serves as a self-validating mechanism, ensuring the assay is performing as expected. The use of LC-MS/MS for metabolite quantification provides high sensitivity and specificity.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., roxatidine acetate or cimetidine) and a known inhibitor for each CYP isoform being tested in a suitable solvent (e.g., DMSO).
-
Prepare a cocktail of CYP450 probe substrates in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of human liver microsomes in incubation buffer.
-
Prepare a solution of NADPH (cofactor) in incubation buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound at various concentrations (typically a serial dilution).
-
Add the human liver microsomes and the probe substrate cocktail to each well.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the enzymes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolites of the probe substrates.
-
-
Data Analysis:
-
Calculate the percent inhibition of each CYP isoform at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
Caption: Workflow for an in vitro CYP450 inhibition assay.
Mechanism of CYP450 Inhibition by Cimetidine
The following diagram illustrates the general mechanism by which cimetidine inhibits CYP450 enzymes. The imidazole nitrogen atom directly coordinates with the heme iron of the enzyme, preventing the binding and subsequent oxidation of other substrates.
Caption: Cimetidine's mechanism of CYP450 inhibition.
Conclusion: A Clear Choice for Minimizing Drug-Drug Interactions
The evidence overwhelmingly indicates that roxatidine acetate possesses a significantly more favorable safety profile than cimetidine with respect to CYP450-mediated drug-drug interactions. The structural design of roxatidine acetate successfully mitigates the inhibitory effects seen with the imidazole-containing cimetidine. For researchers and drug development professionals, this distinction is paramount when considering the co-administration of H2-receptor antagonists with other therapeutic agents, particularly those with a narrow therapeutic index that are metabolized by CYP450 enzymes. The selection of roxatidine acetate over cimetidine can substantially reduce the risk of adverse drug events and simplify patient medication management.
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A Comparative Guide to the Anti-Inflammatory Effects of Roxatidine Acetate and Other H2 Blockers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histamine H2 receptor antagonists (H2 blockers) are a class of drugs primarily used to reduce gastric acid production.[1][2] However, emerging evidence suggests that these compounds possess immunomodulatory and anti-inflammatory properties that extend beyond their effects on parietal cells. This guide provides a comparative analysis of the anti-inflammatory effects of roxatidine acetate against other prominent H2 blockers, including cimetidine, ranitidine, and famotidine. We delve into the underlying molecular mechanisms, present comparative data from preclinical studies, and provide detailed, validated experimental protocols for researchers to independently assess these effects. This document serves as a technical resource to facilitate further investigation into the therapeutic potential of H2 blockers in inflammatory diseases.
Introduction: Histamine's Dual Role in Inflammation
Histamine is a crucial mediator in the immune system, traditionally associated with pro-inflammatory allergic responses through the H1 receptor. However, its role is more nuanced, with the H2 receptor often mediating complex, sometimes anti-inflammatory or regulatory, effects.[3][4] Activation of the H2 receptor, a Gs protein-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP), a second messenger known to suppress the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[3][5] This dichotomy positions H2 receptor antagonists as intriguing candidates for modulating inflammatory responses. While their primary clinical application is in acid-related gastrointestinal disorders, their potential to influence inflammatory cascades warrants a dedicated investigation.[1][6][7]
Mechanistic Insights: H2 Blockade and Inflammatory Signaling
The anti-inflammatory potential of H2 blockers appears to be mediated through the modulation of key signaling pathways that govern the expression of inflammatory genes. Studies have specifically implicated the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.
-
Roxatidine Acetate: Research has shown that roxatidine acetate can suppress inflammatory responses by directly inhibiting the activation of NF-κB and p38 MAPK in lipopolysaccharide (LPS)-induced macrophages.[8] It has also been shown to attenuate mast cell-mediated allergic inflammation through the same pathways.[9] Further studies in models of atopic dermatitis have confirmed that roxatidine's anti-inflammatory effects are associated with the suppression of the NF-κB cascade.[10][11]
-
Famotidine: Famotidine has been observed to exert anti-inflammatory effects, potentially by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[12] A distinct mechanism proposed for famotidine involves the activation of the vagus nerve inflammatory reflex, a neural circuit that systemically suppresses inflammation.[13][14][15][16]
-
Ranitidine: Studies have demonstrated that ranitidine possesses significant anti-inflammatory activity in various rat models of acute and chronic inflammation, supporting the concept that histamine's pro-inflammatory role is mediated, at least in part, through H2 receptors.[17]
-
Cimetidine: While also an H2 blocker, studies on cimetidine's efficacy in preventing NSAID-induced gastropathy have shown limited benefit, suggesting potential differences in the anti-inflammatory profiles among H2 blockers.[18]
The following diagram illustrates the central signaling pathways implicated in the anti-inflammatory action of H2 blockers like roxatidine.
Caption: Inflammatory signaling pathways modulated by Roxatidine.
Comparative Efficacy: A Data-Driven Overview
While direct head-to-head clinical trials comparing the anti-inflammatory effects of all H2 blockers are scarce, preclinical data provides a basis for comparison. Roxatidine, in particular, has been shown to potently suppress key inflammatory mediators.
| H2 Blocker | Key Anti-Inflammatory Findings (Preclinical) | Primary Mechanism(s) | Reference(s) |
| Roxatidine Acetate | Suppresses TNF-α, IL-6, IL-1β, NO, and PGE2 production. Reduces mast cell degranulation and allergic inflammation. | Inhibition of NF-κB and p38 MAPK activation. | [8][9][10][19] |
| Famotidine | Reduces serum TNF-α and IL-6. | Activation of vagus nerve inflammatory reflex. | [12][13][14][15] |
| Ranitidine | Shows significant anti-inflammatory activity in carrageenan-induced edema and other acute/chronic models. | H2 receptor antagonism. | [17] |
| Cimetidine | Ineffective in preventing NSAID-associated mucosal lesions in some studies. | H2 receptor antagonism. | [18] |
This table is a synthesis of findings from multiple preclinical studies and is intended for comparative purposes. The lack of standardized assays across all studies necessitates careful interpretation.
Experimental Validation Frameworks
To enable researchers to validate and compare these anti-inflammatory effects, we provide detailed, self-validating experimental protocols.
Part A: In Vitro Validation Workflow
Objective: To quantify and compare the direct anti-inflammatory effects of roxatidine acetate and other H2 blockers on immune cells.
Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. This cell line is a robust and widely accepted model for studying inflammatory responses.[20][21]
Caption: Workflow for in vitro validation of anti-inflammatory effects.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[22]
-
Seeding: Seed the cells into 24-well plates at a density of 4 × 10^5 cells/mL and allow them to adhere overnight.[23]
-
Drug Treatment: Pre-treat the cells for 1 hour with varying concentrations of roxatidine acetate, famotidine, ranitidine, cimetidine (e.g., 10, 50, 100 µM), or vehicle control (DMSO or PBS).
-
Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[23]
-
Sample Collection: After incubation, collect the cell-free supernatants for cytokine and nitric oxide analysis. Lyse the remaining cells with RIPA buffer for protein analysis.
-
Quantification of Inflammatory Mediators:
-
Cytokines (TNF-α, IL-6): Measure the concentration of cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[23][24]
-
Nitric Oxide (NO): Determine the level of nitrite, a stable product of NO, in the supernatant using the Griess reagent assay.[21]
-
-
Analysis of Signaling Pathways:
-
Western Blot: Perform Western blot analysis on the cell lysates to detect the phosphorylated (active) forms of key signaling proteins, such as p-p65 (NF-κB) and p-p38 (MAPK), to confirm mechanistic inhibition.[21]
-
Causality and Self-Validation: This protocol is self-validating. The LPS-only group serves as the positive control, demonstrating a robust inflammatory response. The vehicle control ensures that the solvent does not affect the outcome. A dose-dependent reduction in inflammatory markers by the H2 blockers, coupled with decreased phosphorylation of NF-κB and p38, provides strong evidence of a direct anti-inflammatory effect and its underlying mechanism.
Part B: In Vivo Validation Workflow
Objective: To evaluate and compare the systemic anti-inflammatory efficacy of H2 blockers in a living organism.
Model: Carrageenan-induced paw edema in rats. This is a classic, highly reproducible model of acute inflammation, characterized by fluid accumulation and immune cell infiltration.[25][26][27]
Caption: Workflow for in vivo validation using the paw edema model.
Detailed Protocol:
-
Animal Grouping: Use male Wistar rats (150-200g). Acclimatize them for one week. Randomly assign them to groups (n=6 per group):
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.[25]
-
Drug Administration: Administer the respective compounds via oral gavage (p.o.) one hour before inducing inflammation.[25]
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[28][29]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[25]
-
Data Analysis:
-
Calculate the edema volume (Vₜ - V₀) for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Histopathological Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis to assess immune cell infiltration and for Myeloperoxidase (MPO) assay to quantify neutrophil accumulation.
Causality and Self-Validation: The carrageenan injection in the vehicle group validates the inflammatory model by inducing a time-dependent increase in paw volume.[25] The positive control (Indomethacin) validates the assay's sensitivity to a known anti-inflammatory drug. A statistically significant reduction in paw volume in the H2 blocker-treated groups compared to the vehicle group demonstrates in vivo anti-inflammatory efficacy.
Conclusion and Future Directions
The evidence presented in this guide indicates that H2 receptor antagonists, particularly roxatidine acetate, possess significant anti-inflammatory properties that are mechanistically distinct from their acid-suppressing effects. The inhibition of the NF-κB and p38 MAPK signaling pathways by roxatidine highlights a direct immunomodulatory capability.[8] While other H2 blockers like famotidine and ranitidine also show anti-inflammatory potential, there appear to be differences in their mechanisms and possibly their potency.[15][17]
For drug development professionals, these findings suggest that H2 blockers could be repositioned or developed as therapeutic agents for a range of inflammatory conditions, from allergic reactions to chronic inflammatory diseases.[9] The experimental frameworks provided herein offer a standardized approach for further comparative studies, enabling a more definitive ranking of the anti-inflammatory efficacy of these compounds and paving the way for future clinical investigation.
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A Comparative Guide to the Receptor Cross-Reactivity of Roxatidine and its Metabolites
For researchers and drug development professionals, understanding the complete pharmacological profile of a drug candidate is paramount. While on-target efficacy is the primary goal, off-target interactions can lead to unforeseen side effects or even reveal novel therapeutic applications. This guide provides an in-depth analysis of the receptor cross-reactivity of roxatidine, a potent and selective histamine H2 receptor antagonist, and its metabolites. While extensive public data on a broad-panel screen is limited, this guide synthesizes the available information and provides detailed experimental protocols for researchers to conduct their own comprehensive cross-reactivity assessments.
Introduction to Roxatidine and the Imperative of Off-Target Profiling
Roxatidine acetate is a pro-drug that undergoes rapid and near-complete conversion to its active metabolite, roxatidine, following oral administration[1][2]. As a specific and competitive H2 receptor antagonist, roxatidine effectively suppresses gastric acid secretion, making it a valuable therapeutic for peptic ulcer disease and related conditions[1][3][4]. Structurally, roxatidine belongs to the aminoalkylphenoxy series of H2-receptor antagonists[5].
The imperative to investigate off-target effects is a cornerstone of modern drug development. Unintended interactions with other receptors can lead to adverse drug reactions (ADRs), toxicities, or complex drug-drug interactions. Conversely, identifying novel off-target activities can open new avenues for therapeutic indications. This guide will delve into the known selectivity of roxatidine and provide the tools to explore its broader pharmacological landscape.
The Known Selectivity Profile of Roxatidine
Histamine H2 Receptor Potency
Roxatidine is a potent H2 receptor antagonist, with studies indicating that it is more potent than cimetidine and comparable to, or even twice as potent as, ranitidine in its antisecretory effects[6][7][8][9]. Its mechanism of action is the competitive inhibition of histamine at the H2 receptors on gastric parietal cells[3][10].
Lack of Anti-Androgenic Effects
Unlike the first-generation H2 receptor antagonist cimetidine, which is known to cause anti-androgenic side effects like gynecomastia due to its interaction with androgen receptors, roxatidine has been shown to be devoid of such activity[1][6][10]. This is a significant point of differentiation and suggests a lack of cross-reactivity with steroid hormone receptors.
Minimal Interaction with Cytochrome P450
Cimetidine is also a known inhibitor of the hepatic cytochrome P450 enzyme system, leading to numerous clinically significant drug-drug interactions[5][11][12]. In contrast, roxatidine does not appear to significantly interfere with hepatic drug metabolism, indicating a lower potential for such interactions[1][12].
Muscarinic Receptor Interaction
A comparative study with the experimental H2-receptor antagonist Z-300 indicated that neither Z-300 nor roxatidine, at concentrations up to 10
Beyond Direct Receptor Binding: Other Known Biological Activities
Recent research has uncovered anti-inflammatory and other biological effects of roxatidine that may not be directly mediated by classical receptor antagonism. These findings suggest interactions with intracellular signaling pathways.
-
Anti-inflammatory Effects: Roxatidine has been shown to suppress inflammatory responses by inhibiting the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) in macrophages and mast cells[14][15][16].
-
Aryl Hydrocarbon Receptor (AhR) and SIRT1 Pathway: A study on atopic dermatitis suggested that roxatidine's therapeutic effects may be mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and Sirtuin 1 (SIRT1) pathways, which are involved in skin barrier function and inflammation[17].
These findings highlight the importance of investigating not only direct receptor binding but also the downstream effects on cellular signaling cascades.
A Comparative Overview of H2 Receptor Antagonists
The following table provides a high-level comparison of roxatidine with other commonly used H2 receptor antagonists, focusing on aspects related to their selectivity and off-target effects.
| Feature | Roxatidine | Cimetidine | Ranitidine | Famotidine |
| Chemical Class | Aminoalkylphenoxy | Imidazole | Basically substituted furan | Guanidinothiazole |
| Relative Potency | More potent than cimetidine, comparable to or more potent than ranitidine[6][7][8][9] | Less potent | Intermediate potency | Most potent[5] |
| Anti-androgenic Effects | No[1][6][10] | Yes | No | No |
| Cytochrome P450 Inhibition | No[1][12] | Yes (potent inhibitor)[5][11] | Minimal | No[5] |
| Other Notable Effects | Anti-inflammatory (NF-κB, p38 MAPK inhibition)[14][15][16], potential AhR/SIRT1 pathway interaction[17] | - | - | - |
Experimental Protocols for Assessing Cross-Reactivity
Given the limited public data, it is crucial for researchers to be able to perform their own cross-reactivity profiling. The following are detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of roxatidine and its metabolites for a panel of off-target receptors.
Principle: This is a competitive binding assay where the test compound (roxatidine or metabolite) competes with a known radiolabeled ligand for binding to the receptor of interest.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Prepare cell membrane homogenates from cell lines or tissues endogenously expressing or recombinantly overexpressing the target receptor.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A range of concentrations of the unlabeled test compound (roxatidine or metabolite).
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
The cell membrane preparation.
-
-
Include control wells for:
-
Total binding: Radioligand and membranes without the test compound.
-
Non-specific binding: Radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Functional Cellular Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition, providing information on whether a compound is an agonist, antagonist, or inverse agonist.
Objective: To determine the functional effect of roxatidine and its metabolites on a panel of off-target receptors.
Principle: This involves stimulating cells expressing the target receptor with a known agonist in the presence and absence of the test compound and measuring a downstream signaling event (e.g., changes in second messengers like cAMP or intracellular calcium).
Step-by-Step Methodology (Example: cAMP Assay for Gs or Gi-coupled GPCRs):
-
Cell Culture:
-
Culture a cell line stably expressing the G-protein coupled receptor (GPCR) of interest.
-
-
Assay Setup:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound (roxatidine or metabolite).
-
-
Cell Stimulation:
-
Add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Include control wells:
-
Basal: Cells with no agonist or test compound.
-
Maximal stimulation: Cells with a saturating concentration of the agonist.
-
-
-
Incubation:
-
Incubate for a specific time to allow for the production of cyclic AMP (cAMP).
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
For an antagonist, the curve will show a dose-dependent inhibition of the agonist-induced cAMP production. Calculate the IC50.
-
For an agonist, the curve will show a dose-dependent increase in cAMP levels. Calculate the EC50.
-
Diagram of a Functional cAMP Assay Workflow:
Caption: Workflow for a functional cAMP assay.
Conclusion and Future Directions
Roxatidine is a highly selective and potent histamine H2 receptor antagonist with a favorable safety profile compared to older drugs in its class, particularly regarding its lack of anti-androgenic effects and minimal interference with the cytochrome P450 system. While comprehensive public data on its cross-reactivity with a broad panel of other receptors is limited, its known anti-inflammatory and other biological activities suggest a complex pharmacology that warrants further investigation.
The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the off-target interaction profile of roxatidine and its metabolites. Such studies are essential for a complete understanding of its mechanism of action and for identifying any potential for adverse effects or novel therapeutic applications. As the field of pharmacology moves towards a more systems-level understanding of drug action, a thorough characterization of the complete receptor interaction profile of established drugs like roxatidine is a critical and valuable endeavor.
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Londong W. Clinical characteristics of roxatidine acetate: a review. Scand J Gastroenterol Suppl. 1988;146:45-53. [Link]
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The Evolving Landscape of Gastric Acid Suppression: A Comparative Analysis of Roxatidine Acetate and Novel H₂ Antagonists
Introduction: Beyond the First Wave of H₂ Receptor Antagonists
The development of histamine H₂ receptor antagonists (H₂RAs) marked a paradigm shift in the management of acid-peptic disorders. By selectively and competitively blocking the H₂ receptors on gastric parietal cells, these agents effectively reduce gastric acid secretion, offering therapeutic relief for conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] Cimetidine, the first-in-class H₂RA, was followed by agents like ranitidine, which offered improved potency and a better side-effect profile. This guide focuses on roxatidine acetate, a distinct aminoalkylphenoxy derivative, and compares its performance against novel H₂RAs that have further refined the therapeutic landscape, notably famotidine, nizatidine, and the multifunctional agent, lafutidine.[3]
This analysis moves beyond a simple recitation of facts, delving into the causal relationships between chemical structure, mechanism of action, and clinical performance. We will explore the rationale behind key experimental evaluations and provide the technical protocols necessary for their replication, ensuring a self-validating and trustworthy scientific narrative.
Molecular Mechanisms: From Competitive Inhibition to Mucosal Defense
The cornerstone of H₂RA action is the competitive blockade of histamine binding at the parietal cell H₂ receptor. This action interrupts the Gs protein-coupled signaling cascade, preventing the activation of adenylyl cyclase and the subsequent rise in intracellular cyclic AMP (cAMP). This, in turn, prevents the activation of protein kinase A and the final translocation and activation of the H⁺/K⁺ ATPase proton pump, the ultimate mediator of acid secretion.[1]
While all H₂RAs share this fundamental mechanism, novel agents have introduced additional beneficial properties. Lafutidine, for instance, exhibits a dual mechanism of action. Beyond its potent and long-lasting H₂ receptor antagonism, it also provides a gastroprotective effect by increasing the secretion of mucin and bicarbonate and enhancing gastric mucosal blood flow.[4] This is thought to be mediated through the stimulation of capsaicin-sensitive afferent nerves. This dual action—reducing acid and bolstering mucosal defense—represents a significant evolution in the therapeutic strategy for peptic diseases.
Comparative Pharmacological Profile
The efficacy and utility of an H₂RA are defined by its potency, speed of onset, duration of action, and pharmacokinetic profile. The following tables summarize key performance data for roxatidine and selected novel antagonists.
Table 1: Pharmacodynamic & Potency Comparison
| Compound | Relative Potency (vs. Cimetidine) | Primary Mechanism | Additional Properties |
| Roxatidine Acetate | 4-6 times more potent.[5] | Competitive H₂ Receptor Antagonist | Prodrug, rapidly converted to active metabolite (roxatidine).[6] |
| Famotidine | 40 times more potent.[3][7] | Competitive H₂ Receptor Antagonist | High potency and longer duration of action.[3][7] |
| Nizatidine | ~3 times more potent.[8] | Competitive H₂ Receptor Antagonist | High oral bioavailability (>90%).[8] |
| Lafutidine | 2-8.5 times stronger acid inhibition than traditional H₂ blockers.[4] | Competitive H₂ Receptor Antagonist | Gastroprotective: increases mucin/bicarbonate secretion & mucosal blood flow.[4] |
Table 2: Key Pharmacokinetic Parameters
| Parameter | Roxatidine Acetate | Famotidine | Nizatidine | Lafutidine |
| Bioavailability | >95% (as roxatidine)[6] | 40-45%[1][9] | >90%[8][10] | Dose-proportional[11] |
| Time to Peak (Tₘₐₓ) | ~3 hours (granulated capsule)[6] | 2-4 hours[9] | ~1.68 hours[12] | ~1.8 hours[13] |
| Elimination Half-life (T₁/₂) | ~6 hours[6] | 2.5-4 hours[9] | ~1-2 hours[10] | ~3.3 hours (derived from kₑ)[14] |
| Peak Plasma Conc. (Cₘₐₓ) | Dose-dependent | ~65 ng/mL (10mg dose)[15] | ~0.97 µg/mL (40mg dose)[12] | ~134 ng/mL (10mg dose)[13] |
| Primary Excretion Route | Renal (55-60% as roxatidine)[6] | Renal (~70% unchanged)[9] | Renal (>90% recovered in urine)[8] | Not specified |
Causality Insight: The high bioavailability of roxatidine acetate and nizatidine ensures a greater fraction of the administered dose reaches systemic circulation, contributing to reliable efficacy.[6][8] In contrast, famotidine's lower bioavailability is compensated by its exceptionally high potency at the H₂ receptor.[3][7][9] The longer half-life of roxatidine suggests a more sustained duration of action compared to shorter-acting agents like nizatidine.[6][10]
Head-to-Head Clinical Efficacy
Experimental data must ultimately translate to clinical effectiveness. Comparative clinical trials provide the most direct evidence of a drug's performance.
-
Roxatidine Acetate: Multiple studies have demonstrated that roxatidine acetate is comparable to ranitidine and cimetidine in healing duodenal and gastric ulcers.[16] For duodenal ulcers, 4-week healing rates of 92.3% were observed for roxatidine, compared to 85% for cimetidine.[16] In gastric ulcer patients, 8-week healing rates were approximately 86% for a 150 mg nightly dose.[17] Maintenance therapy with 75 mg of roxatidine acetate at night significantly reduced ulcer recurrence over 12 months (32-35% recurrence vs. 66-71% for placebo).[18]
-
Novel H₂ Antagonists (Lafutidine vs. Famotidine): A multi-center, randomized, double-blind trial directly comparing lafutidine and famotidine for reflux esophagitis found that lafutidine was non-inferior in terms of endoscopic healing rates after 8 weeks (70.1% for lafutidine vs. 63.5% for famotidine).[19][20][21] Notably, lafutidine was found to be superior to famotidine in providing symptomatic relief.[19][20][21] This clinical advantage may be attributable to lafutidine's additional gastroprotective mechanisms.
-
Structural Class and Resistant Ulcers: An interesting study investigated the efficacy of switching H₂RA types for resistant ulcers. It was noted that roxatidine (a six-membered ring structure) was effective in healing a significant percentage of ulcers resistant to five-membered ring agents like famotidine and ranitidine (89% healing rate for resistant duodenal ulcers).[16] This suggests that structural differences can be clinically relevant in cases of treatment failure.
Experimental Protocols: A Guide to In-Vitro and In-Vivo Evaluation
To ensure scientific integrity, the claims made about these compounds must be supported by robust and reproducible experimental methods. Below are detailed protocols for key assays used in the comparative evaluation of H₂RAs.
Protocol 1: In-Vitro H₂ Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (Kᵢ) of test compounds for the H₂ receptor, providing a direct measure of their potency at the molecular target.
-
Rationale: This assay isolates the drug-receptor interaction from other physiological factors, allowing for a direct comparison of molecular potency. A lower Kᵢ value indicates higher binding affinity.
-
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human histamine H₂ receptor.
-
Harvest confluent cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the prepared cell membranes with a constant concentration of a radiolabeled H₂ antagonist (e.g., [³H]-tiotidine).
-
Add varying concentrations of the unlabeled test compounds (Roxatidine, Famotidine, Lafutidine, etc.).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Detection & Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound.
-
Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
-
Protocol 2: In-Vivo Gastric Acid Secretion Model (Pylorus-Ligated Rat)
-
Objective: To measure the in-vivo efficacy of H₂RAs in suppressing gastric acid secretion in an animal model.
-
Rationale: This assay provides a functional, physiological readout of the drug's effect, integrating its absorption, distribution, and action at the parietal cell. It validates the in-vitro findings in a whole-organism context.
-
Methodology:
-
Animal Preparation:
-
Fast male Wistar rats for 24 hours with free access to water.
-
-
Dosing:
-
Administer the test compound (e.g., Roxatidine acetate) or vehicle (control) orally via gavage.
-
-
Surgical Procedure:
-
One hour post-dosing, anesthetize the rats.
-
Perform a midline abdominal incision to expose the stomach.
-
Ligate the pylorus (the exit of the stomach) with a suture to allow gastric secretions to accumulate.
-
Close the abdominal incision.
-
-
Sample Collection:
-
Four hours after ligation, euthanize the animals.
-
Carefully clamp the esophagus and remove the stomach.
-
Collect the accumulated gastric contents.
-
-
Analysis:
-
Measure the total volume of the gastric juice.
-
Determine the total acid output by titrating the gastric juice with a standardized base (e.g., 0.01 N NaOH) to a neutral pH.
-
Compare the acid output in the drug-treated groups to the vehicle control group to determine the percentage of inhibition.
-
-
Conclusion and Future Perspectives
The comparative analysis reveals that while roxatidine acetate is a potent and effective H₂ receptor antagonist with a favorable pharmacokinetic profile, the field has continued to evolve. Famotidine stands out for its exceptional potency, while nizatidine offers excellent bioavailability. The most significant advancement comes from "novel" agents like lafutidine, which integrate traditional H₂ blockade with cytoprotective mechanisms, offering superior symptom relief and a more holistic approach to treating acid-related disorders.[19][20][21]
The choice of an H₂ antagonist in a research or clinical setting should be guided by a clear understanding of these nuanced differences in potency, pharmacokinetics, and mechanism of action. For drug development professionals, the journey from cimetidine to lafutidine illustrates a clear trajectory: future innovations will likely focus not just on enhancing acid suppression but on combining this effect with mechanisms that promote mucosal healing and protection, offering multifaceted solutions for gastrointestinal health.
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A Head-to-Head In Vivo Comparison of H2 Receptor Antagonist Potency: Roxatidine Acetate, Ranitidine, and Famotidine
This guide provides an in-depth technical comparison of the in vivo potency of three prominent histamine H2 receptor antagonists: roxatidine acetate, ranitidine, and famotidine. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting their gastric acid secretion inhibitory effects, outlines the methodologies for such evaluations, and discusses the underlying mechanisms of action. Our objective is to offer a clear, data-driven perspective to inform preclinical and clinical research decisions.
Introduction: A Generation of Gastric Acid Suppression
Histamine H2 receptor antagonists revolutionized the treatment of acid-related gastrointestinal disorders by selectively blocking the action of histamine on parietal cells, thereby reducing gastric acid secretion[1]. Roxatidine acetate, ranitidine, and famotidine represent a class of drugs that, while sharing a common mechanism, exhibit distinct structural and pharmacokinetic profiles that influence their in vivo potency and clinical efficacy[2][3]. Understanding these differences is paramount for the rational selection and development of anti-secretory agents.
Roxatidine acetate is a competitive H2-receptor antagonist that is rapidly converted to its active metabolite, roxatidine[2][4]. Ranitidine, a widely used benchmark in this class, also acts as a competitive and reversible inhibitor of the histamine H2 receptor[5]. Famotidine is recognized for its high potency, being significantly more potent than both ranitidine and the first-generation H2 antagonist, cimetidine, on a weight basis[6].
This guide will dissect the in vivo evidence, focusing on direct comparative studies that elucidate the potency hierarchy of these three compounds.
Mechanism of Action: Targeting the Parietal Cell
The regulation of gastric acid secretion is a complex process involving neural, hormonal, and paracrine pathways that converge on the parietal cell[7]. The final step in acid production is mediated by the H+/K+-ATPase proton pump[8]. Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion, acting through H2 receptors on the basolateral membrane of parietal cells[9].
The binding of histamine to its H2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately promoting the translocation and activation of the H+/K+-ATPase at the apical membrane of the parietal cell. H2 receptor antagonists competitively block the binding of histamine to the H2 receptor, thereby inhibiting this signaling cascade and reducing gastric acid secretion[7][9].
Signaling Pathway of H2 Receptor Antagonists
Caption: Mechanism of H2 receptor antagonist action on parietal cells.
In Vivo Potency Comparison: Experimental Data
The in vivo potency of H2 receptor antagonists is typically determined by their ability to inhibit gastric acid secretion in animal models. The 50% effective dose (ED50), the dose required to produce a 50% reduction in gastric acid output, is a key parameter for comparison. The Shay rat model, which involves pyloric ligation to induce gastric acid accumulation and ulceration, is a widely used method for these assessments[10][11].
A direct comparative study in the Shay rat model provides the following oral ED50 values for the inhibition of gastric acid secretion:
| Compound | Oral ED50 (mg/kg) in Shay Rat Model |
| Famotidine | 0.80 |
| Ranitidine | 6.84 |
| Roxatidine Acetate | Not directly compared in the same study |
Data sourced from a comparative study on the antisecretory and antiulcer effects of famotidine and ranitidine in the rat.
Based on the available data, the rank order of in vivo potency for inhibiting gastric acid secretion is:
Famotidine > Roxatidine Acetate ≥ Ranitidine
It is crucial to note that while the ED50 values for famotidine and ranitidine are from a direct comparative study, the positioning of roxatidine acetate is based on relative potency data from separate investigations.
Experimental Protocols for In Vivo Potency Assessment
The determination of in vivo potency relies on robust and reproducible experimental models. The following are outlines of two standard protocols used for evaluating H2 receptor antagonists.
The Shay Rat Model for Gastric Secretion and Ulceration
This model is a cornerstone for screening anti-ulcer and anti-secretory drugs[10][11].
Principle: Ligation of the pyloric sphincter in a fasted rat leads to the accumulation of gastric secretions, resulting in a measurable volume of gastric juice and, over time, the formation of ulcers. The efficacy of a test compound is assessed by its ability to reduce the volume and acidity of the gastric contents and to prevent ulcer formation.
Experimental Workflow for the Shay Rat Model
Caption: Step-by-step workflow of the Shay rat model.
Step-by-Step Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (150-250g) are fasted for 24 to 48 hours with free access to water to ensure an empty stomach[10].
-
Dosing: The test compounds (roxatidine acetate, ranitidine, famotidine) and a vehicle control are administered, typically orally, one hour prior to surgery.
-
Surgical Procedure:
-
The rats are anesthetized using a suitable agent (e.g., ether).
-
A small midline incision is made in the abdomen below the xiphoid process.
-
The stomach is located, and the pyloric sphincter is carefully ligated with a silk suture, ensuring that the blood supply is not compromised.
-
The stomach is gently placed back into the abdominal cavity, and the incision is closed with sutures.
-
-
Incubation Period: The animals are allowed to recover in individual cages and are deprived of food and water for a predetermined period, typically 4 to 19 hours.
-
Sample Collection and Analysis:
-
At the end of the incubation period, the rats are sacrificed.
-
The abdomen is opened, and another ligature is placed at the esophageal end of the stomach.
-
The stomach is removed, and the gastric contents are collected into a graduated centrifuge tube.
-
The volume of the gastric juice is measured, and the pH is determined.
-
The gastric juice is then centrifuged, and the supernatant is used for the determination of free and total acidity by titration with 0.01 N NaOH using appropriate indicators.
-
The stomach is opened along the greater curvature, washed, and examined for ulcers, which can be scored based on their number and severity.
-
Histamine-Stimulated Gastric Acid Secretion Model
This model allows for the evaluation of H2 receptor antagonist activity against a specific secretagogue[14][15].
Principle: In anesthetized rats with a perfused stomach or in conscious rats with a gastric fistula, gastric acid secretion is stimulated by a continuous intravenous infusion of histamine. The test compound is then administered to assess its ability to inhibit this stimulated secretion.
Step-by-Step Methodology:
-
Animal Preparation: Rats are prepared with either a gastric fistula for conscious studies or are anesthetized for acute experiments involving stomach perfusion[14][15].
-
Stimulation of Secretion: A stable baseline of gastric acid secretion is established, followed by a continuous intravenous infusion of a histamine solution (e.g., histamine dihydrochloride at a dose that elicits a submaximal response).
-
Drug Administration: Once a steady state of stimulated acid secretion is achieved, the H2 receptor antagonist is administered, typically intravenously or intraduodenally.
-
Sample Collection: Gastric perfusate or juice is collected at regular intervals before, during, and after drug administration.
-
Analysis: The collected samples are analyzed for acid concentration, typically by titration, to determine the percentage inhibition of histamine-stimulated secretion. Dose-response curves are then constructed to calculate the ED50.
Discussion and Conclusion
The in vivo data clearly demonstrate that famotidine is the most potent of the three H2 receptor antagonists on a milligram-for-milligram basis in the rat model. While a precise ED50 value for roxatidine acetate from a direct comparative study with both ranitidine and famotidine is not available, the existing evidence from both preclinical and clinical studies suggests that its potency is comparable to or slightly greater than that of ranitidine.
The choice of an H2 receptor antagonist in a research or clinical setting depends on a variety of factors beyond just potency, including pharmacokinetic properties, duration of action, and safety profile. Roxatidine acetate, for instance, is a prodrug that is rapidly converted to its active metabolite[2]. Famotidine is noted for its longer duration of action compared to ranitidine and cimetidine[6].
The experimental models described herein, particularly the Shay rat model, remain valuable tools for the preclinical evaluation and comparison of anti-secretory agents. The causality behind these experimental choices lies in their ability to provide a quantitative measure of a drug's pharmacological effect on a key physiological process relevant to its therapeutic application. The self-validating nature of these protocols is ensured by the inclusion of control groups and the generation of dose-response data.
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A Comparative Analysis of Roxatidine Acetate and Ranitidine for the Treatment of Duodenal Ulcers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the clinical trial data for two histamine H2-receptor antagonists, roxatidine acetate and ranitidine, in the context of duodenal ulcer treatment. By synthesizing data from multiple clinical studies, this document offers a detailed examination of their comparative efficacy, safety profiles, and underlying mechanisms of action to inform research and development in gastroenterology.
Introduction: The Therapeutic Landscape of Duodenal Ulcers
Duodenal ulcers, a common manifestation of peptic ulcer disease, are primarily managed by reducing gastric acid secretion to promote healing. For many years, histamine H2-receptor antagonists have been a cornerstone of this therapeutic approach. This guide focuses on a comparative analysis of two such agents: ranitidine, a widely established benchmark, and roxatidine acetate, a newer-generation H2-receptor antagonist. Both drugs competitively inhibit the action of histamine on the H2 receptors of parietal cells, thereby reducing gastric acid output. This analysis delves into the clinical data that differentiates their performance in treating acute duodenal ulcers.
Mechanism of Action: Competitive Inhibition of the H2 Receptor
Both roxatidine acetate and ranitidine exert their therapeutic effect by competitively blocking the histamine H2 receptor on the basolateral membrane of gastric parietal cells. This action prevents histamine from binding to the receptor and initiating the signaling cascade that leads to the activation of the H+/K+ ATPase proton pump. The ultimate effect is a reduction in both basal and stimulated gastric acid secretion, creating a more favorable environment for ulcer healing.[1] Roxatidine acetate itself is a prodrug that is rapidly converted to its active metabolite, roxatidine, after oral administration.[1] Pharmacodynamic studies have indicated that roxatidine acetate may be up to twice as potent as ranitidine on a weight-for-weight basis.[2][3]
Caption: Mechanism of action of Roxatidine and Ranitidine on gastric parietal cells.
Clinical Efficacy in Duodenal Ulcer Healing
Multiple randomized, double-blind clinical trials have been conducted to compare the efficacy of roxatidine acetate and ranitidine in the treatment of endoscopically confirmed duodenal ulcers. The primary endpoint in these studies is typically the rate of complete ulcer healing at specific time intervals.
A consistent finding across these studies is that roxatidine acetate is as effective as ranitidine in promoting the healing of duodenal ulcers.[2][3][4][5] There are no statistically significant differences in healing rates between the two drugs when administered at therapeutically equivalent doses.[2][4]
| Study | Treatment Arms | Healing Rate at 2 Weeks | Healing Rate at 4 Weeks | Healing Rate at 6 Weeks |
| Study 1[2] | Roxatidine acetate 150 mg nocte vs. Ranitidine 300 mg nocte | 51% (Roxatidine) vs. 45% (Ranitidine) | 71-83% (Roxatidine) vs. 69-84% (Ranitidine) | - |
| Study 2[4] | Roxatidine acetate 75 mg b.i.d. vs. Ranitidine 150 mg b.i.d. | - | - | 93.5% (Roxatidine) vs. 89.2% (Ranitidine) |
| Study 3[5] | Roxatidine acetate 150 mg nocte vs. Ranitidine 300 mg nocte | - | 88% (Roxatidine) vs. 84% (Ranitidine) (at 4 or 6 weeks) | 88% (Roxatidine) vs. 84% (Ranitidine) (at 4 or 6 weeks) |
b.i.d. = twice daily; nocte = at night
The relief of both daytime and nighttime epigastric pain has also been shown to be comparable between the two treatment groups.[4] Furthermore, the consumption of antacid tablets for symptomatic relief was similar for patients receiving either roxatidine acetate or ranitidine.[4] The healing rates for both medications do not appear to be significantly influenced by smoking status.[2][4]
Safety and Tolerability Profile
Both roxatidine acetate and ranitidine are generally well-tolerated in the treatment of duodenal ulcers.[2][5] The incidence of adverse events is low for both drugs, with most side effects being mild and transient in nature.[4]
| Adverse Event | Roxatidine Acetate | Ranitidine | Reference |
| Diarrhoea | Reported | Reported | [4] |
| Constipation | Reported | Reported | [4][6] |
| Headache | Reported | Reported | [4] |
| Skin Rash | One patient withdrew from treatment | Less frequently reported | [4] |
One study reported eight patients in the roxatidine acetate group experiencing mild side effects compared to one in the ranitidine group.[4] However, another large-scale study found a similar incidence of adverse events between roxatidine and ranitidine.[7] Importantly, no clinically significant alterations in laboratory values have been consistently reported for either treatment.[4]
Representative Clinical Trial Protocol
To provide a clearer understanding of the methodologies employed in comparing these two drugs, a representative clinical trial design is outlined below. This protocol is a composite based on common elements from the cited studies.
Objective: To compare the efficacy and safety of roxatidine acetate versus ranitidine in the acute treatment of endoscopically confirmed duodenal ulcers.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Patient Population:
-
Inclusion Criteria: Adult patients with an endoscopically confirmed, uncomplicated duodenal ulcer of a specified minimum size.
-
Exclusion Criteria: Concomitant gastric ulcer, severe systemic disease, pregnancy or lactation, and use of other medications that could interfere with ulcer healing.
Treatment Regimen:
-
Group A: Roxatidine acetate 75 mg administered orally twice daily.
-
Group B: Ranitidine 150 mg administered orally twice daily.
-
Duration: 6 weeks.
Assessments:
-
Baseline: Endoscopy to confirm duodenal ulcer, medical history, physical examination, and laboratory tests.
-
Follow-up (e.g., at 6 weeks): Repeat endoscopy to assess ulcer healing. Assessment of epigastric pain relief through patient diaries. Monitoring of adverse events and concomitant medication use.
-
Laboratory Tests: Hematology and clinical chemistry panels at baseline and end of treatment.
Primary Efficacy Endpoint: The proportion of patients with complete endoscopic healing of the duodenal ulcer at 6 weeks.
Secondary Efficacy Endpoints:
-
Relief of day and night-time epigastric pain.
-
Consumption of antacid tablets.
Safety Assessment: Incidence and severity of adverse events and changes in laboratory parameters.
Caption: A representative workflow for a clinical trial comparing Roxatidine and Ranitidine.
Conclusion
The available clinical trial data consistently demonstrates that roxatidine acetate is a safe and effective treatment for duodenal ulcers, with an efficacy and safety profile comparable to that of ranitidine.[3][4][5] For drug development professionals, this suggests that roxatidine acetate is a viable therapeutic alternative to ranitidine. The choice between these two agents in a clinical setting may be influenced by factors such as cost, availability, and specific patient characteristics. Future research could explore long-term maintenance therapy and comparative efficacy in different patient subpopulations.
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A Comparative Guide to the Safety Profiles of Roxatidine Acetate and Other H2-Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of H2-Receptor Antagonist Safety
Histamine H2-receptor antagonists (H2RAs) have long been a cornerstone in the management of acid-related gastrointestinal disorders. Their mechanism of action, the competitive blockade of histamine H2 receptors on gastric parietal cells, effectively reduces gastric acid secretion.[1] While the efficacy of this class of drugs is well-established, the focus of drug development and clinical selection has increasingly shifted towards optimizing their safety and tolerability. This guide provides a comprehensive comparison of the safety profile of roxatidine acetate, a newer-generation H2RA, with its predecessors, including cimetidine, ranitidine, and famotidine. We will delve into the mechanistic underpinnings of their adverse effect profiles, supported by experimental data, to offer a valuable resource for researchers and drug development professionals.
The clinical journey with H2RAs began with cimetidine, a highly effective drug that unfortunately presented challenges due to its propensity for drug-drug interactions and endocrine-related side effects.[2] This paved the way for the development of newer agents like ranitidine, famotidine, and roxatidine acetate, which were designed to retain therapeutic efficacy while minimizing these undesirable effects.[3] Roxatidine acetate, a structurally distinct aminoalkylphenoxy derivative, has demonstrated a safety profile comparable to other potent H2RAs in numerous clinical trials.[4][5] This guide will systematically explore the nuances of these safety profiles.
Comparative Safety Analysis: A Data-Driven Overview
The safety of H2RAs is generally considered favorable, with a low overall incidence of adverse reactions, typically in the range of 2-3%.[6] However, significant differences emerge upon closer examination of individual agents, particularly concerning their interaction with drug-metabolizing enzymes and hormonal pathways.
Key Differentiators in Safety Profiles
The most notable distinctions in the safety profiles of H2RAs lie in two primary areas:
-
Cytochrome P450 (CYP450) Inhibition: Cimetidine is a well-documented inhibitor of the CYP450 enzyme system, which can lead to clinically significant drug interactions by altering the metabolism of co-administered medications.[2] In contrast, roxatidine acetate, ranitidine, and famotidine exhibit a much lower affinity for CYP450 enzymes, significantly reducing the risk of such interactions.[7][[“]] Studies have shown that roxatidine acetate has a markedly lower inhibitory potency on drug-metabolizing enzymes in hepatic microsomes compared to cimetidine.[7]
-
Antiandrogenic Effects: Cimetidine has been associated with endocrine-related side effects, such as gynecomastia and impotence, particularly at high doses.[9] This is attributed to its ability to bind to androgen receptors.[10] Newer H2RAs, including roxatidine acetate, ranitidine, and famotidine, were specifically designed to avoid this interaction and do not exhibit clinically significant antiandrogenic activity.[3][[“]]
Adverse Event Profile: A Tabular Comparison
The following table summarizes the incidence of common adverse events reported in clinical trials for roxatidine acetate and other H2RAs. It is important to note that direct comparison of incidence rates across different studies can be challenging due to variations in study design, patient populations, and duration of treatment.
| Adverse Event | Roxatidine Acetate | Cimetidine | Ranitidine | Famotidine |
| Overall Incidence | ~1.7%[11] | 2-3%[6] | 2-3%[6] | ~0.43% (post-marketing)[6] |
| Gastrointestinal | Constipation, Diarrhea[11][12] | Diarrhea, Nausea | Constipation, Diarrhea | Constipation, Diarrhea[6] |
| Central Nervous System | Headache, Dizziness[12] | Headache, Dizziness, Confusion (esp. in elderly/renally impaired)[9] | Headache, Dizziness | Headache, Dizziness[6] |
| Dermatological | Skin Rashes[11][12] | Rash | Rash | Rash |
| Endocrine (Antiandrogenic) | Not reported[3] | Gynecomastia, Impotence[9] | Not reported[[“]] | Not reported[[“]] |
| Hepatic | Rare, transient elevations in liver enzymes | Rare, transient elevations in liver enzymes | Rare, transient elevations in liver enzymes | Rare, transient elevations in liver enzymes |
| Renal | Rare, interstitial nephritis | Rare, interstitial nephritis | Rare, interstitial nephritis | Rare, interstitial nephritis |
Mechanistic Insights and Structural-Activity Relationships
The differences in the safety profiles of H2RAs can be largely attributed to their distinct chemical structures.
The Imidazole Ring and its Implications
Cimetidine's structure features an imidazole ring, which is believed to be responsible for both its inhibition of CYP450 enzymes and its antiandrogenic effects. The nitrogen atoms in the imidazole ring can bind to the heme iron of CYP450 enzymes, leading to their inhibition.[7] Furthermore, the structural similarity of the imidazole ring to androgens allows it to interact with the androgen receptor.
Structural Modifications for Enhanced Safety
Newer H2RAs, such as roxatidine acetate (an aminoalkylphenoxy derivative), ranitidine (a furan derivative), and famotidine (a guanidinothiazole derivative), lack the imidazole ring.[6] This fundamental structural difference is the primary reason for their improved safety profiles regarding drug interactions and endocrine effects. The design of these molecules focused on maintaining high affinity and selectivity for the H2 receptor while minimizing off-target interactions.
Experimental Protocols for Preclinical Safety Assessment
A rigorous preclinical safety evaluation is paramount in the development of any new pharmaceutical, including H2RAs. The International Council for Harmonisation (ICH) provides a framework for these studies.
Core Battery of Safety Pharmacology Studies
The core battery of preclinical safety studies for a new H2RA would typically include assessments of its effects on the central nervous, cardiovascular, and respiratory systems.
-
Functional Observational Battery (FOB) or Modified Irwin Test: This is a non-invasive procedure conducted in rodents to detect gross functional deficits and assess behavioral and neurological changes.[13][14]
-
Methodology:
-
Animals are administered the test substance at various dose levels.
-
A trained observer systematically assesses a range of parameters, including appearance, posture, gait, behavior, and sensory-motor reflexes, at specified time points.
-
Any observed abnormalities, such as tremors, convulsions, or changes in arousal, are recorded and quantified.
-
-
-
hERG Channel Assay: This in vitro assay is crucial for assessing the potential of a drug to cause QT interval prolongation, a risk factor for serious cardiac arrhythmias.[15]
-
Methodology:
-
A cell line stably expressing the hERG potassium channel is used.
-
The test compound is applied to the cells at various concentrations.
-
Patch-clamp electrophysiology is used to measure the effect of the compound on the hERG channel current.
-
-
-
In Vivo Cardiovascular Telemetry: This study in a relevant animal model (e.g., conscious, freely moving dogs) provides a comprehensive assessment of cardiovascular function.
-
Methodology:
-
Animals are surgically implanted with telemetry transmitters to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.
-
Following a recovery period, the test substance is administered, and cardiovascular parameters are recorded and analyzed for any significant changes.
-
-
Workflow for Preclinical Safety Evaluation
The following diagram illustrates a typical workflow for the preclinical safety assessment of a new H2-receptor antagonist.
Caption: A streamlined workflow for the preclinical safety evaluation of a new drug candidate.
Signaling Pathway of H2-Receptor Antagonists
The therapeutic effect of H2RAs is initiated by their interaction with the H2 receptor on gastric parietal cells. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of H2-receptor antagonists in reducing gastric acid secretion.
Conclusion: A Favorable Safety Profile for Roxatidine Acetate
The evolution of H2-receptor antagonists has been a journey towards refining both efficacy and safety. Roxatidine acetate emerges as a well-tolerated and effective option in this class, sharing the improved safety profile of other newer-generation H2RAs like ranitidine and famotidine when compared to cimetidine.[3][5] Its lack of significant interaction with the cytochrome P450 enzyme system and absence of antiandrogenic effects are key advantages.[3][7]
For researchers and drug development professionals, the preclinical safety assessment of any new H2RA candidate must be thorough, following established guidelines to de-risk its progression into clinical trials. A comprehensive understanding of the structure-activity relationships that govern both on-target efficacy and off-target effects is crucial for the rational design of even safer and more effective therapies for acid-related disorders. The data presented in this guide underscore the importance of this targeted approach to drug development, which has successfully yielded H2RAs with favorable safety and tolerability profiles.
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A Comparative Analysis of Roxatidine Acetate and Proton Pump Inhibitors for Gastric Ulcer Healing
For Immediate Release to the Scientific Community
This guide provides an in-depth, objective comparison of the histamine H₂ receptor antagonist (H₂RA), roxatidine acetate, and the class of proton pump inhibitors (PPIs) for the treatment of gastric ulcers. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical data to evaluate the efficacy, mechanisms of action, and safety profiles of these two major classes of acid-suppressing agents.
Introduction: The Challenge of Gastric Ulcer Healing
Gastric ulcers, lesions in the mucosal lining of the stomach, represent a significant clinical challenge. The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors (such as gastric acid and pepsin) and protective mechanisms (including mucus secretion and bicarbonate). When this balance is disrupted, often by Helicobacter pylori infection or the use of nonsteroidal anti-inflammatory drugs (NSAIDs), ulcers can form. The cornerstone of treatment is the reduction of intragastric acidity, which alleviates symptoms and creates a favorable environment for healing. For decades, H₂RAs and later, PPIs, have been the principal therapeutic agents employed to achieve this. This guide will dissect the available evidence to compare the performance of roxatidine acetate, a specific H₂RA, against the broader and more potent class of PPIs.
Differentiated Mechanisms of Gastric Acid Suppression
The fundamental difference between roxatidine acetate and proton pump inhibitors lies in their distinct molecular targets and mechanisms for inhibiting gastric acid secretion by parietal cells in the stomach lining.
Roxatidine Acetate: As a histamine H₂ receptor antagonist, roxatidine acetate competitively blocks the H₂ receptors on the basolateral membrane of parietal cells.[1] This action prevents histamine from binding and stimulating the cells, thereby reducing the activation of the downstream signaling cascade that leads to acid production. Roxatidine acetate itself is a prodrug, rapidly converted after oral absorption to its active metabolite, roxatidine.[2]
Proton Pump Inhibitors (PPIs): This class of drugs, which includes omeprazole, lansoprazole, and pantoprazole, acts on the final step of the acid secretion pathway.[3] PPIs are also administered as prodrugs and are activated in the acidic environment of the parietal cell's secretory canaliculi.[3] The activated form then covalently and irreversibly binds to the H⁺/K⁺-ATPase enzyme, the "proton pump," which is directly responsible for pumping hydrogen ions into the gastric lumen.[4][5] This irreversible inhibition provides a more profound and sustained suppression of acid secretion compared to H₂RAs, as acid production can only resume after the synthesis of new enzyme pumps.[3]
Caption: Comparative mechanism of action of Roxatidine and PPIs on the gastric parietal cell.
Comparative Efficacy in Gastric Ulcer Healing
Clinical trial data consistently demonstrates the superior efficacy of proton pump inhibitors over histamine H₂ receptor antagonists, including roxatidine acetate, in the healing of gastric ulcers. This difference is most pronounced in the rate of healing.
A key multicenter, controlled trial directly compared the efficacy of the PPI lansoprazole (30 mg once daily) with roxatidine acetate (75 mg twice daily) for the treatment of gastric ulcers over an 8-week period. The results were statistically significant, showing a 100% healing rate for the lansoprazole group compared to a 69.2% healing rate for the roxatidine group.[6]
Furthermore, a comprehensive meta-analysis involving thirteen randomized controlled trials compared lansoprazole with several H₂RAs (ranitidine, famotidine, cimetidine, and roxatidine). This analysis concluded that lansoprazole was associated with significantly higher rates of endoscopic healing at both 4 weeks and 8 weeks.[4]
While direct head-to-head trials with other PPIs are less common, studies comparing roxatidine acetate to other H₂RAs, such as ranitidine and cimetidine, have shown comparable efficacy within its own class. For instance, one study found 8-week healing rates of 85.6% for roxatidine acetate and 88.2% for ranitidine, with no statistically significant difference.[7] Another large-scale trial showed that roxatidine acetate (75 mg twice daily) produced healing rates over 90%, comparable to standard doses of cimetidine.[4]
| Drug/Class | Dosage | Treatment Duration | Gastric Ulcer Healing Rate (%) | Source |
| Lansoprazole (PPI) | 30 mg once daily | 8 weeks | 100% | [6] |
| Roxatidine Acetate (H₂RA) | 75 mg twice daily | 8 weeks | 69.2% | [6] |
| Roxatidine Acetate (H₂RA) | 75 mg twice daily | 8 weeks | 85.6% | [7] |
| Ranitidine (H₂RA) | 150 mg twice daily | 8 weeks | 88.2% | [7] |
| Roxatidine Acetate (H₂RA) | 150 mg once daily | 8 weeks | 86.0% | [3] |
Table 1: Comparative Healing Rates of Gastric Ulcers from Selected Clinical Trials.
Safety and Tolerability Profiles
Both roxatidine acetate and proton pump inhibitors are generally well-tolerated for short-term use. However, their adverse effect profiles and long-term safety considerations differ.
Roxatidine Acetate: Clinical trials have demonstrated a favorable safety profile for roxatidine acetate. In a large study involving over 1600 patients, the overall incidence of adverse reactions was low at 1.7%.[4] The most frequently reported side effects were skin rashes and constipation.[4] Other comparative trials with ranitidine noted a low incidence of side effects such as diarrhea, constipation, and headache.[8]
Proton Pump Inhibitors: While effective, the long-term use of PPIs has been associated with a range of potential adverse effects. These concerns stem from the profound and prolonged acid suppression they induce. Reported associations include an increased risk of bone fractures, gastrointestinal infections (such as Clostridium difficile), and potential impacts on the absorption of micronutrients like magnesium and vitamin B12. There is also ongoing research into possible associations with kidney and liver disease.
| Drug Class | Commonly Reported Short-Term Adverse Effects | Potential Long-Term Safety Considerations |
| Roxatidine Acetate (H₂RA) | Skin rash, constipation, diarrhea, headache.[4][8] | Generally considered safe for long-term maintenance therapy with a low incidence of side effects.[2] |
| Proton Pump Inhibitors (PPIs) | Headache, diarrhea, constipation, nausea. | Increased risk of bone fractures, gastrointestinal infections, potential micronutrient deficiencies, possible kidney and liver effects. |
Table 2: Comparative Safety and Tolerability Profiles.
Experimental Methodologies in Gastric Ulcer Clinical Trials
The evaluation of anti-ulcer medications follows a rigorous and standardized clinical trial methodology to ensure the validity and reliability of the findings. The causality behind these experimental choices is crucial for generating trustworthy data.
Caption: Standardized workflow for a gastric ulcer healing clinical trial.
Step-by-Step Methodology:
-
Patient Selection (Inclusion/Exclusion Criteria): The foundation of a robust trial is a well-defined patient population.
-
Inclusion Criteria: Typically include adult patients with an endoscopically confirmed benign gastric ulcer of a minimum size (e.g., >3-5 mm in diameter). This ensures that the study population has a measurable and clinically relevant condition.
-
Exclusion Criteria: Often exclude patients with ulcers suspected of malignancy, those with severe concomitant diseases, recent gastrointestinal bleeding, or those taking medications that could interfere with ulcer healing (e.g., other acid suppressants, NSAIDs not part of the study protocol). This is to isolate the effect of the investigational drug.
-
-
Index Endoscopy and Biopsy: An initial esophagogastroduodenoscopy (OGD) is mandatory.
-
Causality: This procedure serves multiple purposes. It confirms the diagnosis, allows for precise measurement of the ulcer's size and location, and, critically, enables the collection of biopsy specimens from the ulcer margin. Biopsies are essential to exclude underlying gastric cancer, which can present as an ulcer.[9]
-
-
Randomization and Blinding: Patients are randomly assigned to receive either roxatidine acetate or a PPI.
-
Causality: A double-blind design, where neither the patient nor the investigator knows the treatment allocation, is the gold standard. This minimizes bias in the reporting of symptoms and the endoscopic assessment of healing.
-
-
Treatment Phase: The standard duration for acute gastric ulcer healing trials is typically 8 weeks.[6]
-
Causality: This timeframe is based on extensive historical data indicating that a majority of ulcers will heal within this period with effective therapy. Shorter intervals (e.g., 4 weeks) are often used as secondary endpoints to assess the speed of healing.
-
-
Follow-up Endoscopy: A repeat endoscopy is performed at the end of the treatment period.
-
Causality: This is the primary endpoint of the trial. Complete healing is defined as the complete re-epithelialization of the ulcer crater, with no visible mucosal defect. Photographic documentation is standard practice to allow for independent review.
-
-
Safety and Tolerability Assessment: Throughout the trial, adverse events are systematically recorded and laboratory tests (hematology and biochemistry) are monitored. This provides the data for the comparative safety profile.
Discussion and Conclusion
The evidence strongly indicates that while roxatidine acetate is an effective treatment for gastric ulcers, demonstrating healing rates comparable to other H₂RAs like ranitidine and cimetidine, it is outperformed by proton pump inhibitors.[4][6][7] The superior efficacy of PPIs, particularly in the speed and completeness of ulcer healing, is a direct consequence of their more potent and sustained mechanism of action—the irreversible inhibition of the H⁺/K⁺-ATPase proton pump.[4][5]
For the acute treatment of confirmed benign gastric ulcers, a proton pump inhibitor is the clear first-line therapy due to its higher healing rates.[6] However, the choice of agent may be nuanced in specific clinical scenarios. For patients with a lower risk profile or where long-term PPI use is a concern due to potential adverse effects, an H₂RA like roxatidine acetate could be considered, particularly for maintenance therapy to prevent recurrence in healed ulcers.[2]
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A Comparative Analysis of Roxatidine Acetate and Cimetidine in the Management of Peptic Ulcer Disease
A Meta-Analysis of Clinical Trial Evidence for Researchers and Drug Development Professionals
In the landscape of acid-suppressive therapies, histamine H2-receptor antagonists (H2RAs) have long been a cornerstone in the management of peptic ulcer disease. This guide provides a detailed comparative analysis of two such agents: roxatidine acetate, a newer-generation H2RA, and cimetidine, the prototypical agent in this class. By synthesizing data from numerous clinical trials, we aim to provide an objective evaluation of their respective efficacy, safety, and pharmacokinetic profiles to inform research and clinical development.
Mechanism of Action: A Shared Pathway with Subtle Distinctions
Both roxatidine acetate and cimetidine exert their therapeutic effects by competitively blocking the histamine H2 receptor on gastric parietal cells.[1][2] This action inhibits the secretion of gastric acid, a key factor in the pathogenesis of peptic ulcers.[1][2] Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of acid production. By antagonizing its receptor, these drugs effectively reduce both basal and stimulated gastric acid output.[3][4]
Roxatidine acetate is a pro-drug that is rapidly and almost completely absorbed orally, then converted to its active metabolite, roxatidine.[5] Animal models suggest that roxatidine is a more potent inhibitor of histamine-mediated gastric acid secretion than cimetidine, with some studies indicating a potency 4 to 6 times greater.[6]
Mechanism of H2-Receptor Antagonists
Comparative Efficacy in Peptic Ulcer Healing
Multiple clinical trials have demonstrated that roxatidine acetate is comparable in efficacy to cimetidine for the treatment of both duodenal and gastric ulcers.[5][7] These studies have consistently shown no statistically significant differences in endoscopic healing rates or symptom relief between the two drugs when administered at their standard therapeutic doses.[6][7][8]
A double-blind, randomized trial in patients with duodenal ulcers reported complete endoscopic healing at 4 weeks in 92.3% of patients receiving roxatidine acetate (75 mg twice daily) compared to 85% of patients receiving cimetidine (200 mg three times a day and 400 mg at bedtime).[7] Similarly, a large multicenter, double-blind clinical trial involving over 700 patients with gastric or duodenal ulcers found that roxatidine acetate (75 mg twice daily) and cimetidine (200 mg four times daily) produced healing rates in excess of 90% for both ulcer types, with no significant difference between the treatments.[6]
| Efficacy Endpoint | Roxatidine Acetate | Cimetidine | Reference |
| Duodenal Ulcer Healing (4 weeks) | 92.3% | 85% | [7] |
| Duodenal Ulcer Pain Relief (4 weeks) | 74% | 70% | [7] |
| Gastric/Duodenal Ulcer Healing | >90% | >90% | [6] |
Table 1: Comparative Efficacy of Roxatidine Acetate and Cimetidine in Peptic Ulcer Healing.
Interestingly, one study investigated the efficacy of switching H2-blocker therapy in patients with resistant ulcers.[9] In patients with duodenal ulcers resistant to cimetidine, ranitidine, or famotidine, switching to roxatidine resulted in a healing rate of 89%.[9] This suggests a potential clinical advantage for roxatidine in specific patient populations, possibly due to its different chemical structure.[9]
Safety and Tolerability Profile: A Key Differentiator
While both drugs are generally well-tolerated, roxatidine acetate exhibits an improved safety profile, particularly concerning drug-drug interactions and endocrine-related side effects.[8][10]
Adverse Events: The overall incidence of adverse reactions with roxatidine acetate is low. In a study of 1623 patients, the incidence was 1.7%, with the most common side effects being skin rashes and constipation.[6] Cimetidine is associated with a broader range of potential side effects, including headache, dizziness, diarrhea, and in rare cases, confusion, especially in the elderly.[3][11]
Endocrine Effects: A notable drawback of cimetidine is its anti-androgenic activity, which can lead to gynecomastia and impotence with high doses or prolonged use.[1] This is attributed to its ability to increase prolactin levels.[1] In contrast, roxatidine acetate has been shown to be devoid of anti-androgenic effects.[2][5][8]
Drug-Drug Interactions: The most significant difference in the safety profiles of these two drugs lies in their effect on hepatic drug metabolism. Cimetidine is a known inhibitor of the cytochrome P450 (CYP) enzyme system, particularly CYP1A2, CYP2D6, and CYP3A4.[4][12] This inhibition can slow the metabolism of numerous other drugs, such as warfarin, phenytoin, and theophylline, leading to increased plasma concentrations and a higher risk of toxicity.[3][4][11]
Conversely, roxatidine acetate does not significantly interfere with the hepatic metabolism of other drugs.[5][12][13] Studies have shown that roxatidine acetate does not impair the metabolism of model substrates used to assess hepatic drug clearance and does not significantly influence the pharmacokinetics of drugs like theophylline.[12][14][15][16] In vitro studies have confirmed that roxatidine acetate has a much lower affinity for cytochrome P450 and a weaker inhibitory effect on drug-metabolizing enzymes compared to cimetidine.[13][17]
| Safety Parameter | Roxatidine Acetate | Cimetidine | Reference |
| Common Side Effects | Skin rashes, constipation (incidence ~1.7%) | Headache, dizziness, diarrhea, confusion | [3][6][11] |
| Anti-androgenic Effects | No | Yes (e.g., gynecomastia, impotence) | [1][5][8] |
| Cytochrome P450 Inhibition | No significant inhibition | Yes (inhibits CYP1A2, CYP2D6, CYP3A4) | [4][12][17] |
| Clinically Significant Drug Interactions | Unlikely | Yes (e.g., with warfarin, phenytoin, theophylline) | [3][11][14][15] |
Table 2: Comparative Safety and Tolerability of Roxatidine Acetate and Cimetidine.
Experimental Protocols
The findings presented in this guide are derived from rigorous clinical trial methodologies. A generalized protocol for a comparative clinical trial and the process of a meta-analysis are outlined below.
Double-Blind, Randomized Controlled Trial Protocol
-
Patient Recruitment: Patients with endoscopically confirmed duodenal or gastric ulcers are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
-
Informed Consent: All participants provide written informed consent after a thorough explanation of the study protocol, potential risks, and benefits.
-
Randomization: Patients are randomly assigned to receive either roxatidine acetate or cimetidine in a double-blind fashion, meaning neither the patient nor the investigator knows which treatment is being administered.
-
Dosing Regimen:
-
Efficacy Assessment:
-
Endoscopy: Performed at baseline and after a predefined treatment period (e.g., 4 weeks) to assess ulcer healing.
-
Symptom Evaluation: Patients' symptoms, such as pain, are recorded at regular intervals throughout the study.
-
-
Safety Monitoring: Adverse events are monitored and recorded at each study visit. Laboratory tests may be performed to assess hematological and biochemical parameters.
-
Statistical Analysis: The primary endpoint is the rate of complete ulcer healing. Secondary endpoints include symptom relief and the incidence of adverse events. Statistical tests are used to compare the outcomes between the two treatment groups.
Meta-Analysis Workflow
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The Economic Equation of Healing: A Comparative Cost-Effectiveness Analysis of Roxatidine Acetate in Long-Term Ulcer Management
For Immediate Release to the Scientific Community
Introduction
The management of peptic ulcer disease has been revolutionized by acid-suppressing therapies. Among these, histamine H2-receptor antagonists (H2RAs) and proton pump inhibitors (PPIs) form the cornerstone of treatment. Roxatidine acetate, a potent H2RA, has demonstrated significant efficacy in ulcer healing and maintenance therapy. However, in an era of increasing healthcare costs and a wide array of therapeutic options, a critical evaluation of its long-term cost-effectiveness is imperative for informed clinical and formulary decisions. This guide provides a comprehensive comparative analysis of roxatidine acetate against other prominent long-term ulcer treatments, with a focus on both clinical efficacy and pharmacoeconomic outcomes.
Mechanism of Action: A Tale of Two Pathways
The primary therapeutic goal in peptic ulcer disease is the reduction of gastric acid secretion, allowing for mucosal healing and symptom alleviation. Roxatidine acetate and its primary competitors, the PPIs, achieve this through distinct molecular mechanisms.
Roxatidine acetate functions as a competitive antagonist of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the histamine-stimulated pathway of acid secretion.[1]
Proton pump inhibitors, on the other hand, irreversibly inactivate the H+/K+-ATPase pump, the final common pathway for gastric acid secretion. This results in a more profound and sustained acid suppression compared to H2RAs.[2][3]
Comparative Clinical Efficacy in Long-Term Ulcer Management
The long-term management of peptic ulcer disease centers on preventing recurrence. Clinical trial data provides a foundation for comparing the efficacy of roxatidine acetate with other H2RAs and PPIs in this setting.
Healing Rates
Clinical studies have demonstrated that roxatidine acetate is comparable to other potent H2RAs in terms of ulcer healing rates.[4][5] For instance, a randomized double-blind study comparing roxatidine acetate (75 mg twice daily) with ranitidine (150 mg twice daily) in patients with gastric ulcers showed healing rates of 85.6% and 88.2%, respectively, after 8 weeks of treatment.[4] Similarly, in duodenal ulcer patients, roxatidine acetate achieved a healing rate of 93.5% after 6 weeks, comparable to ranitidine's 89.2%.[5]
While direct head-to-head trials with PPIs for initial healing are less common, meta-analyses have generally shown that PPIs achieve higher and faster healing rates for erosive esophagitis, a related acid-peptic disorder, when compared to H2RAs as a class.[6]
Maintenance Therapy and Relapse Rates
For long-term management, the prevention of ulcer recurrence is a key metric. Studies on roxatidine acetate maintenance therapy (75 mg at night) have shown it to be safe and effective in sustaining remission.[7][8] In a 12-month study, the ulcer recurrence rate for patients on roxatidine acetate was significantly lower (32-35%) compared to placebo (66-71%).[7] Another study reported a relapse rate of around 30% after 6 months of maintenance therapy with roxatidine acetate.[9]
It is important to note that for patients with Helicobacter pylori-positive ulcers, eradication therapy is now the standard of care and has been shown to be a highly cost-effective long-term strategy, significantly reducing ulcer recurrence rates.[10][11]
Table 1: Comparative Efficacy of Roxatidine Acetate and Alternatives in Long-Term Ulcer Management
| Therapeutic Agent | Drug Class | Typical Maintenance Dosage | Approximate 12-Month Relapse Rate (H. pylori negative) |
| Roxatidine Acetate | H2-Receptor Antagonist | 75 mg once daily | 32-35%[7] |
| Ranitidine | H2-Receptor Antagonist | 150 mg once daily | Similar to other H2RAs |
| Cimetidine | H2-Receptor Antagonist | 400 mg once daily | Varies, generally higher than newer H2RAs |
| Omeprazole | Proton Pump Inhibitor | 20 mg once daily | Generally lower than H2RAs |
| Lansoprazole | Proton Pump Inhibitor | 15 mg once daily | Generally lower than H2RAs |
Safety and Tolerability Profiles
Long-term treatment necessitates a thorough evaluation of the safety profiles of the therapeutic options.
Roxatidine acetate is generally well-tolerated, with a low incidence of adverse effects.[5][12] Common side effects are mild and may include diarrhea, constipation, and headache.[5]
Proton pump inhibitors also have a favorable short-term safety profile. However, concerns have been raised regarding potential long-term adverse effects, including an increased risk of enteric infections (such as Clostridioides difficile), nutrient deficiencies (magnesium, vitamin B12), and a possible association with osteoporotic fractures, chronic kidney disease, and dementia, although causality is not always established.[2][3][13][14]
Pharmacoeconomic Analysis: A Framework for Decision Making
A comprehensive cost-effectiveness analysis considers not only the direct acquisition cost of the drug but also the indirect costs associated with treatment failures, adverse events, and necessary monitoring.
Direct Drug Costs
The price of medications can vary significantly based on brand, generic availability, and geographical location.[15][16] While specific real-time pricing is dynamic, pharmacoeconomic studies often model these variations. It is crucial for healthcare systems and providers to consider local drug acquisition costs in their analyses.
Modeling Cost-Effectiveness
In the absence of direct, long-term, head-to-head cost-effectiveness trials of roxatidine acetate against a wide range of PPIs, a decision analytic model can be employed. This model would integrate data on:
-
Efficacy: Ulcer healing and relapse rates from clinical trials.
-
Adverse Events: Incidence and cost of managing side effects.
-
Drug Acquisition Costs: Localized pricing of roxatidine acetate and its comparators.
-
Other Healthcare Costs: Costs of physician visits, endoscopic procedures, and hospitalizations due to treatment failure or complications.
Several studies have compared the cost-effectiveness of H2RAs versus PPIs for stress ulcer prophylaxis in critically ill patients, with some suggesting H2RAs may be a more cost-effective option in certain scenarios.[17][18] However, for long-term maintenance in an outpatient setting, the superior efficacy of PPIs in preventing recurrence may offset their potentially higher acquisition cost.
For H. pylori-positive patients, the cost-effectiveness of eradication therapy is well-established, as it is a one-time treatment that significantly reduces the long-term costs associated with chronic ulcer management.[11][19]
Experimental Protocols
Protocol for a Comparative Clinical Trial on Long-Term Ulcer Maintenance
A robust clinical trial to compare the cost-effectiveness of roxatidine acetate and a PPI would follow this general protocol:
-
Patient Population: Patients with a recently healed, endoscopically confirmed gastric or duodenal ulcer and a negative H. pylori status.
-
Randomization: Double-blind, randomized assignment to one of two treatment arms:
-
Arm A: Roxatidine acetate (e.g., 75 mg once daily).
-
Arm B: A standard-dose PPI (e.g., omeprazole 20 mg once daily).
-
-
Treatment Duration: 12 months.
-
Efficacy Endpoint: The primary endpoint would be the rate of endoscopically confirmed ulcer recurrence at 12 months.
-
Safety Assessment: Monitoring and recording of all adverse events.
-
Economic Data Collection: Tracking of all healthcare resource utilization, including drug costs, physician visits, endoscopic procedures, and hospitalizations.
-
Analysis: A cost-effectiveness analysis would be performed, calculating the incremental cost-effectiveness ratio (ICER) in terms of cost per ulcer recurrence avoided.
Workflow for a Pharmacoeconomic Decision Analysis
Caption: A simplified workflow for conducting a pharmacoeconomic decision analysis comparing ulcer treatments.
Conclusion
Roxatidine acetate is a safe and effective H2-receptor antagonist for the long-term maintenance treatment of peptic ulcer disease, demonstrating comparable efficacy to other agents in its class. While direct, long-term comparative cost-effectiveness data against modern PPIs are limited, a comprehensive analysis must consider the balance between drug acquisition costs, clinical efficacy in preventing recurrence, and the long-term safety profiles of the available agents. For patients with H. pylori-negative ulcers, the choice between an H2RA like roxatidine acetate and a PPI for long-term maintenance will depend on a careful evaluation of individual patient factors, local drug pricing, and the perceived risks of long-term PPI use. For those with H. pylori-positive disease, eradication therapy remains the most cost-effective long-term strategy. Further head-to-head clinical trials with integrated pharmacoeconomic analyses are warranted to provide more definitive guidance on the optimal long-term management strategy for peptic ulcer disease.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Roxatidine Acetate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the proper disposal of roxatidine acetate, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our aim is to empower your laboratory with the knowledge to manage chemical waste with the highest degree of safety and scientific integrity.
Understanding Roxatidine Acetate: A Profile for Disposal
Roxatidine acetate hydrochloride (CAS No. 93793-83-0) is a specific and competitive histamine H₂ receptor antagonist.[1][2] Before we can devise a disposal strategy, we must understand its relevant chemical and toxicological properties.
| Property | Value/Classification | Implication for Disposal |
| Chemical Formula | C₁₉H₂₈N₂O₄ • HCl | The presence of nitrogen suggests the potential for NOx emissions upon incomplete combustion. |
| Physical State | Crystalline solid[3] | Stable for handling, but dust generation must be controlled. |
| Solubility | Soluble in water (~77 mg/ml), DMSO (~78 mg/ml), and ethanol (~12 mg/ml)[3] | High water solubility increases the risk of aquatic environmental contamination if disposed of improperly. |
| Acute Toxicity | Oral LD50: 509 mg/kg (mouse), 755 mg/kg (rat). Classified as "Harmful if swallowed" (H302).[4] | Poses a moderate acute toxic risk, necessitating careful handling and preventing ingestion. |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water.[4] | Undiluted product or large quantities should not be allowed to enter groundwater, water courses, or sewage systems.[4] |
| Incompatibilities | Strong oxidizing agents[4] | Must not be mixed with incompatible chemicals in a waste container. |
The Core Directive: Is Roxatidine Acetate a RCRA Hazardous Waste?
The cornerstone of any chemical disposal procedure in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). A critical determination is whether roxatidine acetate qualifies as a RCRA hazardous waste.
A pharmaceutical can be classified as hazardous if it is specifically "listed" (P- or U-listed wastes) or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[5][6]
-
Listed Waste: Roxatidine acetate is not found on the RCRA P- or U-lists of hazardous wastes.[4][5]
-
Characteristic Waste:
-
Ignitability, Corrosivity, Reactivity: Based on its chemical structure and available safety data, roxatidine acetate does not meet the criteria for an ignitable, corrosive, or reactive hazardous waste.[4]
-
The Principle of Prudent Practice: In a research setting, where chemical inventories are diverse and waste streams can be complex, the most prudent and compliant approach is to manage all chemical waste as hazardous unless it has been explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office .[1] This approach minimizes risk and ensures regulatory compliance.
Therefore, for the purposes of this guide, roxatidine acetate waste should be handled and disposed of as a hazardous chemical waste .
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of roxatidine acetate from the point of generation to final removal from the laboratory.
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Navigating the Safe Handling of Roxatidine Acetate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of pharmaceutical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of Roxatidine acetate, a competitive histamine H2-receptor antagonist.[1][2] By moving beyond a simple checklist, this document elucidates the causality behind each procedural step, ensuring a self-validating system of safety and trust in your laboratory operations.
Understanding the Risks: Why PPE is Non-Negotiable
Roxatidine acetate hydrochloride is classified as harmful if swallowed.[3][4][5] While it is not classified as a skin or eye irritant, the primary route of occupational exposure and harm is through ingestion.[3] Therefore, the cornerstone of safe handling is the prevention of ingestion through the diligent use of appropriate Personal Protective Equipment (PPE). Adherence to these protocols is not merely a regulatory requirement but a fundamental aspect of good laboratory practice.[6][7]
Core Personal Protective Equipment (PPE) for Roxatidine Acetate
The selection of PPE should always be informed by a risk assessment of the specific procedure being undertaken. Below is a comprehensive guide to the minimum required PPE for handling Roxatidine acetate in a laboratory setting.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles. | To prevent accidental splashes of solutions containing Roxatidine acetate from entering the eye. |
| Hand Protection | Powder-free nitrile gloves. Consider double-gloving for extended procedures. | To prevent skin contact and subsequent accidental ingestion. While specific chemical resistance data for Roxatidine acetate is not available, nitrile gloves offer good general protection against a wide range of chemicals and are a standard in many laboratories.[8] |
| Body Protection | A clean, buttoned lab coat. | To protect personal clothing from contamination and to provide an additional barrier against spills. |
| Respiratory Protection | Generally not required for handling small quantities of the solid in a well-ventilated area. A NIOSH-approved N95 respirator should be used if there is a potential for generating dust or aerosols. | To prevent inhalation of the compound, which could lead to accidental ingestion. |
A Note on Glove Selection
It is critical to note that a Safety Data Sheet for Roxatidine acetate from at least one manufacturer explicitly states that "Due to missing tests no recommendation to the glove material can be given for the product/ the preparation/ the chemical mixture."[9] In the absence of specific breakthrough time data, a conservative approach is warranted. Nitrile gloves are recommended for their general chemical resistance.[8] For procedures involving larger quantities or prolonged handling, double-gloving is a prudent measure. Always inspect gloves for any signs of degradation, such as discoloration or swelling, and change them immediately if contamination is suspected.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and contamination. The following diagram and steps outline a safe handling procedure for weighing and preparing a solution of Roxatidine acetate.
Caption: A procedural workflow for the safe handling of Roxatidine acetate.
Detailed Protocol:
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the following order: lab coat, safety glasses, and gloves. If a respirator is required, it should be donned before entering the laboratory.
-
Workspace Preparation: Ensure the workspace, preferably a chemical fume hood or a designated area with good ventilation, is clean and uncluttered.
-
Gather Materials: Collect all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, glassware for the solution, and the appropriate solvent.
-
Weighing: Carefully weigh the desired amount of Roxatidine acetate. Avoid creating dust. If any powder is spilled, clean it up immediately with a damp paper towel.
-
Solution Preparation: Add the weighed Roxatidine acetate to the solvent in the designated glassware. Swirl or stir gently to dissolve.
-
Workspace Decontamination: After the handling procedure is complete, decontaminate the workspace. Wipe down the balance and surrounding area with a suitable cleaning agent (e.g., 70% ethanol), followed by water.
-
Doffing PPE: Remove PPE in a manner that prevents self-contamination. The general order is gloves first, followed by the lab coat, and finally, eye protection. If a respirator was used, remove it last after leaving the handling area.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[10]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.[11][12] The following procedures are designed to ensure the safe disposal of Roxatidine acetate and associated materials.
Caption: A logical flow for the segregation and disposal of Roxatidine acetate waste.
Detailed Disposal Procedures:
1. Solid Waste (Unused Roxatidine Acetate, Contaminated Weighing Paper/Boats):
- Step 1: Collect all solid waste contaminated with Roxatidine acetate.
- Step 2: Place the waste in a clearly labeled, sealed container designated for solid chemical waste. The label should include "Solid Chemical Waste," the name of the chemical (Roxatidine acetate hydrochloride), and the date.
- Step 3: Store the container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal vendor.
2. Liquid Waste (Solutions containing Roxatidine Acetate):
- Step 1: Collect all liquid waste containing Roxatidine acetate in a compatible, leak-proof container.
- Step 2: The container must be clearly labeled with "Hazardous Waste," the full chemical name of all components (including solvents), their approximate concentrations, and the accumulation start date.
- Step 3: Keep the container sealed when not in use and store it in a designated satellite accumulation area, within secondary containment, until collection by EHS or a licensed waste disposal vendor.
3. Contaminated PPE (Gloves, Lab Coats, etc.):
- Step 1: All disposable PPE that has come into contact with Roxatidine acetate should be considered contaminated.
- Step 2: Place contaminated gloves and other disposable items in a designated biohazard bag or a clearly labeled bag for contaminated PPE waste.
- Step 3: Dispose of the bag according to your institution's procedures for chemically contaminated waste. Reusable lab coats should be professionally laundered by a service familiar with handling laboratory apparel.
By implementing these detailed operational and disposal plans, you can significantly mitigate the risks associated with handling Roxatidine acetate, fostering a safer and more compliant research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
